Product packaging for Butriptyline(Cat. No.:CAS No. 15686-37-0)

Butriptyline

Cat. No.: B090678
CAS No.: 15686-37-0
M. Wt: 293.4 g/mol
InChI Key: ALELTFCQZDXAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butriptyline is an organic tricyclic compound.
This compound is a tricyclic antidepressant which has been used in Europe since 1974. It is the isobutyl side chain homologue of amitriptyline.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N B090678 Butriptyline CAS No. 15686-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALELTFCQZDXAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022715
Record name Butriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35941-65-2
Record name Butriptyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35941-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butriptyline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butriptyline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTRIPTYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22441975X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Butriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butriptyline is a tricyclic antidepressant (TCA) characterized by a multifaceted mechanism of action primarily involving the modulation of several key neurotransmitter systems in the central nervous system. While its clinical use has been superseded by newer agents with more favorable side-effect profiles, a thorough understanding of its pharmacological properties remains valuable for the fields of neuropharmacology and drug development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic and adverse effects, with a focus on its receptor and transporter interactions, and downstream signaling sequelae. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Primary Pharmacological Target: Monoamine Neurotransmitter Systems

This compound, like other TCAs, exerts its primary therapeutic effects by modulating the synaptic concentrations of monoamine neurotransmitters. However, in vitro studies indicate that this compound is a very weak inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake.[1][2] This suggests that its antidepressant effects may be more reliant on its other receptor-mediated actions.

Inhibition of Serotonin and Norepinephrine Reuptake

This compound is understood to inhibit the reuptake of serotonin and norepinephrine from the synaptic cleft by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively.[1] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission. However, its potency as a reuptake inhibitor is notably weaker than that of other TCAs like amitriptyline and imipramine.[2]

Receptor Binding Profile and Antagonistic Activities

A defining characteristic of this compound's mechanism of action is its broad receptor binding profile, which contributes to both its therapeutic effects and its notable side effects.[1][2] this compound acts as an antagonist at several G protein-coupled receptors (GPCRs).

Antihistaminergic Activity

This compound is a potent antagonist of the histamine H1 receptor.[2] This action is responsible for its prominent sedative and hypnotic effects, which can be beneficial in depressed patients with insomnia.

Anticholinergic Activity

The drug exhibits significant anticholinergic activity through its antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] This blockade is the underlying cause of common TCA side effects such as dry mouth, blurred vision, constipation, and urinary retention.

Adrenergic Receptor Antagonism

This compound is a moderate antagonist of α1-adrenergic receptors.[2] This can lead to cardiovascular side effects such as orthostatic hypotension.

Serotonin Receptor Antagonism

The compound also acts as a moderate antagonist at 5-HT2 receptors.[2] This action may contribute to its overall antidepressant and anxiolytic effects.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) of this compound for various human neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.

TargetKi (nM)Reference
Serotonin Transporter (SERT)1,360[3]
Norepinephrine Transporter (NET)5,100[3]
Dopamine Transporter (DAT)3,940[3]
Histamine H1 Receptor1.1[4]
Muscarinic Acetylcholine Receptor (mACh)35[4]
α1-Adrenergic Receptor570[4]
α2-Adrenergic Receptor4,800[4]
Serotonin 5-HT1A Receptor7,000[5]
Serotonin 5-HT2A Receptor380[5]

Downstream Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. While direct studies on this compound are limited, the downstream effects can be inferred from its receptor profile and studies on structurally related TCAs like amitriptyline.

G Protein-Coupled Receptor (GPCR) Signaling

This compound's antagonism of H1, muscarinic, α1-adrenergic, and 5-HT2A receptors, all of which are GPCRs, is central to its mechanism.[6][7] GPCRs, upon ligand binding (or in this case, antagonist blockade), modulate the activity of intracellular effector enzymes and ion channels via heterotrimeric G proteins.

GPCR_Signaling This compound This compound GPCR GPCRs (H1, mACh, α1, 5-HT2A) This compound->GPCR Antagonism G_Protein G Protein (Gq/11, Gi/o) GPCR->G_Protein Modulates Effector Effector Enzymes (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Regulates Second_Messengers Second Messengers (IP3, DAG, cAMP) Effector->Second_Messengers Generates/ Inhibits Cellular_Response Cellular Response Second_Messengers->Cellular_Response Mediates

This compound's interaction with G protein-coupled receptors.
Modulation of Intracellular Calcium (Ca2+)

Antagonism of Gq-coupled receptors, such as H1, α1-adrenergic, and 5-HT2A receptors, is expected to inhibit the phospholipase C (PLC) pathway.[8] This would lead to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and consequently, a reduction in the release of calcium from intracellular stores. However, some studies on related TCAs have shown that at high concentrations, they can paradoxically increase intracellular Ca2+ by releasing it from intracellular pools through a PLC-independent mechanism.[9]

Calcium_Signaling cluster_receptor Receptor-Mediated (Low Concentration) cluster_direct Direct Effect (High Concentration) Butriptyline_low This compound Gq_GPCR Gq-coupled GPCRs (H1, α1, 5-HT2A) Butriptyline_low->Gq_GPCR Antagonizes PLC Phospholipase C (PLC) Gq_GPCR->PLC Inhibits Activation IP3 IP3 PLC->IP3 Blocks Production Ca_release_low Ca2+ Release (from ER) IP3->Ca_release_low Prevents Butriptyline_high This compound ER Endoplasmic Reticulum (ER) Butriptyline_high->ER Directly acts on Ca_release_high Ca2+ Release ER->Ca_release_high

Postulated dual effects of this compound on intracellular calcium signaling.
Influence on Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathways

By antagonizing Gi/o-coupled receptors like the muscarinic M2/M4 and α2-adrenergic receptors, this compound can lead to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP).[10] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), potentially contributing to the long-term therapeutic effects of antidepressants.[11]

cAMP_Signaling This compound This compound Gi_GPCR Gi-coupled GPCRs (mACh M2/M4, α2) This compound->Gi_GPCR Antagonizes Adenylyl_Cyclase Adenylyl Cyclase Gi_GPCR->Adenylyl_Cyclase Disinhibits cAMP cAMP Adenylyl_Cyclase->cAMP Increases Production PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

This compound's effect on the cAMP/PKA signaling pathway.

Experimental Protocols

Radioligand Binding Assays

These assays are employed to determine the affinity of a drug for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various receptors.

  • General Procedure:

    • Tissue Preparation: Homogenates of specific brain regions (e.g., human frontal cortex for serotonin receptors) or cell lines expressing the receptor of interest are prepared.[4][5]

    • Incubation: The tissue homogenate is incubated with a specific radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2 receptors) and varying concentrations of unlabeled this compound.[5]

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Tissue_Prep Tissue/Cell Homogenate Preparation Incubation Incubation with Radioligand and this compound Tissue_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis

Generalized workflow for a radioligand binding assay.
Neurotransmitter Reuptake Inhibition Assays

These assays measure the ability of a drug to inhibit the reuptake of neurotransmitters into synaptosomes.

  • Objective: To determine the potency of this compound in inhibiting serotonin and norepinephrine reuptake.

  • General Procedure:

    • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., rat brain).[3]

    • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound.

    • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]serotonin) is added to initiate the uptake process.

    • Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

    • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Reuptake_Assay_Workflow Synaptosome_Prep Synaptosome Preparation Preincubation Pre-incubation with This compound Synaptosome_Prep->Preincubation Uptake Initiation of Radiolabeled Neurotransmitter Uptake Preincubation->Uptake Termination Termination of Uptake and Filtration Uptake->Termination Quantification Quantification of Internalized Radioactivity Termination->Quantification Analysis IC50 Determination Quantification->Analysis

Generalized workflow for a neurotransmitter reuptake inhibition assay.

Conclusion

The mechanism of action of this compound is complex, involving interactions with multiple molecular targets. While its activity as a monoamine reuptake inhibitor is weak, its potent antagonism of histamine H1, muscarinic, α1-adrenergic, and 5-HT2A receptors are key determinants of its pharmacological profile. These receptor interactions trigger a cascade of downstream signaling events, including the modulation of intracellular calcium and cyclic AMP levels, which are thought to underlie both its therapeutic efficacy and its characteristic side effects. Further research into the specific downstream signaling pathways directly affected by this compound would provide a more complete understanding of its molecular pharmacology and could inform the development of novel therapeutics with improved selectivity and tolerability.

References

An In-Depth Technical Guide to the Pharmacological Profile of Butriptyline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butriptyline hydrochloride is a tricyclic antidepressant (TCA) that has been utilized for the treatment of depression. As a member of the TCA class, its pharmacological activity is primarily centered on the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacodynamic properties at various receptors and transporters, and its pharmacokinetic characteristics. Detailed experimental methodologies, where available, are described to provide context for the presented data. Furthermore, key signaling pathways associated with its primary targets are illustrated to facilitate a deeper understanding of its molecular effects.

Introduction

This compound is a tertiary amine tricyclic antidepressant, structurally related to amitriptyline. It has been used in the management of depressive disorders. Like other TCAs, its therapeutic effects and side-effect profile are dictated by its interactions with a range of neurotransmitter receptors and transporters. This document aims to provide a detailed technical summary of the core pharmacological aspects of this compound hydrochloride for a scientific audience.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its antagonist activity at several key receptors and its inhibitory effect on the serotonin transporter.

Receptor and Transporter Binding Affinities

The binding affinities of this compound hydrochloride for various neurotransmitter receptors and transporters have been determined through in vitro radioligand binding assays. The equilibrium dissociation constants (Kᵢ) are summarized in the table below. Lower Kᵢ values indicate a higher binding affinity.

TargetKᵢ (nM)SpeciesReference
Monoamine Transporters
Serotonin Transporter (SERT)1,360Human[1]
Norepinephrine Transporter (NET)5,100Human[1]
Dopamine Transporter (DAT)3,940Human[1]
Neurotransmitter Receptors
Histamine H₁ Receptor1.1Human[1]
Muscarinic Acetylcholine Receptor (mACh)35Human[1]
α₁-Adrenergic Receptor570Human[1]
5-HT₂ₐ Receptor380Human[1]
α₂-Adrenergic Receptor4,800Human[1]
5-HT₁ₐ Receptor7,000Human[1]

Mechanism of Action & Signaling Pathways

This compound's primary mechanism of action involves the antagonism of histamine H₁ and 5-HT₂ₐ receptors, and to a lesser extent, inhibition of the serotonin transporter. It also possesses significant anticholinergic properties through its antagonism of muscarinic acetylcholine receptors.

Histamine H₁ Receptor Antagonism

This compound is a potent antagonist at the histamine H₁ receptor. The signaling pathway for the H₁ receptor, a G-protein coupled receptor (GPCR), is depicted below.

H1_Receptor_Signaling This compound This compound Hydrochloride H1R Histamine H₁ Receptor (GPCR) This compound->H1R Antagonism (Inhibition) Histamine Histamine Histamine->H1R Agonism Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Sedation) Ca_release->Cellular_Response PKC->Cellular_Response

Histamine H₁ Receptor Signaling Pathway
5-HT₂ₐ Receptor Antagonism

This compound also acts as an antagonist at the 5-HT₂ₐ receptor, another GPCR. The signaling cascade for this receptor is outlined below.

5-HT₂ₐ Receptor Signaling Pathway
Serotonin Transporter (SERT) Inhibition

This compound is a weak inhibitor of the serotonin transporter (SERT). Inhibition of SERT leads to an increase in the synaptic concentration of serotonin.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding This compound This compound Hydrochloride This compound->SERT Inhibition Radioligand_Binding_Assay A Prepare membrane homogenates from tissue expressing the target receptor. B Incubate membranes with a fixed concentration of a specific radioligand (e.g., [³H]pyrilamine for H₁). A->B C Add increasing concentrations of unlabeled this compound hydrochloride. B->C D Allow the reaction to reach equilibrium. C->D E Separate bound from free radioligand via vacuum filtration. D->E F Quantify radioactivity of the bound ligand using liquid scintillation counting. E->F G Determine the IC₅₀ value (concentration of this compound that inhibits 50% of radioligand binding). F->G H Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the radioligand concentration and Kᴅ is its dissociation constant. G->H In_Vitro_Metabolism A Incubate this compound hydrochloride with human liver microsomes. B Include NADPH as a cofactor to initiate the enzymatic reaction. A->B C In separate incubations, include specific CYP450 inhibitors or use microsomes from cells expressing single CYP isoforms. A->C D Stop the reaction at various time points. B->D C->D E Analyze the samples for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS. D->E F Identify the metabolites and determine which CYP450 isoforms are responsible for their formation. E->F

References

The Discovery and Chemical Synthesis of Butriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Reference ID: BUTI-TS-2511 Issuing Department: Medicinal Chemistry & Drug Discovery Date of Issue: November 13, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and chemical synthesis of butriptyline. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The document details the historical context of this compound's emergence as a second-generation tricyclic antidepressant (TCA), its distinct pharmacological profile, and a plausible, multi-step chemical synthesis pathway based on established organometallic and catalytic reactions. Quantitative pharmacological and pharmacokinetic data are presented in tabular format for clarity. Detailed experimental protocols for key synthetic steps are provided, alongside visualizations of the synthetic workflow and the drug's mechanism of action at the neuronal synapse, rendered using the DOT language.

Discovery and Development

The Era of Tricyclic Antidepressants

The discovery of tricyclic antidepressants was a seminal moment in psychopharmacology. The first TCA, imipramine, was discovered in the early 1950s during a search for novel antipsychotics and was found to possess significant antidepressant properties. This led to the development of a class of drugs characterized by a three-ring chemical structure, which became the frontline treatment for major depressive disorder for several decades.

Emergence of a Second-Generation TCA

This compound (formerly known by the development code AY-62014) was developed by the pharmaceutical company Wyeth and was introduced in the United Kingdom and other European countries in 1974 or 1975.[1] Marketed under brand names such as Evadyne, it was classified as an "atypical" or "second-generation" TCA due to its later introduction and a pharmacological profile that diverged from its predecessors.[1]

Chemically, this compound is a structural analogue of amitriptyline, another widely used TCA. It possesses a dibenzocycloheptadiene core but is distinguished by an isobutyl side chain in place of amitriptyline's propylidene side chain.[1] This structural modification results in a significantly different mechanism of action, which is less reliant on monoamine reuptake inhibition.[1][2]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that can be logically divided into two main stages: the formation of the tricyclic ketone core, dibenzosuberone, and the subsequent attachment of the characteristic aminoalkyl side chain via a Grignard reaction, followed by deoxygenation.

Stage 1: Synthesis of Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one)

The key intermediate, dibenzosuberone, can be synthesized via several routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of 2-phenethylbenzoic acid, which itself can be prepared from more readily available starting materials.[3]

  • Step 2a: Preparation of 2-(2-Phenylethyl)benzoic Acid: Phthalic anhydride is reacted with phenylacetic acid in the presence of a base such as sodium acetate to yield benzalphthalide. This intermediate is then reduced. Catalytic hydrogenation over a Raney Nickel catalyst is an effective method for this transformation, yielding 2-(2-phenylethyl)benzoic acid.

  • Step 2b: Cyclization to Dibenzosuberone: The prepared 2-(2-phenylethyl)benzoic acid (1 equivalent) is heated in polyphosphoric acid (PPA) at approximately 100-120°C with stirring for 2-3 hours. The PPA serves as both the acidic catalyst and the reaction medium for the intramolecular Friedel-Crafts acylation.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water and a dilute sodium bicarbonate solution to remove acidic impurities, and then dried. Recrystallization from a suitable solvent system, such as ethanol/water, affords purified dibenzosuberone.

Stage 2: Side-Chain Attachment and Deoxygenation

The final stage involves the formation of the carbon-carbon bond between the dibenzosuberone core and the aminoalkyl side chain, followed by the removal of the resulting hydroxyl group.

  • Step 2c: Grignard Reagent Preparation: The Grignard reagent is prepared from 1-chloro-N,N,2-trimethylpropan-1-amine. The chloro-amine (1.1 equivalents) is added dropwise to a stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. The reaction may require initiation with a small crystal of iodine. The mixture is gently refluxed until the magnesium is consumed, yielding the corresponding Grignard reagent.

  • Step 2d: Grignard Addition: A solution of dibenzosuberone (1 equivalent) in anhydrous THF is cooled to 0°C. The freshly prepared Grignard reagent is then added dropwise to the ketone solution, maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or overnight to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting tertiary alcohol intermediate, 5-(3-(dimethylamino)-2-methylpropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, is extracted into an organic solvent (e.g., ethyl acetate), dried, and the solvent is evaporated.

  • Step 2e: Catalytic Transfer Hydrogenolysis: The crude tertiary benzylic alcohol from the previous step is subjected to deoxygenation. A highly effective method is palladium-catalyzed transfer hydrogenolysis.[4][5] The alcohol (1 equivalent) is dissolved in a suitable solvent such as toluene. Palladium on carbon (Pd/C, 5-10 mol%) is added, followed by formic acid (2-3 equivalents) as the hydrogen donor. The mixture is heated to 80-100°C and stirred for several hours until analysis (e.g., by TLC or LC-MS) indicates the disappearance of the starting material.

  • Final Work-up and Purification: The reaction mixture is cooled, and the catalyst is removed by filtration through a pad of celite. The filtrate is washed with a dilute base (e.g., sodium bicarbonate solution) to remove excess formic acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization to yield the final product as a white crystalline solid.

Synthesis Workflow Visualization

G cluster_0 Stage 1: Dibenzosuberone Synthesis cluster_1 Stage 2: this compound Synthesis A Phthalic Anhydride + Phenylacetic Acid B Benzalphthalide A->B Condensation C 2-(2-Phenylethyl)benzoic Acid B->C Catalytic Hydrogenation D Dibenzosuberone C->D PPA-mediated Friedel-Crafts Acylation G Tertiary Alcohol Intermediate D->G Grignard Addition E 1-Chloro-N,N,2-trimethyl- propan-1-amine + Mg F Grignard Reagent E->F Ether Solvent (THF) F->G H This compound G->H Pd/C, HCOOH (Hydrogenolysis)

Fig. 1: Multi-stage chemical synthesis workflow for this compound.

Physicochemical and Pharmacological Data

This compound's therapeutic activity is dictated by its physicochemical properties and its interaction with various neuroreceptors and transporters.

Table 1: Physicochemical Properties of this compound
IUPAC Name (±)-3-(10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-yl)-N,N,2-trimethylpropan-1-amine[1]
Molecular Formula C₂₁H₂₇N[1]
Molar Mass 293.45 g·mol⁻¹[1]
CAS Number 35941-65-2 (Free Base)[6]
Appearance White crystalline solid (as hydrochloride salt)
Table 2: Pharmacodynamic Profile (Receptor Binding Affinity)
Target Binding Affinity (Ki, nM)
Serotonin Transporter (SERT)1,360 - 10,000[2]
Norepinephrine Transporter (NET)990 - 5,100[2]
Dopamine Transporter (DAT)2,800 - 5,200[2]
Histamine H₁ Receptor1.1[2]
Muscarinic Acetylcholine Receptor (mACh)35[2]
5-HT₂ₐ Receptor380[2]
α₁-Adrenergic Receptor570[2]
α₂-Adrenergic Receptor4,800[2]
(Note: Lower Ki value indicates higher binding affinity)
Table 3: Key Pharmacokinetic Parameters
Route of Administration Oral
Therapeutic Concentration 60–280 ng/mL[1][2]
Plasma Protein Binding >90%[1][2]
Metabolism Hepatic (Primarily N-demethylation to Northis compound)[1]
Elimination Half-life ~20 hours[1]
Typical Clinical Dosage 150–300 mg/day[1][2]

Mechanism of Action

Unlike first-generation TCAs such as imipramine or amitriptyline, which are potent inhibitors of serotonin and norepinephrine reuptake, this compound is a very weak monoamine reuptake inhibitor.[1][2][7] Its antidepressant efficacy is believed to stem primarily from its activity as an antagonist at several postsynaptic neurotransmitter receptors.[1]

The key actions contributing to its therapeutic and side-effect profile are:

  • Potent Histamine H₁ Receptor Antagonism: This action is responsible for the drug's strong sedative and hypnotic effects.[1]

  • Potent Muscarinic Acetylcholine Receptor Antagonism: This leads to common anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[1]

  • Moderate 5-HT₂ Receptor Antagonism: Blockade of 5-HT₂ family receptors is thought to be a significant contributor to the antidepressant and anxiolytic effects of several atypical antidepressants.

  • Moderate α₁-Adrenergic Receptor Antagonism: This can contribute to orthostatic hypotension.

This profile, characterized by strong receptor blockade and weak reuptake inhibition, makes this compound pharmacologically similar to other atypical TCAs like trimipramine.[1]

Signaling Pathway Visualization

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) Release MA->Release Release SERT SERT NET NET Release->SERT Reuptake Release->NET Reuptake R_5HT2A 5-HT2A Receptor Release->R_5HT2A Binds R_H1 H1 Receptor Release->R_H1 Binds R_mACh mACh Receptor Release->R_mACh Binds R_Alpha1 α1 Receptor Release->R_Alpha1 Binds This compound This compound This compound->SERT Very Weak Inhibition This compound->NET Very Weak Inhibition This compound->R_5HT2A Antagonist This compound->R_H1 Potent Antagonist This compound->R_mACh Potent Antagonist This compound->R_Alpha1 Antagonist

References

Butriptyline: A Technical Overview of Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the receptor binding profile of butriptyline, a tricyclic antidepressant (TCA). The document focuses on its affinity and selectivity for various neurotransmitter receptors and transporters, presenting quantitative data, outlining experimental methodologies, and visualizing key signaling pathways. This information is crucial for understanding its pharmacological effects and for guiding further research and drug development efforts.

Receptor Binding Affinity Profile

This compound exhibits a broad receptor binding profile, characteristic of older TCAs. Its therapeutic efficacy and side effect profile are a direct consequence of its interaction with multiple receptor systems. The binding affinities, expressed as inhibitor constants (Ki), are summarized in the table below. Lower Ki values indicate a higher binding affinity.

Table 1: this compound Receptor Binding Affinity

TargetKi (nM)SpeciesReference
Monoamine Transporters
Serotonin Transporter (SERT)1,360 - 10,000Human, Rat[1]
Norepinephrine Transporter (NET)990 - 5,100Human, Rat[1]
Dopamine Transporter (DAT)2,800 - 5,200Human, Rat[1]
Neurotransmitter Receptors
Histamine H1 Receptor1.1Human[1]
Muscarinic Acetylcholine Receptor (mACh)35Human[1]
α1-Adrenergic Receptor570Human[1]
α2-Adrenergic Receptor4,800Human[1]
Serotonin 5-HT2A Receptor380Human[1]
Serotonin 5-HT1A Receptor7,000Human[1]

Data compiled from in vitro studies.

As the data indicates, this compound is a potent antagonist of histamine H1 and muscarinic acetylcholine receptors.[1] Its affinity for these receptors is significantly higher than for the monoamine transporters, suggesting that its clinical effects may be substantially influenced by these antagonistic properties. The sedative and anticholinergic side effects commonly associated with this compound are a direct result of its high affinity for H1 and muscarinic receptors, respectively.[1][2][3] In contrast, its inhibition of serotonin and norepinephrine reuptake is relatively weak.[1]

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities for compounds like this compound is predominantly carried out using radioligand binding assays.[4][5] This technique is considered the gold standard for quantifying the interaction between a ligand (in this case, this compound) and its receptor.[4] The general principle involves a competitive binding experiment where a radiolabeled ligand with known high affinity for the target receptor and the unlabeled test compound (this compound) compete for binding to the receptor.

A generalized workflow for such an assay is depicted below:

G cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenization (e.g., brain tissue) membrane_prep Membrane Preparation (Centrifugation) tissue->membrane_prep cell_culture Cell Culture with Expressed Receptors cell_culture->membrane_prep incubation Incubation: - Receptor Membranes - Radioligand - this compound (varying concentrations) membrane_prep->incubation separation Separation of Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification ic50 IC50 Determination (Concentration of this compound that inhibits 50% of radioligand binding) quantification->ic50 cheng_prusoff Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff ki_value Ki Value (Inhibitor Constant) cheng_prusoff->ki_value

Generalized workflow for a radioligand binding assay.

A more detailed, generalized protocol is as follows:

  • Receptor Preparation : Membranes from tissues (e.g., rat or human brain) or cultured cells expressing the receptor of interest are prepared through homogenization and differential centrifugation to isolate the membrane fraction containing the receptors.[4]

  • Competitive Binding Incubation : The prepared membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of unlabeled this compound.[4][6]

  • Separation : After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[4]

  • Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptors.[4]

  • Data Analysis : The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[4]

Signaling Pathways and Antagonism by this compound

This compound's antagonism at H1, muscarinic, and α1-adrenergic receptors blocks the endogenous signaling cascades initiated by their respective agonists (histamine, acetylcholine, and norepinephrine). The following diagrams illustrate these pathways and the point of inhibition by this compound.

Histamine H1 Receptor Signaling

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11. Activation of this pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC). This compound, as a competitive antagonist, prevents histamine from binding to the H1 receptor, thereby inhibiting these downstream effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Activation Cellular_Response Cellular Response (e.g., allergic and inflammatory responses, sedation) PKC->Cellular_Response Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Antagonism

This compound antagonism of H1 receptor signaling.
Muscarinic Acetylcholine M1 Receptor Signaling

Similar to the H1 receptor, the M1 muscarinic acetylcholine receptor is a Gq/11-coupled GPCR.[7] Its activation by acetylcholine initiates the same PLC-mediated signaling cascade. This compound's anticholinergic effects arise from its blockade of these receptors, preventing acetylcholine-mediated signaling.[8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R Muscarinic M1 Receptor Gq11 Gq/11 M1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Activation Cellular_Response Cellular Response (e.g., cognitive functions, glandular secretion) PKC->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M1R This compound This compound This compound->M1R Antagonism

This compound antagonism of M1 receptor signaling.
α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors are also coupled to the Gq/11 signaling pathway.[9][10] Their activation by norepinephrine leads to the mobilization of intracellular calcium and activation of PKC. Blockade of these receptors by this compound can contribute to side effects such as orthostatic hypotension.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1R α1-Adrenergic Receptor Gq11 Gq/11 Alpha1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Norepinephrine Norepinephrine Norepinephrine->Alpha1R This compound This compound This compound->Alpha1R Antagonism

This compound antagonism of α1-adrenergic receptor signaling.

Selectivity Profile

This compound's selectivity is poor, with high affinity for multiple, unrelated receptor systems. Its highest affinity is for the histamine H1 receptor, followed by the muscarinic acetylcholine receptor. The affinity for these receptors is substantially greater than for the monoamine transporters, which are the primary targets for many other antidepressants. This lack of selectivity is a hallmark of first-generation tricyclic antidepressants and is the underlying reason for their broad range of side effects.

Conclusion

This compound possesses a complex pharmacological profile characterized by potent antagonism of histamine H1 and muscarinic acetylcholine receptors, and weaker inhibition of monoamine reuptake. The quantitative data from radioligand binding assays provide a clear picture of its receptor affinity and lack of selectivity. Understanding these interactions at a molecular level, as visualized in the signaling pathway diagrams, is essential for predicting its clinical effects, both therapeutic and adverse. This technical guide serves as a foundational resource for researchers and clinicians working with this compound and other tricyclic antidepressants.

References

Preclinical Pharmacokinetics of Butriptyline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical pharmacokinetic data for butriptyline is scarce. This guide summarizes the existing information and, where data is unavailable, describes methodologies and presents data from structurally related tricyclic antidepressants (TCAs) to provide a comprehensive overview for research and development purposes.

Introduction

This compound is a tricyclic antidepressant (TCA) that has been used in several European countries for the treatment of depression.[1] Structurally, it is an analogue of amitriptyline, featuring an isobutyl side chain.[1] Like other TCAs, its mechanism of action involves the modulation of neurotransmitter levels in the brain.[2][3] Understanding the preclinical pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for drug development and for designing further non-clinical and clinical studies. This document provides a technical overview of this compound's preclinical pharmacokinetic profile, drawing from the limited available data and supplementing with information from related compounds and general methodologies for TCAs.

Pharmacokinetic Profile

Absorption and Distribution

Well-absorbed from the gastrointestinal tract, this compound is subject to extensive first-pass metabolism in the liver. In humans, following a single 75 mg oral dose of a conventional formulation, the maximum plasma concentration (Cmax) is 46.5 ng/mL, which is reached at a Tmax of 2.6 hours.[4] A sustained-release formulation of the same dose resulted in a lower Cmax of 10.3 ng/mL and a prolonged Tmax of 7.5 hours.[4] this compound is highly bound to plasma proteins, with a binding percentage greater than 90%.[1]

Table 1: Human Pharmacokinetic Parameters of this compound (75 mg oral dose) [4]

FormulationCmax (ng/mL)Tmax (hours)Half-life (hours)
Conventional46.52.6~20
Sustained Release10.37.5~20

For context, preclinical studies of the structurally similar compound amitriptyline have been conducted in various animal models.

Table 2: Example Preclinical Pharmacokinetic Parameters of Amitriptyline (Oral Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hours)Bioavailability (%)Reference
Rat (SD)1581.32 ± 3.740.35 ± 0.00Not Reported[5]
Dog (Greyhound)427.416[6][7]
Dog (Greyhound, fasted)~8.122.8 - 64.5Not Reported69-91% (relative to fed)[8]
Dog (Greyhound, fed)~8.130.6 - 127Not ReportedNot Applicable[8]
Metabolism

This compound is a tertiary amine that undergoes hepatic metabolism.[1] The primary metabolic pathway is N-demethylation to its active metabolite, northis compound, which is a secondary amine.[1] While the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism have not been definitively identified, it is plausible that they are similar to those that metabolize amitriptyline. The conversion of amitriptyline to its N-demethylated metabolite, nortriptyline, is primarily carried out by CYP2C19.[9] Further metabolism, such as hydroxylation of the tricyclic ring system, is likely to occur, analogous to the CYP2D6-mediated hydroxylation of nortriptyline.[9] Drugs that inhibit or induce CYP2D6 and CYP3A4 may alter the metabolism of this compound.[2]

Excretion

The routes and extent of excretion for this compound and its metabolites have not been detailed in the available literature. For most TCAs, elimination occurs primarily through hepatic metabolism followed by renal excretion of the metabolites.

Experimental Protocols

Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not published. However, standard methodologies for TCAs can be described.

Animal Models

Preclinical pharmacokinetic studies for TCAs are typically conducted in rodent (e.g., Sprague-Dawley or Wistar rats) and non-rodent (e.g., Beagle or Greyhound dogs) species.[5][6] The choice of species may be guided by similarities in metabolic profiles to humans.

Dosing and Sample Collection

Dosing: this compound hydrochloride would be formulated in a suitable vehicle (e.g., water, saline, or a solution containing a solubilizing agent) for oral (gavage) or intravenous administration. Doses would be determined based on pharmacological activity and toxicity studies. For example, in a rat study, a dose of 15 mg/kg has been used for oral administration of amitriptyline.[5] In dogs, oral doses of 4 mg/kg to 8.1 mg/kg of amitriptyline have been studied.[6][8]

Sample Collection: For pharmacokinetic analysis, blood samples would be collected at multiple time points post-dosing. A typical schedule might include pre-dose (0 h) and various time points up to 24 or 48 hours, such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. Blood would be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method

The quantification of this compound and its metabolite, northis compound, in plasma samples would be performed using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: A common sample preparation technique for TCAs in plasma is protein precipitation.[10] An internal standard (e.g., a deuterated version of this compound or a structurally similar compound) is added to the plasma sample, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is diluted and injected into the LC-MS/MS system.

Chromatography: Reversed-phase chromatography, using a C18 column, is typically employed to separate this compound, northis compound, and the internal standard from endogenous plasma components.[5] The mobile phase often consists of a mixture of an aqueous solvent with an organic modifier like methanol or acetonitrile, with additives such as formic acid to improve peak shape and ionization.[5]

Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for high selectivity and sensitivity.[5]

Method Validation: The bioanalytical method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Signaling and Metabolic Pathways

Mechanism of Action: Signaling Pathway

This compound's primary antidepressant effect is believed to stem from its ability to inhibit the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[2][3] This increases the concentration of these neurotransmitters, enhancing neurotransmission. Additionally, this compound acts as an antagonist at several other receptors, which contributes to both its therapeutic effects and its side effect profile. These include histamine H1 receptors (leading to sedation), muscarinic acetylcholine receptors (contributing to anticholinergic side effects), and alpha-1 adrenergic receptors.[2]

Butriptyline_Signaling_Pathway This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonizes mACh_Receptor Muscarinic Acetylcholine Receptor This compound->mACh_Receptor Antagonizes Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Antagonizes Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Histamine_Signaling Histamine Signaling H1_Receptor->Histamine_Signaling Acetylcholine_Signaling Acetylcholine Signaling mACh_Receptor->Acetylcholine_Signaling Adrenergic_Signaling Adrenergic Signaling Alpha1_Receptor->Adrenergic_Signaling

Caption: Mechanism of action of this compound.

Metabolic Pathway

The metabolism of this compound is initiated by N-demethylation to form its active metabolite, northis compound. This is likely followed by hydroxylation and subsequent conjugation for excretion, similar to other TCAs.

Butriptyline_Metabolic_Pathway This compound This compound (Tertiary Amine) Northis compound Northis compound (Active Metabolite, Secondary Amine) This compound->Northis compound N-demethylation (likely CYP2C19) Hydroxylated_Metabolites Hydroxylated Metabolites Northis compound->Hydroxylated_Metabolites Hydroxylation (likely CYP2D6) Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation (e.g., UGTs) Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

Conclusion

This technical guide provides an overview of the preclinical pharmacokinetics of this compound. Due to a lack of specific published data, this report has drawn upon information from human studies of this compound and preclinical studies of the structurally related compound, amitriptyline, to describe the likely pharmacokinetic profile and relevant experimental methodologies. The primary metabolic pathway involves N-demethylation to the active metabolite northis compound. Further preclinical research is necessary to fully characterize the ADME properties of this compound in various animal species to better support its development and clinical use. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers and scientists in the field of drug development.

References

Butriptyline: An Atypical Tricyclic Antidepressant - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butriptyline is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression.[1] Classified as an atypical or second-generation TCA, its pharmacological profile distinguishes it from classical TCAs. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a tricyclic antidepressant that is structurally related to amitriptyline.[1] It has been described as an "atypical" or "second-generation" TCA due to its distinct pharmacological properties compared to older drugs in its class.[1] This document serves as a comprehensive technical resource for researchers and professionals in drug development, detailing the core scientific information about this compound.

Mechanism of Action

This compound's antidepressant effect is believed to be mediated through its interaction with various neurotransmitter receptors and transporters in the central nervous system. Its "atypical" nature stems from its relatively weak inhibition of monoamine reuptake compared to its potent receptor antagonism.

Receptor and Transporter Binding Affinity

This compound exhibits a complex binding profile, with high affinity for histamine H1 receptors and moderate affinity for muscarinic acetylcholine and α1-adrenergic receptors. Its affinity for serotonin (SERT) and norepinephrine (NET) transporters is comparatively low. The equilibrium dissociation constants (Ki) for this compound at various human and rat receptors and transporters are summarized in Table 1.

Table 1: this compound Receptor and Transporter Binding Affinities (Ki, nM)

TargetSpeciesKi (nM)Reference
Monoamine Transporters
Serotonin Transporter (SERT)Human1,360[2]
Norepinephrine Transporter (NET)Human5,100[2]
Dopamine Transporter (DAT)Human3,940[2]
Neurotransmitter Receptors
Histamine H1 ReceptorHuman1.1[1]
Muscarinic Acetylcholine ReceptorHuman35[1]
α1-Adrenergic ReceptorHuman570[1]
5-HT2A ReceptorHuman380[1]
α2-Adrenergic ReceptorHuman4,800[1]
5-HT1A ReceptorHuman7,000[1]
Signaling Pathways

This compound's antagonism of various G-protein coupled receptors (GPCRs) leads to the modulation of several downstream signaling cascades.

  • Histamine H1 Receptor Antagonism: By blocking the H1 receptor, this compound prevents histamine-induced activation of phospholipase C (PLC). This, in turn, inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a downstream blockade of protein kinase C (PKC) activation and subsequent signaling pathways, such as the Raf-MEK-ERK and IKK-IκB-NF-κB pathways. This action is thought to contribute to the sedative effects of this compound.

  • 5-HT2A Receptor Antagonism: this compound's blockade of the 5-HT2A receptor primarily interferes with the Gq/11-mediated activation of PLC. This action is a common feature of several atypical antipsychotics and antidepressants and is thought to contribute to their therapeutic effects.

  • Muscarinic Acetylcholine Receptor Antagonism: As an antagonist of muscarinic receptors, this compound inhibits the effects of acetylcholine. This leads to the typical anticholinergic side effects observed with TCAs, such as dry mouth, blurred vision, and constipation. At a cellular level, this involves the prevention of G-protein-mediated inhibition of adenylyl cyclase (by M2/M4 receptors) or stimulation of PLC (by M1/M3/M5 receptors).

Butriptyline_Signaling_Pathways cluster_H1 Histamine H1 Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway cluster_mAChR Muscarinic Acetylcholine Receptor Pathway Butriptyline_H1 This compound H1R H1 Receptor Butriptyline_H1->H1R Antagonism PLC_H1 Phospholipase C H1R->PLC_H1 Gq/11 PKC_H1 Protein Kinase C PLC_H1->PKC_H1 IP3/DAG Downstream_H1 Raf/MEK/ERK & IKK/IκB/NF-κB PKC_H1->Downstream_H1 Butriptyline_5HT2A This compound 5HT2AR 5-HT2A Receptor Butriptyline_5HT2A->5HT2AR Antagonism PLC_5HT2A Phospholipase C 5HT2AR->PLC_5HT2A Gq/11 Butriptyline_mAChR This compound mAChR Muscarinic Receptor Butriptyline_mAChR->mAChR Antagonism AC_GIRK Adenylyl Cyclase (↓) GIRK Channels (↑) mAChR->AC_GIRK Gi/o

Figure 1: this compound's antagonistic effects on major signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Absorption
Tmax (conventional formulation)2.6 hours[3]
Tmax (sustained-release)7.5 hours[3]
Cmax (conventional, 75mg dose)46.5 ng/mL[3]
Cmax (sustained-release, 75mg dose)10.3 ng/mL[3]
Distribution
Plasma Protein Binding>90%[1]
Metabolism
Primary PathwayN-demethylation[1]
Active MetaboliteNorthis compound[1]
Key Enzymes (putative)CYP2C19, CYP2D6Inferred from similar TCAs
Elimination
Elimination Half-life~20 hours[3]
Therapeutic Plasma Concentrations60-280 ng/mL[1]
Metabolism

The primary metabolic pathway for this compound is N-demethylation to its active metabolite, northis compound.[1] While specific studies on the cytochrome P450 (CYP) isoenzymes responsible for this compound metabolism are limited, data from structurally similar tricyclic antidepressants, such as amitriptyline, strongly suggest the involvement of CYP2C19 and CYP2D6 in its metabolism.

Butriptyline_Metabolism This compound This compound Northis compound Northis compound (Active Metabolite) This compound->Northis compound N-demethylation CYP_Enzymes CYP2C19, CYP2D6 (putative) CYP_Enzymes->this compound

Figure 2: Primary metabolic pathway of this compound.

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the pharmacodynamic and pharmacokinetic properties of this compound.

Radioligand Binding Assays for Receptor and Transporter Affinity

The binding affinities of this compound for various neurotransmitter receptors and transporters were determined using radioligand binding assays with human brain tissue or cell lines expressing the target proteins.

Protocol based on Richelson & Nelson (1984) and Tatsumi et al. (1997):

  • Tissue/Cell Preparation:

    • For receptor binding assays, normal human brain tissue is obtained at autopsy and specific regions (e.g., frontal cortex) are dissected. For transporter assays, cell lines (e.g., HEK293) stably expressing the human serotonin, norepinephrine, or dopamine transporter are used.

    • The tissue or cells are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl) and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • The membrane preparation.

      • A solution of this compound at various concentrations (for competition assays) or buffer (for saturation assays).

      • A specific radioligand at a fixed concentration (typically near its Kd value). Examples of radioligands include [³H]pyrilamine for H1 receptors, [³H]quinuclidinyl benzilate for muscarinic receptors, [³H]prazosin for α1-adrenergic receptors, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

    • The plates are incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • For competition assays, IC50 values are determined by non-linear regression analysis of the competition curves.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Prep Tissue/Cell Homogenization & Membrane Preparation Incubation Incubation of Membranes with Radioligand and this compound Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis to Determine Ki Values Counting->Analysis

Figure 3: Workflow for a typical radioligand binding assay.
In Vivo Pharmacokinetic Study

The pharmacokinetic parameters of this compound were determined in healthy human volunteers.

Protocol based on a single oral dose, crossover study design:

  • Study Population: A cohort of healthy adult volunteers is recruited for the study.

  • Study Design: A randomized, open-label, two-period crossover design is employed.

  • Drug Administration:

    • Subjects are randomly assigned to receive a single oral dose of either the test formulation (e.g., a new generic) or a reference formulation of this compound hydrochloride (e.g., 75 mg).

    • After a washout period of sufficient duration (e.g., 3 weeks), subjects receive the alternate formulation.

  • Blood Sampling:

    • Venous blood samples are collected into appropriate anticoagulant tubes at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 144 hours).

    • Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of this compound and its major metabolite, northis compound, are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

      • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

      • Elimination half-life (t1/2)

Pharmacokinetic_Study_Workflow Dosing Single Oral Dose of This compound Formulation Sampling Serial Blood Sampling over Time Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Concentrations Sampling->Analysis Calculation Calculation of Pharmacokinetic Parameters Analysis->Calculation

Figure 4: Workflow for an in vivo pharmacokinetic study.

Conclusion

This compound is an atypical tricyclic antidepressant with a distinct pharmacological profile characterized by potent histamine H1 and muscarinic receptor antagonism and weak monoamine reuptake inhibition. Its metabolism is likely mediated by CYP2C19 and CYP2D6, leading to the formation of the active metabolite northis compound. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and related compounds. This in-depth technical overview serves as a valuable resource for researchers and drug development professionals, facilitating a comprehensive understanding of this compound's core scientific attributes.

References

An In-Depth Technical Guide to the Initial In Vitro Characterization of Butriptyline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) that has been utilized in several European countries for the treatment of depression. It is often categorized as an "atypical" or "second-generation" TCA due to its distinct pharmacological profile compared to classical TCAs like amitriptyline and imipramine. An initial in vitro characterization is fundamental to understanding its mechanism of action, predicting its therapeutic effects, and anticipating its side-effect profile. This guide provides a comprehensive overview of this compound's core pharmacological data, the experimental protocols used to derive this data, and visual representations of its interactions and the workflows used to study them.

Pharmacological Profile

The primary in vitro characterization of this compound involves determining its binding affinity for various neuroreceptors and its potency in inhibiting monoamine transporters. These interactions largely define its therapeutic window and side-effect profile.

Receptor Binding Affinity

This compound's interaction with various G-protein coupled receptors (GPCRs) has been quantified using radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of binding affinity; a lower Kᵢ value indicates a stronger binding affinity. The data reveals that this compound is a potent antagonist at histaminergic and muscarinic receptors.

Table 1: Receptor Binding Profile of this compound

Receptor Target Kᵢ (nM) Species
Histamine H₁ 1.1 Human
Muscarinic ACh (mACh) 35 Human
Serotonin 5-HT₂ₐ 380 Human
Adrenergic α₁ 570 Human
Adrenergic α₂ 4,800 Human
Serotonin 5-HT₁ₐ 7,000 Human

(Data sourced from references[1])

The potent antihistamine (H₁ receptor Kᵢ = 1.1 nM) and anticholinergic (mACh receptor Kᵢ = 35 nM) activities are consistent with common TCA-related side effects such as sedation, dry mouth, constipation, and blurred vision.[1] Its moderate affinity for 5-HT₂ₐ and α₁-adrenergic receptors suggests a potential role in modulating serotonergic and adrenergic signaling.[1]

Monoamine Transporter Inhibition

Unlike typical TCAs, which derive their primary antidepressant effect from inhibiting the reuptake of serotonin (SERT) and norepinephrine (NET), this compound is a very weak or negligible monoamine reuptake inhibitor.[1]

Table 2: Monoamine Transporter Affinity of this compound

Transporter Target Kᵢ (nM) Species
Serotonin Transporter (SERT) 1,360 Human
Norepinephrine Transporter (NET) 5,100 Human
Dopamine Transporter (DAT) 3,940 Human

(Data sourced from reference[1])

The high Kᵢ values for all three major monoamine transporters indicate that this compound's mechanism of antidepressant action is likely not mediated by significant reuptake inhibition, distinguishing it from many other TCAs.[1] This profile is more similar to that of iprindole or trimipramine.[1]

Visualized Pharmacodynamics and Workflows

Visual diagrams are essential for conceptualizing complex pharmacological data and experimental processes. The following diagrams were generated using Graphviz and adhere to the specified design constraints.

G cluster_main Pharmacological Profile of this compound cluster_high_affinity High Affinity Targets cluster_moderate_affinity Moderate Affinity Targets cluster_low_affinity Very Low Affinity Targets BUT This compound H1 H₁ Receptor (Ki = 1.1 nM) BUT->H1 Potent Antagonism mACh mACh Receptors (Ki = 35 nM) BUT->mACh Potent Antagonism HT2A 5-HT₂ₐ Receptor (Ki = 380 nM) BUT->HT2A Moderate Antagonism A1 α₁-Adrenergic Receptor (Ki = 570 nM) BUT->A1 Moderate Antagonism SERT SERT (Ki = 1,360 nM) BUT->SERT Weak Inhibition NET NET (Ki = 5,100 nM) BUT->NET Weak Inhibition DAT DAT (Ki = 3,940 nM) BUT->DAT Weak Inhibition

Caption: Primary molecular targets of this compound, ranked by binding affinity.

G cluster_workflow Experimental Workflow: Radioligand Competition Binding Assay prep Receptor Preparation (e.g., Human brain tissue homogenate) incubation Incubation Step - Receptor Source - Radioligand (fixed concentration) - this compound (variable concentrations) prep->incubation separation Separation of Bound/Free Ligand (Rapid Vacuum Filtration) incubation->separation quantify Quantification (Scintillation Counting) separation->quantify analysis Data Analysis - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) quantify->analysis

Caption: Generalized workflow for a radioligand competition binding assay.

G cluster_workflow Experimental Workflow: Neurotransmitter Reuptake Assay prep Synaptosome Preparation (e.g., from rat brain tissue) preinc Pre-incubation (Synaptosomes + this compound) prep->preinc initiate Initiate Uptake (Add Radiolabeled Neurotransmitter, e.g., [³H]Serotonin) preinc->initiate terminate Terminate Uptake & Separate (Rapid Filtration over glass fiber filters) initiate->terminate quantify Quantification (Measure radioactivity in synaptosomes via Scintillation Counting) terminate->quantify analysis Data Analysis (Determine IC₅₀ value) quantify->analysis

Caption: Generalized workflow for a synaptosomal neurotransmitter reuptake assay.

G cluster_pathway Postulated Downstream Signaling Pathways (Antagonism) cluster_receptors cluster_gproteins cluster_effectors BUT This compound H1 H₁ Receptor BUT->H1 mACh M₁, M₃, M₅ AChR BUT->mACh A1 α₁-Adrenergic BUT->A1 HT2A 5-HT₂ₐ Receptor BUT->HT2A Gq Gαq/11 H1->Gq mACh->Gq A1->Gq HT2A->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC

Caption: Postulated signaling pathways blocked by this compound's antagonist activity.

Key Experimental Methodologies

The quantitative data presented above are typically generated using standardized in vitro pharmacological assays. The following sections detail the general protocols for these experiments.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[2] It measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Objective: To determine the Kᵢ of this compound for a panel of neuroreceptors.

General Protocol:

  • Receptor Preparation: A source of the target receptor is prepared. This typically involves homogenizing tissue known to express the receptor (e.g., normal human brain tissue) or using membranes from cell lines engineered to express a single receptor type.[3] The protein concentration of the membrane preparation is quantified.[3]

  • Assay Incubation: The receptor membranes are incubated in a buffered solution containing:

    • A single, fixed concentration of a specific radioligand (e.g., [³H]pyrilamine for H₁ receptors).

    • A range of concentrations of the unlabeled competitor drug (this compound).[2]

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[3][4]

  • Separation: The reaction is terminated by rapidly separating the receptor-bound radioligand from the free radioligand in the solution. This is most commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.[3]

  • Quantification: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity. The amount of radioactivity trapped on each filter is then quantified using a liquid scintillation counter.[3]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[3]

Neurotransmitter Reuptake Inhibition Assay

This functional assay measures a compound's ability to block the activity of monoamine transporters. It typically uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that contain functional transporters.[5][6]

Objective: To determine the IC₅₀ of this compound for the serotonin, norepinephrine, and dopamine transporters.

General Protocol:

  • Synaptosome Preparation: Brain tissue (e.g., from rats) is homogenized in a buffered sucrose solution. The homogenate undergoes differential centrifugation to isolate the P2 pellet, which is enriched with synaptosomes.[5][6] The synaptosomes are resuspended in an appropriate assay buffer.[7]

  • Pre-incubation: The synaptosomal suspension is pre-incubated for a short period with varying concentrations of the test drug (this compound).[8]

  • Uptake Initiation: The reuptake reaction is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT, [³H]norepinephrine for NET).[8][9]

  • Incubation: The mixture is incubated for a short, defined time at a physiological temperature (e.g., 37°C) to allow for transporter-mediated uptake of the radiolabeled substrate.[8]

  • Termination: The uptake process is rapidly terminated by adding ice-cold buffer and filtering the mixture through glass fiber filters to trap the synaptosomes.[8] This separates the neurotransmitter taken up by the synaptosomes from the neurotransmitter remaining in the solution.

  • Quantification: The radioactivity captured on the filters is measured by a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., citalopram for SERT).[8]

  • Data Analysis: The specific uptake at each concentration of this compound is calculated. These data are then plotted to generate a concentration-response curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of neurotransmitter uptake) is determined.

Conclusion

The initial in vitro characterization of this compound reveals a pharmacological profile that is distinct from classical tricyclic antidepressants. Its primary actions are potent antagonism of histamine H₁ and muscarinic acetylcholine receptors, with moderate antagonism of 5-HT₂ₐ and α₁-adrenergic receptors.[1] Crucially, it is a very weak inhibitor of serotonin and norepinephrine reuptake.[1] This profile suggests that its therapeutic effects may be mediated by receptor blockade rather than monoamine reuptake inhibition, and its side effects, particularly sedation and anticholinergic effects, are predictable from its high-affinity receptor interactions. These foundational data are critical for guiding further non-clinical and clinical development and for understanding the compound's place within the broader class of antidepressant therapies.

References

Butriptyline's Effects on Serotonin and Norepinephrine Reuptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of butriptyline, a tricyclic antidepressant, on the serotonin and norepinephrine reuptake systems. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound, a tertiary amine tricyclic antidepressant (TCA), exerts its therapeutic effects primarily by modulating the levels of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. It achieves this by inhibiting their reuptake into the presynaptic neuron, thereby increasing their availability to bind to postsynaptic receptors. This action is believed to be the foundation of its antidepressant properties. However, studies have shown that this compound is a relatively weak inhibitor of both serotonin and norepinephrine reuptake compared to other TCAs.

Quantitative Analysis of Reuptake Inhibition

The affinity of this compound for the serotonin transporter (SERT) and the norepinephrine transporter (NET) has been quantified in several key studies. The following tables summarize the equilibrium dissociation constants (Kd) and inhibitor constants (Ki) from seminal research in the field. Lower values indicate a higher binding affinity.

Table 1: this compound Affinity for Human Serotonin and Norepinephrine Transporters

TransporterRadioligandKd (nM)Reference
Serotonin (SERT)[³H]Citalopram1800 ± 300[Tatsumi et al., 1997]
Norepinephrine (NET)[³H]Nisoxetine4700 ± 1200[Tatsumi et al., 1997]

Table 2: this compound Inhibition of Serotonin and Norepinephrine Uptake in Rat Brain Synaptosomes

Biogenic Amine UptakeRadioligandKi (nM)Reference
Serotonin ([³H]5-HT)[³H]Serotonin3,300[Richelson and Pfenning, 1984]
Norepinephrine ([³H]NE)[³H]Norepinephrine1,900[Richelson and Pfenning, 1984]

These data consistently demonstrate that this compound has a lower affinity for both SERT and NET, signifying its position as a less potent monoamine reuptake inhibitor among tricyclic antidepressants.

Experimental Protocols

The quantitative data presented above were determined using established and validated experimental protocols. The following sections detail the methodologies employed in the cited research.

Radioligand Binding Assay for Human Transporters (Tatsumi et al., 1997)

This protocol describes the method used to determine the equilibrium dissociation constant (Kd) of this compound for human serotonin and norepinephrine transporters expressed in HEK-293 cells.

Cell Culture and Membrane Preparation:

  • Human embryonic kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/ml), streptomycin (100 µg/ml), and G418 (400 µg/ml).

  • Cells were harvested, and crude membrane fractions were prepared by homogenization in ice-cold 50 mM Tris-HCl (pH 7.4) followed by centrifugation. The resulting pellet was washed and resuspended in the same buffer.

Binding Assay:

  • For SERT binding, membrane preparations (approximately 100-200 µg of protein) were incubated with various concentrations of [³H]citalopram in a final volume of 0.25 ml of 50 mM Tris-HCl buffer containing 120 mM NaCl and 5 mM KCl.

  • For NET binding, membrane preparations were incubated with [³H]nisoxetine in a similar buffer system.

  • Non-specific binding was determined in the presence of a high concentration of a competing ligand (e.g., 1 µM citalopram for SERT, 1 µM desipramine for NET).

  • Incubations were carried out at room temperature for 2 hours to reach equilibrium.

  • The binding reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters was quantified by liquid scintillation counting.

Data Analysis:

  • The equilibrium dissociation constants (Kd) were calculated from saturation binding data using non-linear regression analysis.

  • For competition binding experiments with this compound, various concentrations of the drug were included in the incubation mixture, and the IC₅₀ values were determined. Kd values were then calculated using the Cheng-Prusoff equation.

experimental_workflow_radioligand_binding cluster_preparation Cell Culture & Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis culture HEK-293 cells expressing hSERT or hNET harvest Cell Harvesting culture->harvest homogenize Homogenization harvest->homogenize centrifuge Centrifugation & Washing homogenize->centrifuge resuspend Resuspension in Buffer centrifuge->resuspend incubate Incubation with [³H]Radioligand +/- this compound resuspend->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count calculate Calculation of Kd (Non-linear Regression) count->calculate

Radioligand Binding Assay Workflow

Synaptosomal Uptake Assay for Rat Brain (Richelson and Pfenning, 1984)

This protocol outlines the methodology used to determine the inhibitor constant (Ki) of this compound for the uptake of serotonin and norepinephrine into rat brain synaptosomes.

Synaptosome Preparation:

  • Whole rat brains were rapidly removed and homogenized in ice-cold 0.32 M sucrose.

  • The homogenate was subjected to differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.

  • The P2 pellet was resuspended in a Krebs-Henseleit buffer.

Uptake Assay:

  • Aliquots of the synaptosomal preparation were pre-incubated for 5 minutes at 37°C in the presence of various concentrations of this compound.

  • The uptake reaction was initiated by the addition of either [³H]serotonin or [³H]norepinephrine.

  • The incubation was continued for a short period (typically 5 minutes) at 37°C.

  • The uptake was terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • The amount of radioactivity taken up by the synaptosomes was determined by liquid scintillation counting.

Data Analysis:

  • The concentration of this compound that caused 50% inhibition of uptake (IC₅₀) was determined from concentration-response curves.

  • The inhibitor constant (Ki) was calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentration of the radiolabeled neurotransmitter used in the assay.

experimental_workflow_synaptosomal_uptake cluster_prep Synaptosome Preparation cluster_uptake Uptake Assay cluster_analysis_uptake Data Analysis homogenize Brain Homogenization in Sucrose centrifuge Differential Centrifugation homogenize->centrifuge resuspend Resuspension in Buffer centrifuge->resuspend preincubate Pre-incubation with This compound resuspend->preincubate add_radioligand Addition of [³H]5-HT or [³H]NE preincubate->add_radioligand incubate Incubation at 37°C add_radioligand->incubate terminate Termination by Filtration incubate->terminate count Scintillation Counting terminate->count calculate_ki Calculation of Ki (Cheng-Prusoff Equation) count->calculate_ki

Synaptosomal Uptake Assay Workflow

Signaling Pathways

The inhibition of serotonin and norepinephrine reuptake by this compound leads to an increased concentration of these neurotransmitters in the synaptic cleft. This, in turn, enhances the activation of postsynaptic serotonin and norepinephrine receptors, triggering a cascade of downstream signaling events that are thought to mediate the therapeutic antidepressant effects.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle_5HT 5-HT Vesicle 5-HT 5-HT vesicle_5HT->5-HT Release vesicle_NE NE Vesicle NE NE vesicle_NE->NE Release SERT SERT NET NET This compound This compound This compound->SERT Inhibition This compound->NET Inhibition 5-HT->SERT Reuptake receptor_5HT 5-HT Receptors 5-HT->receptor_5HT Binding NE->NET Reuptake receptor_NE NE Receptors NE->receptor_NE Binding signaling Downstream Signaling (e.g., cAMP, Ca²⁺ pathways) receptor_5HT->signaling receptor_NE->signaling response Cellular Response (e.g., Gene Expression, Neuronal Excitability) signaling->response

This compound's Mechanism of Action

Conclusion

This compound acts as an inhibitor of both serotonin and norepinephrine reuptake, although with a lower potency compared to many other tricyclic antidepressants. The quantitative data from radioligand binding and synaptosomal uptake assays provide a clear picture of its affinity for SERT and NET. The detailed experimental protocols outlined in this guide offer a foundation for the replication and further investigation of this compound's pharmacological profile. The visualization of its mechanism of action at the synapse illustrates the core principle by which it is believed to exert its antidepressant effects. This in-depth technical guide serves as a valuable resource for professionals in the fields of neuroscience and drug development.

An In-Depth Technical Guide to the Antihistaminic and Anticholinergic Properties of Butriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butriptyline, a tricyclic antidepressant (TCA), exhibits a complex pharmacological profile characterized by significant interactions with various neurotransmitter systems. This technical guide provides a comprehensive analysis of its antihistaminic and anticholinergic properties. Through a detailed examination of its receptor binding affinities, functional antagonism, and the underlying signaling pathways, this document serves as a critical resource for researchers in pharmacology and drug development. Quantitative data are systematically presented, and detailed experimental methodologies are outlined to facilitate the replication and extension of these findings.

Introduction

This compound is a tertiary amine tricyclic antidepressant that was introduced for the treatment of depression.[1] Like other TCAs, its therapeutic effects and side-effect profile are dictated by its affinity for a range of receptors, including those for serotonin, norepinephrine, histamine, and acetylcholine.[2] Notably, this compound possesses potent antihistaminic and anticholinergic activities, which contribute significantly to its clinical effects, including sedation and common anticholinergic side effects such as dry mouth and blurred vision.[1][3] Understanding the quantitative and mechanistic aspects of these properties is crucial for its appropriate clinical use and for the development of novel compounds with improved selectivity.

Quantitative Analysis of Receptor Binding

The affinity of this compound for histamine H1 (H₁) and muscarinic acetylcholine (mACh) receptors has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction.

Table 1: this compound Receptor Binding Affinities

Receptor SubtypeKi (nM)SpeciesReference
Histamine H₁1.1Human[3]
Muscarinic Acetylcholine (mACh)35Human[3]

A lower Ki value signifies a higher binding affinity.

These data demonstrate that this compound is a potent antagonist at the histamine H₁ receptor, with a binding affinity in the low nanomolar range, comparable to or exceeding that of many dedicated antihistamines.[3] Its affinity for muscarinic acetylcholine receptors, while lower than for H₁ receptors, is still substantial and accounts for its notable anticholinergic effects.[3]

Signaling Pathways

Histamine H₁ Receptor Signaling

The histamine H₁ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[4] Antagonism of this receptor by this compound inhibits the downstream signaling cascade initiated by histamine.

H1_Signaling_Pathway This compound This compound H1R H1 Receptor (GPCR) This compound->H1R Antagonism Histamine Histamine Histamine->H1R Agonism Gq_alpha Gαq H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Antagonism of the H₁ Receptor Signaling Pathway by this compound.
Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors are also GPCRs, with five subtypes (M₁ to M₅). The M₁, M₃, and M₅ subtypes predominantly couple to Gq/11 proteins, similar to the H₁ receptor, leading to the activation of phospholipase C.[5][6] The M₂ and M₄ subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6] this compound acts as an antagonist at these receptors, blocking the physiological effects of acetylcholine.

M_AChR_Signaling_Pathway This compound This compound mAChR Muscarinic Receptor (M1, M3, M5) This compound->mAChR Antagonism mAChR_Gi Muscarinic Receptor (M2, M4) This compound->mAChR_Gi Antagonism Acetylcholine Acetylcholine Acetylcholine->mAChR Agonism Acetylcholine->mAChR_Gi Agonism Gq_alpha Gαq mAChR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction, glandular secretion) IP3->Cellular_Response_Gq DAG->Cellular_Response_Gq Gi_alpha Gαi mAChR_Gi->Gi_alpha Activates AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response_Gi Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response_Gi

Caption: Antagonism of Muscarinic Receptor Signaling Pathways by this compound.

Detailed Experimental Protocols

The following protocols are generalized methodologies for assessing the antihistaminic and anticholinergic properties of compounds like this compound.

In Vitro Radioligand Binding Assay

This assay determines the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing H1 or muscarinic receptors) Incubation 2. Incubation - Receptor Membranes - Radiolabeled Ligand (e.g., [³H]pyrilamine for H1, [³H]QNB for mAChR) - Varying concentrations of this compound Membrane_Prep->Incubation Filtration 3. Separation of Bound and Free Ligand (Rapid vacuum filtration through glass fiber filters) Incubation->Filtration Washing 4. Washing (To remove non-specifically bound radioligand) Filtration->Washing Scintillation 5. Quantification (Scintillation counting to measure radioactivity on filters) Washing->Scintillation Analysis 6. Data Analysis (Calculation of IC50 and Ki values) Scintillation->Analysis

Caption: Workflow for a Radioligand Binding Assay.

Protocol Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor (e.g., HEK293 cells transfected with the human H₁ receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.[7]

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]pyrilamine for H₁ receptors or [³H]-quinuclidinyl benzilate for mAChRs) and varying concentrations of this compound.[8][9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.[7]

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound to determine the IC₅₀ (the concentration of drug that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Antihistaminic Activity (Histamine-Induced Bronchoconstriction)

This model evaluates the ability of a compound to protect against histamine-induced bronchospasm in animals.[10][11]

Protocol Steps:

  • Animal Preparation: Use guinea pigs, which are highly sensitive to histamine.

  • Drug Administration: Administer this compound or a vehicle control to the animals, typically via intraperitoneal or oral routes, at a predetermined time before the histamine challenge.

  • Histamine Challenge: Expose the animals to an aerosol of histamine solution.

  • Observation: Record the time to the onset of respiratory distress (e.g., coughing, dyspnea).

  • Data Analysis: Compare the pre-convulsion time in the this compound-treated group to the control group. A significant increase in this time indicates a protective (antihistaminic) effect.

In Vivo Assessment of Anticholinergic Activity (Salivary Flow)

This method measures the peripheral anticholinergic effect of a drug by quantifying its impact on salivation.[12][13][14]

Protocol Steps:

  • Animal or Human Subject Preparation: This can be performed in animal models (e.g., rats) or human volunteers.

  • Baseline Saliva Collection: Collect saliva over a set period to establish a baseline flow rate. Salivation can be stimulated using a cholinergic agonist like pilocarpine.

  • Drug Administration: Administer a single dose of this compound or placebo.

  • Post-Dose Saliva Collection: At various time points after drug administration, repeat the saliva collection procedure.

  • Data Analysis: Compare the salivary flow rates before and after drug administration. A significant reduction in salivation in the this compound group compared to the placebo group indicates anticholinergic activity.

Conclusion

This compound is a potent antagonist of both histamine H₁ and muscarinic acetylcholine receptors. Its high affinity for the H₁ receptor is consistent with its sedative properties, while its significant affinity for muscarinic receptors explains its characteristic anticholinergic side effects. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals. This information is vital for interpreting the clinical profile of this compound, for guiding future research into its therapeutic applications and potential liabilities, and for the design of new chemical entities with more refined pharmacological profiles.

References

Unlocking the Therapeutic Potential of Butriptyline: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of Early-Stage Research into the Atypical Tricyclic Antidepressant

Butriptyline, a tricyclic antidepressant (TCA) developed in the 1960s, presents a unique pharmacological profile that distinguishes it from its more common counterparts like amitriptyline.[1][2] While its primary established use has been in the treatment of depression, a closer examination of its mechanism of action and early-stage research reveals a broader therapeutic potential that warrants further investigation by the scientific community. This technical guide provides a comprehensive overview of the foundational research on this compound, including its pharmacodynamics, experimental protocols from key studies, and potential avenues for future drug development.

Pharmacodynamics: A Multifaceted Receptor Interaction Profile

This compound's therapeutic and side-effect profile is dictated by its affinity for a range of neurotransmitter receptors and transporters. Unlike typical TCAs, it is a very weak inhibitor of monoamine reuptake.[3] Its primary mechanism of action is believed to be mediated through its antagonist activity at various receptors.

Quantitative data from in vitro binding studies have elucidated this compound's affinity for several key targets. The tables below summarize the available binding affinity (Ki) data, offering a clear comparison of its potency at different receptors. A lower Ki value indicates a stronger binding affinity.

TargetKi (nM)SpeciesReference
Histamine H1 Receptor 1.1Human[3]
Muscarinic Acetylcholine Receptor 35Human[3]
Serotonin 5-HT2A Receptor 380Human[3]
Alpha-1 Adrenergic Receptor 570Human[3]
Alpha-2 Adrenergic Receptor 4,800Human[3]
Serotonin Transporter (SERT) 1,360 - 10,000Human, Rat[3]
Norepinephrine Transporter (NET) 990 - 5,100Human, Rat[3]
Dopamine Transporter (DAT) 2,800 - 5,200Human, Rat[3]

Table 1: this compound Binding Affinities for Key Receptors and Transporters.

These data highlight this compound's potent antihistaminic and anticholinergic properties, which contribute to its sedative and side-effect profile.[3] Its moderate affinity for the 5-HT2A and alpha-1 adrenergic receptors is also noteworthy and likely plays a role in its therapeutic effects.[3]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of this compound at a molecular and experimental level, the following diagrams have been generated using the DOT language.

cluster_0 This compound's Primary Mechanism of Action This compound This compound 5-HT2A_Receptor 5-HT2A Receptor (Antagonism) This compound->5-HT2A_Receptor Histamine_H1_Receptor Histamine H1 Receptor (Antagonism) This compound->Histamine_H1_Receptor Muscarinic_ACh_Receptor Muscarinic ACh Receptor (Antagonism) This compound->Muscarinic_ACh_Receptor Alpha1_Adrenergic_Receptor α1-Adrenergic Receptor (Antagonism) This compound->Alpha1_Adrenergic_Receptor SERT SERT (Weak Inhibition) This compound->SERT NET NET (Weak Inhibition) This compound->NET

This compound's multifaceted receptor interaction profile.

The antagonism of the 5-HT2A receptor by this compound is of particular interest. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4][5][6] Inhibition of this pathway is thought to contribute to the therapeutic effects of some antidepressants and antipsychotics.[7]

cluster_pathway Simplified 5-HT2A Receptor Signaling Pathway (Antagonized by this compound) Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates This compound This compound This compound->5HT2A_Receptor Blocks Gq11 Gαq/11 5HT2A_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

This compound's antagonism of the 5-HT2A receptor Gq/11 pathway.

Experimental Protocols

A critical component of this guide is the detailing of experimental methodologies to ensure reproducibility and a deeper understanding of the presented data.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity of this compound for various receptors (e.g., histamine H1, muscarinic acetylcholine, 5-HT2A, adrenergic receptors) and transporters (SERT, NET, DAT).

Materials:

  • Membrane Preparations: Homogenates from specific brain regions (e.g., rat cortex) or cells expressing the receptor of interest.

  • Radioligands: A specific radiolabeled ligand for each target receptor/transporter (e.g., [3H]pyrilamine for H1 receptors).

  • This compound Solutions: A range of concentrations of unlabeled this compound.

  • Assay Buffer: Typically a Tris-based buffer with appropriate ions (e.g., MgCl2).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Generalized Protocol:

  • Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[8][9]

  • Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[8]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

cluster_workflow General Radioligand Binding Assay Workflow Start Start Membrane_Prep 1. Membrane Preparation (Tissue/Cell Homogenization) Start->Membrane_Prep Incubation 2. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Washing 4. Washing (Remove Non-specific Binding) Filtration->Washing Counting 5. Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Workflow for determining receptor binding affinity.
Clinical Trials in Depression

Early clinical trials of this compound focused on its efficacy in treating depression, often in comparison to other TCAs.

Study Design: A notable study was a randomized, double-blind, controlled clinical trial comparing this compound to a sustained-release formulation.[10]

Patient Population: The study included 31 patients diagnosed with endogenous, endoreactive, or exogenous depression, often with associated anxiety.[10] Key exclusion criteria included convulsive disorders, moderate to severe mental deficiency, prior psychosurgery, drug addiction, or pregnancy.[10]

Treatment Protocol:

  • Dosage: Patients received 75 mg of this compound per day for 6 weeks.[10]

  • Randomization: Patients were randomly assigned to one of two groups:

    • Group 1: Received three daily doses of 25 mg of regular this compound.[10]

    • Group 2: Received a single 75 mg daily dose of a sustained-release formulation at bedtime, along with two placebo doses during the day.[10]

Assessment:

  • Psychometric Scales: Patients were assessed at baseline, after 3 weeks, and after 6 weeks using a battery of scales including:

    • Hamilton Depression Rating Scale (HDRS)

    • Brief Psychiatric Rating Scale (BPRS)

    • Nurses' Observation Scale for Inpatient Evaluation (NOSIE)

    • Cattell's Anxiety Scale

    • Clinical Global Impression (CGI) scale[10]

  • Biological Parameters: Blood, liver function, electrocardiogram (ECG), and electroencephalogram (EEG) were monitored.[10]

Key Findings: The results indicated that this compound, in both formulations, was effective in producing significant improvements in the majority of patients, as measured by the psychometric scales.[10] The reported side effects were generally mild, transient, and characteristic of the anticholinergic effects of TCAs.[10]

Exploring Novel Therapeutic Potential: Beyond Depression

While this compound's primary indication has been depression, its unique pharmacological profile suggests potential for other therapeutic applications. Early-stage, preclinical research has provided some intriguing, albeit limited, evidence in this regard.

One preclinical study investigated the effects of this compound in animal models. The study compared this compound with other TCAs on various physiological and behavioral parameters in cats, guinea pigs, rabbits, and rats.[1] The findings highlighted its potent blocking effect on physostigmine-induced arousal and its ability to reduce REM sleep, suggesting potential applications in conditions characterized by cholinergic overactivity or sleep disturbances.[1]

Further research into these and other potential indications is warranted to fully explore the therapeutic landscape of this compound.

Conclusion and Future Directions

This compound represents an under-explored member of the tricyclic antidepressant class with a distinct pharmacological profile. Its potent antagonist activity at histamine H1, muscarinic acetylcholine, and 5-HT2A receptors, coupled with weak monoamine reuptake inhibition, sets it apart from more conventional TCAs.[3] The early clinical data, though limited by modern standards, suggest an efficacy comparable to other TCAs in the treatment of depression.[10]

For researchers and drug development professionals, this compound offers several avenues for further investigation. A more detailed elucidation of its downstream signaling pathways, particularly in relation to 5-HT2A receptor antagonism, could uncover novel mechanisms of action. Furthermore, preclinical studies exploring its potential in a wider range of neurological and psychiatric disorders are needed to unlock its full therapeutic potential. The development of more selective analogs of this compound, designed to minimize its anticholinergic and antihistaminic side effects while retaining its beneficial receptor interactions, could also be a promising area for future research. This in-depth technical guide serves as a foundational resource to stimulate and inform such future endeavors.

References

Foundational Studies on Butriptyline's Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on the metabolites of Butriptyline, a tricyclic antidepressant (TCA). The document delves into the metabolic pathways, quantitative analysis of metabolites, and the experimental protocols utilized in their study. This guide is intended for researchers, scientists, and professionals involved in drug development and metabolism studies.

Introduction to this compound Metabolism

This compound, a tertiary amine TCA, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is N-demethylation, resulting in the formation of its primary active metabolite, Northis compound , a secondary amine.[1] This process is analogous to the metabolism of other tertiary amine TCAs like amitriptyline, which is demethylated to nortriptyline.[2]

Further metabolism can occur through hydroxylation of the dibenzocycloheptene ring system, followed by conjugation with glucuronic acid for excretion. While specific studies on this compound's hydroxylation are limited, the metabolism of the structurally similar nortriptyline is known to be hydroxylated to 10-hydroxynortriptyline, a reaction catalyzed predominantly by CYP2D6.[3][4] It is highly probable that Northis compound undergoes a similar hydroxylation pathway.

Metabolic Pathways of this compound

The metabolic transformation of this compound can be summarized in the following key steps:

  • Primary Metabolism (Phase I):

    • N-demethylation: The primary and most significant metabolic route is the removal of a methyl group from the tertiary amine side chain of this compound to form Northis compound. This reaction is predominantly catalyzed by CYP2C19, with potential minor contributions from other CYP isozymes.[5][6]

    • Hydroxylation: The aromatic ring system of this compound and Northis compound can undergo hydroxylation. Based on studies of analogous TCAs, CYP2D6 is the likely primary enzyme responsible for this reaction.[2][7]

  • Secondary Metabolism (Phase II):

    • Glucuronidation: The hydroxylated metabolites can then be conjugated with glucuronic acid to form more water-soluble compounds that are more readily excreted in the urine.

The following diagram illustrates the proposed primary metabolic pathway of this compound.

Butriptyline_Metabolism This compound This compound (Tertiary Amine) Northis compound Northis compound (Secondary Amine) This compound->Northis compound N-demethylation (CYP2C19) Hydroxylated_Metabolites Hydroxylated Metabolites Northis compound->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Conjugated_Metabolites Glucuronide Conjugates (Excreted) Hydroxylated_Metabolites->Conjugated_Metabolites Glucuronidation

Caption: Proposed metabolic pathway of this compound.

Quantitative Data on this compound and its Metabolites

Quantitative data specifically for this compound's metabolites are limited in the published literature. However, data from studies on the structurally analogous amitriptyline and its metabolite nortriptyline provide valuable insights. The therapeutic concentrations of this compound itself are reported to be in the range of 60–280 ng/mL (204–954 nmol/L).[1]

The following tables summarize key pharmacokinetic and quantitative data for this compound and analogous TCA metabolites.

Table 1: Pharmacokinetic Parameters of this compound and Nortriptyline (as an analog for Northis compound)

ParameterThis compoundNortriptyline (as analog for Northis compound)Reference
Therapeutic Plasma Concentration 60–280 ng/mL50-150 ng/mL[1]
Plasma Protein Binding >90%~92%[1][8]
Elimination Half-life ~20 hours18-44 hours[1][8]
Primary Metabolizing Enzymes CYP450 system (inferred CYP2C19)CYP2D6 (hydroxylation), CYP2C19 (demethylation from amitriptyline)[2][9]

Table 2: Example Plasma Concentrations of Amitriptyline and Nortriptyline after Oral Administration

Data from a study on amitriptyline, presented here as an illustrative example for the expected relationship between a parent drug and its N-demethylated metabolite.

Time Post-DoseAmitriptyline (ng/mL)Nortriptyline (ng/mL)Reference
Single 50 mg dose (peak) 25 ± 1010 ± 4[10]
Chronic dosing (50 mg TID) 115 ± 42109 ± 20[10]

Pharmacological Activity of Northis compound

While direct studies on the pharmacological profile of Northis compound are scarce, the activity of its close analog, nortriptyline, is well-characterized. Nortriptyline is a potent inhibitor of norepinephrine reuptake and a moderate inhibitor of serotonin reuptake.[11][12] It also possesses antagonistic activity at various receptors, including histaminic, muscarinic, and alpha-adrenergic receptors, which contribute to its side effect profile.[13] It is anticipated that Northis compound shares a similar pharmacological profile, acting as an active metabolite that contributes significantly to the overall therapeutic effects and potential adverse reactions of this compound. The formation of an active metabolite with a distinct pharmacological profile is a common feature of tertiary amine TCAs.[2]

Experimental Protocols

The quantitative analysis of this compound and its metabolites in biological matrices typically involves chromatographic methods coupled with mass spectrometry. The following are detailed methodologies adapted from established protocols for tricyclic antidepressants.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound and Northis compound from plasma or serum.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar TCA). Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Quantitative Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time (e.g., 5-10 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound, Northis compound, and the internal standard need to be determined by direct infusion of the analytical standards.

The following diagram illustrates a typical experimental workflow for the quantitative analysis of this compound and its metabolites.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample + Internal Standard SPE Solid-Phase Extraction Plasma_Sample->SPE Eluate Eluate SPE->Eluate Dry_Reconstitute Evaporation & Reconstitution Eluate->Dry_Reconstitute LC_MSMS LC-MS/MS Analysis Dry_Reconstitute->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for quantitative analysis of this compound metabolites.

Signaling Pathways

The primary mechanism of action of this compound and its active metabolite, Northis compound, involves the modulation of neurotransmitter signaling in the central nervous system.[9] By inhibiting the reuptake of norepinephrine and to a lesser extent serotonin, they increase the concentration of these neurotransmitters in the synaptic cleft.[11][12] This enhanced neurotransmitter availability leads to increased stimulation of postsynaptic receptors, which is believed to be the basis of their antidepressant effects.

The following diagram depicts the interaction of this compound and Northis compound with neurotransmitter transporters at the synapse.

Signaling_Pathway cluster_Synapse Synaptic Cleft cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding SER Serotonin SERT Serotonin Transporter (SERT) SER->SERT Reuptake SER_Receptor Serotonin Receptor SER->SER_Receptor Binding This compound This compound & Northis compound This compound->NET Inhibition This compound->SERT Inhibition

Caption: Inhibition of neurotransmitter reuptake by this compound and Northis compound.

Conclusion

The metabolism of this compound is a critical factor influencing its pharmacokinetic profile and pharmacological activity. The formation of the active metabolite, Northis compound, through N-demethylation by CYP2C19, and subsequent hydroxylation likely mediated by CYP2D6, are the key metabolic transformations. While specific quantitative data for this compound's metabolites are not extensively available, studies on analogous tricyclic antidepressants provide a strong framework for understanding their behavior. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to conduct foundational studies on the metabolites of this compound. Further research is warranted to precisely quantify the plasma concentrations of Northis compound and other potential metabolites following this compound administration and to fully elucidate their specific contributions to the overall clinical effects of the parent drug.

References

Preliminary Investigation into Butriptyline's Neuroprotective Potential: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental evidence for the neuroprotective effects of Butriptyline is currently lacking in published scientific literature. This document, therefore, presents a preliminary investigation based on the well-documented neuroprotective properties of structurally and pharmacologically similar tricyclic antidepressants (TCAs), namely Amitriptyline and Nortriptyline. The data, experimental protocols, and proposed mechanisms outlined herein are extrapolated from studies on these related compounds and are intended to serve as a foundational guide for future research into this compound's potential neuroprotective activities.

Introduction

This compound is a tricyclic antidepressant (TCA) chemically related to Amitriptyline and Nortriptyline.[1] While its primary clinical application has been in the treatment of depression, the broader class of TCAs has garnered increasing interest for its potential neuroprotective effects.[2][3] Emerging research on compounds like Amitriptyline and Nortriptyline suggests that their therapeutic actions may extend beyond monoamine reuptake inhibition to include the modulation of pathways central to neuronal survival and resilience.[2][4] This guide synthesizes the existing evidence for the neuroprotective effects of these analogous TCAs to build a hypothetical framework for investigating this compound's neuroprotective potential.

Proposed Mechanisms of Neuroprotection

Based on studies of related TCAs, this compound may exert neuroprotective effects through several key signaling pathways. The principal hypothesized mechanisms include the activation of neurotrophin receptor signaling and the inhibition of mitochondrial-mediated apoptosis.

Activation of Tropomyosin Receptor Kinase (Trk) Signaling

Studies on Amitriptyline have shown that it can directly bind to and activate Tropomyosin Receptor Kinase (Trk) receptors, particularly TrkA and TrkB, which are the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), respectively.[5][6] This activation initiates downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for promoting neurite outgrowth, synaptic plasticity, and neuronal survival.[2][4]

G This compound This compound (Hypothesized) Trk_Receptor Trk Receptor (TrkA/TrkB) This compound->Trk_Receptor Activates MAPK_Cascade MAPK/ERK Cascade (MEK, ERK) Trk_Receptor->MAPK_Cascade Phosphorylates CREB CREB (Transcription Factor) MAPK_Cascade->CREB Activates Neuroprotection Neuroprotection (Neurite Outgrowth, Survival) CREB->Neuroprotection Promotes Gene Transcription

Caption: Hypothesized Trk signaling pathway activated by this compound.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

Nortriptyline has been identified as a potent inhibitor of the mitochondrial permeability transition pore (mPTP).[7][8] The opening of the mPTP is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. By preventing mPTP opening, Nortriptyline preserves mitochondrial integrity and function, thereby inhibiting the downstream activation of caspases and preventing neuronal cell death.[7][8][9]

G cluster_mitochondrion Mitochondrion mPTP mPTP Cytochrome_c_cyto Cytosolic Cytochrome c mPTP->Cytochrome_c_cyto Release of Cytochrome_c_mito Cytochrome c This compound This compound (Hypothesized) This compound->mPTP Inhibits Cellular_Stress Cellular Stress (e.g., Ischemia) Cellular_Stress->mPTP Induces Opening Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Cytochrome_c_cyto->Caspase_Activation Activates

Caption: Hypothesized inhibition of the mitochondrial apoptosis pathway by this compound.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from neuroprotection studies on Amitriptyline and Nortriptyline. This data can inform the design of future experiments to evaluate this compound.

Compound Experimental Model Key Finding Effective Concentration Reference
AmitriptylineMouse primary neocortical neuronsAttenuated MPP+- and Aβ1-42-induced cell death.Not specified
AmitriptylineRat primary cortical neuronsInduced neurite outgrowth.500 nmol/L[4]
NortriptylinePrimary cerebrocortical neurons (Oxygen-Glucose Deprivation)Inhibited neuronal cell death.1 to 5 µmol/L[7]
NortriptylinePC-12 cells (Glutamate-induced excitotoxicity)Reduced cell death and apoptosis.10 µM[9]

Table 1: In Vitro Neuroprotective Effects of Amitriptyline and Nortriptyline

Compound Animal Model Key Finding Dosage Reference
NortriptylineMouse model of cerebral ischemia (MCAO)Decreased infarct size and improved neurological scores.2 mg/kg (intraperitoneal)[7][8]
NortriptylineRat model of overt hepatic encephalopathy (BDL)Reversed motor deficits, cell death, and synaptic loss.20 mg/kg (intraperitoneal)[9]

Table 2: In Vivo Neuroprotective Effects of Nortriptyline

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to guide the design of studies on this compound.

In Vitro Model of Oxygen-Glucose Deprivation (OGD)

This protocol is adapted from studies on Nortriptyline's neuroprotective effects in a cellular model of cerebral ischemia.[7][8]

  • Cell Culture: Primary cerebrocortical neurons are harvested from embryonic day 15-17 mice or rats and plated on poly-D-lysine-coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine.

  • OGD Procedure: After 7-10 days in vitro, the culture medium is replaced with a glucose-free Earle's balanced salt solution. The cultures are then placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration of 60-90 minutes at 37°C.

  • This compound Treatment: this compound, dissolved in a suitable vehicle (e.g., sterile water or DMSO), would be added to the culture medium at various concentrations (informed by Table 1, e.g., 1-10 µM) either prior to, during, or after the OGD insult.

  • Assessment of Neuroprotection:

    • Cell Viability: Lactate dehydrogenase (LDH) release into the culture medium is quantified as an indicator of cell death.

    • Mitochondrial Membrane Potential (ΔΨm): Cells are loaded with a fluorescent probe such as Rhodamine 123 or TMRE. A decrease in fluorescence intensity indicates mitochondrial depolarization.

    • Apoptosis Assays: Western blotting is used to measure the cytosolic levels of cytochrome c and the activation of caspase-3.

In Vivo Model of Focal Cerebral Ischemia

This protocol for a middle cerebral artery occlusion (MCAO) model is based on in vivo studies of Nortriptyline.[7][8]

  • Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats are used.

  • MCAO Surgery: Anesthesia is induced (e.g., with isoflurane). A midline cervical incision is made, and the common and external carotid arteries are isolated and ligated. An intraluminal nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The filament is left in place for 60-90 minutes before being withdrawn to allow for reperfusion.

  • This compound Administration: this compound would be administered via intraperitoneal (IP) injection at a dose informed by analogous studies (e.g., 2-20 mg/kg). Dosing regimens could include pre-treatment, administration at the time of reperfusion, and post-treatment.

  • Evaluation of Neuroprotective Efficacy:

    • Infarct Volume Measurement: 24-48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Neurological Deficit Scoring: A standardized neurological scoring system is used to assess motor and sensory deficits at various time points post-surgery.

    • Biochemical Analysis: Brain tissue from the ischemic penumbra is collected for Western blot analysis of apoptotic markers (cytochrome c, cleaved caspase-3) and signaling proteins (phosphorylated ERK, CREB).

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell_Culture Primary Neuron Culture OGD Oxygen-Glucose Deprivation (OGD) Cell_Culture->OGD Butriptyline_Treat_Vitro This compound Treatment OGD->Butriptyline_Treat_Vitro Analysis_Vitro Analysis: - Cell Viability (LDH) - ΔΨm - Apoptosis Markers Butriptyline_Treat_Vitro->Analysis_Vitro Animal_Model Rodent Model MCAO MCAO Surgery Animal_Model->MCAO Butriptyline_Treat_Vivo This compound Administration MCAO->Butriptyline_Treat_Vivo Analysis_Vivo Analysis: - Infarct Volume - Neurological Score - Biochemical Markers Butriptyline_Treat_Vivo->Analysis_Vivo

Caption: Experimental workflows for investigating this compound's neuroprotective effects.

Conclusion and Future Directions

While direct evidence is wanting, the pharmacological and structural similarities between this compound and other TCAs, such as Amitriptyline and Nortriptyline, provide a strong rationale for investigating its neuroprotective potential. The proposed mechanisms, centered on the activation of Trk signaling and the preservation of mitochondrial integrity, offer concrete starting points for future research. The experimental protocols and quantitative data presented in this guide, derived from studies on these analogous compounds, are intended to facilitate the design and implementation of rigorous preclinical studies to elucidate the neuroprotective profile of this compound. Such investigations are warranted to determine if this compound, an established therapeutic agent, could be repurposed for the treatment of neurodegenerative diseases and acute neuronal injury.

References

Methodological & Application

Application Notes and Protocols for Butriptyline Dosage in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) that has been utilized in research for its potential therapeutic effects.[1] These application notes provide a comprehensive guide to the dosage and administration of this compound in in vivo rodent models, addressing the critical need for standardized protocols in preclinical research. Due to the limited availability of direct studies on this compound, data from its close structural analog, amitriptyline, is included as a reference to guide dose selection and experimental design. This document is intended for use by trained researchers and professionals in the field of pharmacology and drug development.

Mechanism of Action

This compound, like other TCAs, is understood to exert its effects by modulating the levels of neurotransmitters in the brain.[2] It primarily acts as a non-selective monoamine reuptake inhibitor, although its specific binding affinities may differ from other TCAs. The therapeutic effects of this compound are believed to be mediated through the potentiation of serotonergic and/or noradrenergic neurotransmission.

Dosage and Administration

The appropriate dosage of this compound can vary significantly depending on the rodent species, the specific experimental model, and the intended therapeutic effect. The following tables summarize reported dosages for this compound and the related compound, amitriptyline, in various in vivo rodent models.

It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.

This compound Dosage in Rodent Models

Direct studies on this compound dosage in rodent models are limited. The following table provides the currently available data.

Rodent Model Species Dosage Administration Route Frequency Observed Effects Reference
Sleep Pattern AnalysisRat20-30 mg/kgNot SpecifiedNot SpecifiedReduced rapid eye movement (REM) sleep[3] (from initial search)
Amitriptyline Dosage in Rodent Models (as a reference for this compound)

Given the structural similarity between this compound and amitriptyline, the extensive data available for amitriptyline can serve as a valuable starting point for designing studies with this compound.

Rodent Model Species Dosage Administration Route Frequency Observed Effects Reference
Antidepressant Models
Forced Swim TestRat2.5 mg/kgIntraperitoneal (i.p.)3 injections in 24hReduced immobility time[3]
Forced Swim TestRat15 mg/kgIntraperitoneal (i.p.)Single doseReduced immobility time[4]
Forced Swim TestMouse10 mg/kgOral (p.o.)Daily for 10 daysReduced immobility time[5] (from previous search)
Neuropathic Pain Models
Chronic Constriction Injury (CCI)Rat5 mg/kgIntraperitoneal (i.p.)Twice daily for 14 daysReduced thermal hyperalgesia[6]
Chronic Constriction Injury (CCI)Rat32 mg/kgOral (p.o.)Not SpecifiedAttenuated thermal hyperalgesia[7]
Sciatic Nerve CuffingMouseNot SpecifiedNot SpecifiedChronic treatmentSuppressed mechanical allodynia[8]
Toxicity Data

Experimental Protocols

The following are detailed protocols for common behavioral assays used to assess the antidepressant and analgesic effects of compounds like this compound in rodent models.

Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity

The Forced Swim Test is a widely used model to screen for antidepressant-like activity.[10]

Materials:

  • This compound solution (or vehicle control)

  • Cylindrical containers (e.g., 40 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Stopwatch

  • Video recording equipment (optional, for later analysis)

  • Towels and warming lamp

Procedure:

  • Habituation (Day 1):

    • Fill the cylinders with water to a depth of 30 cm.

    • Gently place each animal into a cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the animals, dry them with a towel, and place them in a warm, dry cage.

  • Drug Administration:

    • Administer this compound or vehicle control at the desired dose and route. A common administration schedule for tricyclic antidepressants is 24 hours, 5 hours, and 1 hour before the test session.[3]

  • Test Session (Day 2):

    • 24 hours after the habituation session, place the animals back into the swim cylinders for a 5-minute test session.

    • Record the total time the animal remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis:

    • Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.

Protocol 2: Chronic Constriction Injury (CCI) Model for Neuropathic Pain

The Chronic Constriction Injury model is a common surgical model used to induce neuropathic pain in rodents.[11]

Materials:

  • Surgical instruments

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • 4-0 chromic gut or silk sutures

  • This compound solution (or vehicle control)

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Surgical Procedure:

  • Anesthetize the animal.

  • Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

  • Loosely tie four ligatures around the sciatic nerve with a spacing of about 1 mm between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.

  • Close the incision with sutures or staples.

  • Allow the animals to recover from surgery.

Drug Administration and Behavioral Testing:

  • Begin drug administration (this compound or vehicle) at a predetermined time point post-surgery (e.g., daily starting from day 1 or day 7 post-surgery).

  • Assess pain behaviors at baseline (before surgery) and at multiple time points after surgery and drug administration.

    • Mechanical Allodynia: Use von Frey filaments of increasing force to the plantar surface of the hind paw and record the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a radiant heat source directed at the plantar surface of the hind paw and record the paw withdrawal latency.

  • Data Analysis:

    • Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups. A significant increase in withdrawal threshold or latency in the treated group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of Tricyclic Antidepressants

The following diagram illustrates the generally accepted mechanism of action for tricyclic antidepressants, which involves the blockade of norepinephrine and serotonin reuptake transporters.

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE SERT_Vesicle Serotonin (5-HT) Vesicle FiveHT 5-HT SERT_Vesicle->FiveHT NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor FiveHT->SERT Reuptake FiveHT_Receptor Serotonin Receptor FiveHT->FiveHT_Receptor Signal Downstream Signaling NE_Receptor->Signal FiveHT_Receptor->Signal This compound This compound (TCA) This compound->NET Blocks This compound->SERT Blocks

Caption: Putative mechanism of this compound action.

Experimental Workflow for In Vivo Rodent Studies

The following diagram outlines a typical workflow for conducting in vivo studies with this compound in rodent models.

Experimental_Workflow start Study Design & IACUC Approval animal_acclimation Animal Acclimation (e.g., 1 week) start->animal_acclimation baseline Baseline Behavioral Testing animal_acclimation->baseline model_induction Induction of Disease Model (e.g., CCI Surgery) baseline->model_induction grouping Randomization into Treatment Groups model_induction->grouping drug_admin This compound/Vehicle Administration grouping->drug_admin behavioral_testing Post-treatment Behavioral Testing drug_admin->behavioral_testing data_analysis Data Collection and Analysis behavioral_testing->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow.

Conclusion

These application notes provide a starting point for researchers investigating the in vivo effects of this compound in rodent models. Due to the limited specific data on this compound, careful dose-finding studies and consideration of data from structurally related compounds like amitriptyline are essential for successful and reproducible research. Adherence to ethical guidelines and approved animal care protocols is paramount in all experimental procedures.

References

Application Notes and Protocols for Administering Butriptyline in Animal Studies of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing butriptyline, a tricyclic antidepressant (TCA), in preclinical animal models of depression. The following sections detail the mechanism of action, data on receptor binding affinities, and standardized protocols for key behavioral assays.

Mechanism of Action

This compound, a tertiary amine TCA, is structurally similar to amitriptyline.[1] Its antidepressant effects are primarily attributed to its interaction with various neurotransmitter systems in the brain.[2] While it is a weak inhibitor of serotonin and norepinephrine reuptake, its clinical efficacy, comparable to other TCAs, suggests alternative or additional mechanisms may be at play.[1] this compound also demonstrates significant antagonist activity at histamine H1 and muscarinic acetylcholine receptors, which may contribute to its sedative and anticholinergic side effects.[1][2] Furthermore, like other TCAs, it is believed to modulate intracellular signaling cascades, such as the cAMP and MAPK pathways, which are implicated in neuroplasticity and the therapeutic effects of antidepressants.

Data Presentation

The following tables summarize the in vitro binding affinities of this compound for key neurotransmitter transporters and receptors. This data is crucial for understanding its pharmacological profile and potential off-target effects.

Table 1: this compound Binding Affinities (Ki, nM) for Monoamine Transporters [1]

TransporterHumanRat
SERT1,3604,300
NET5,100990
DAT3,9402,800

Lower Ki values indicate higher binding affinity.

Table 2: this compound Receptor Binding Affinities (Ki, nM) [1][3]

ReceptorHumanRat
5-HT1A7,000-
5-HT2A380-
α1-adrenergic570-
α2-adrenergic4,800-
H11.1-
Muscarinic (mACh)35-

Lower Ki values indicate higher binding affinity.

Signaling Pathways

This compound, as a tricyclic antidepressant, is presumed to influence intracellular signaling pathways that are crucial for neuronal plasticity and are implicated in the pathophysiology of depression. While direct studies on this compound's effects on these pathways are limited, inferences can be drawn from research on the closely related compound, amitriptyline.[4][5]

One key pathway involves the activation of Tropomyosin receptor kinase A (TrkA) and B (TrkB) receptors, which are receptors for neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). Activation of these receptors can initiate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascade, promoting neuronal survival and growth.[4][6]

Another important cascade is the cyclic Adenosine Monophosphate (cAMP) signaling pathway. By modulating neurotransmitter levels, TCAs can influence G-protein coupled receptors, leading to changes in adenylyl cyclase activity and cAMP production. This, in turn, affects the activation of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), which regulates the expression of genes involved in neuroplasticity.

Butriptyline_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound Trk_Receptor TrkA / TrkB Receptor This compound->Trk_Receptor Activates GPCR G-Protein Coupled Receptor This compound->GPCR Modulates MAPK_ERK MAPK / ERK Pathway Trk_Receptor->MAPK_ERK AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP CREB CREB MAPK_ERK->CREB PKA PKA cAMP->PKA PKA->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression

Caption: Putative Signaling Pathways of this compound

Experimental Protocols

The following protocols are designed for administering this compound in common animal models of depression. Dosing should be carefully considered, with a recommended starting range of 10-30 mg/kg for intraperitoneal administration in rodents, based on studies with structurally similar TCAs.[7]

This compound Administration

a) Intraperitoneal (IP) Injection (Rats and Mice)

This method allows for rapid systemic delivery of the compound.

  • Materials:

    • This compound hydrochloride

    • Sterile saline (0.9% NaCl)

    • Sterile syringes (1 mL) and needles (25-27 gauge)[8]

    • 70% ethanol swabs

  • Procedure:

    • Prepare a stock solution of this compound hydrochloride in sterile saline. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats and 10 mL/kg for mice.[8]

    • Weigh the animal to determine the precise injection volume.

    • Restrain the animal securely. For rats, a two-person technique is often preferred.[8]

    • Wipe the injection site (lower abdominal quadrant) with a 70% ethanol swab.[9]

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent bladder puncture.[8]

    • Aspirate to ensure no fluid is drawn back, indicating correct placement.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

b) Oral Gavage (Mice and Rats)

This method simulates the clinical route of administration.

  • Materials:

    • This compound hydrochloride

    • Distilled water or appropriate vehicle

    • Flexible or rigid gavage needles (size appropriate for the animal)[10]

    • Syringes

  • Procedure:

    • Prepare a solution or suspension of this compound in the chosen vehicle.

    • Measure the correct length of the gavage needle for each animal (from the mouth to the last rib).[11]

    • Weigh the animal and draw up the calculated volume of the this compound solution. The maximum recommended volume is 10 mL/kg.[12]

    • Gently restrain the animal and insert the gavage needle over the tongue and down the esophagus.

    • Administer the solution slowly.[11]

    • Remove the needle gently and return the animal to its cage.

    • Observe the animal for any signs of distress.

Experimental_Workflow Animal_Acclimation Animal Acclimation (1-2 weeks) Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Testing Stress_Induction Stress Induction (e.g., CUMS, 2-4 weeks) Baseline_Testing->Stress_Induction Butriptyline_Admin This compound Administration (Acute or Chronic) Stress_Induction->Butriptyline_Admin Behavioral_Testing Behavioral Testing (FST, TST, SPT) Butriptyline_Admin->Behavioral_Testing Neurochemical_Analysis Neurochemical/Molecular Analysis Behavioral_Testing->Neurochemical_Analysis

Caption: General Experimental Workflow
Behavioral Assays

a) Forced Swim Test (FST)

This test is used to assess behavioral despair in rodents. Antidepressants typically reduce immobility time.[13]

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[14][15]

  • Procedure (Rats):

    • Pre-test session (Day 1): Place the rat in the cylinder for 15 minutes.[14]

    • Remove the rat, dry it, and return it to its home cage.

    • Test session (Day 2): 24 hours after the pre-test, administer this compound or vehicle. After the appropriate absorption time (e.g., 30-60 minutes for IP), place the rat back in the cylinder for 5 minutes.[16]

    • Record the session and later score the duration of immobility (floating with only movements necessary to keep the head above water).

  • Procedure (Mice):

    • A single 6-minute session is typically used.[15]

    • Administer this compound or vehicle prior to the test.

    • Place the mouse in the cylinder and record the session.

    • Score the duration of immobility during the last 4 minutes of the test.

b) Tail Suspension Test (TST)

This test also measures behavioral despair in mice.[17]

  • Apparatus: A horizontal bar elevated above a surface, from which the mouse can be suspended by its tail using adhesive tape.[7]

  • Procedure:

    • Administer this compound or vehicle.

    • Securely tape the mouse's tail (about 1-2 cm from the tip) to the suspension bar.[18]

    • The test duration is typically 6 minutes.[19]

    • Record the session and score the total time the mouse remains immobile.

c) Sucrose Preference Test (SPT)

This test is used to measure anhedonia, a core symptom of depression.[20]

  • Procedure:

    • Habituation: For 48 hours, present the animals with two identical bottles, both containing a 1% sucrose solution.

    • Baseline: For the next 24-48 hours, replace one bottle with water. The position of the bottles should be swapped every 12-24 hours to avoid place preference.

    • Test: Following a period of stress induction (e.g., Chronic Unpredictable Mild Stress) and subsequent this compound treatment, present the animals with one bottle of 1% sucrose solution and one bottle of water for 24 hours.

    • Measure the consumption from each bottle by weighing them before and after the test period.

    • Calculate the sucrose preference: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%. A decrease in sucrose preference in the vehicle-treated stress group is expected, which may be reversed by this compound.[21]

d) Chronic Unpredictable Mild Stress (CUMS) Model

This model has high face and predictive validity for inducing a depressive-like state in rodents.[22]

  • Procedure:

    • For a period of 2-4 weeks, expose the animals to a series of mild, unpredictable stressors.

    • Examples of stressors include:

      • Stroboscopic illumination

      • Tilted cage (45°)

      • Wet bedding

      • Reversal of light/dark cycle

      • Food and water deprivation (for a defined period)

      • Forced swimming in cold water

    • The stressors should be applied randomly and varied daily to prevent habituation.

    • This compound or vehicle can be administered during the final 1-2 weeks of the CUMS protocol and/or during the subsequent behavioral testing phase.

By following these detailed protocols and considering the provided pharmacological data, researchers can effectively administer and evaluate the antidepressant-like effects of this compound in preclinical animal models of depression.

References

Application Notes and Protocols: In Vitro Assays to Determine Butriptyline Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) characterized by a unique pharmacological profile. Unlike typical TCAs, it is a relatively weak inhibitor of serotonin and norepinephrine reuptake.[1][2] Its primary mechanism of action appears to be mediated through potent antagonism of several G-protein coupled receptors, including histamine H1, muscarinic acetylcholine, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[1][2] This document provides detailed application notes and protocols for in vitro assays to determine the potency of this compound at these key molecular targets. The provided methodologies are essential for researchers engaged in the screening, characterization, and development of compounds with similar pharmacological profiles.

Data Presentation: this compound In Vitro Potency

The following table summarizes the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for various human and rat receptors and transporters. Lower values indicate higher potency.

TargetParameterValue (nM)Species
Receptors
Histamine H1 ReceptorKi1.1Human
Muscarinic Acetylcholine ReceptorKi35Human
Serotonin 5-HT2A ReceptorKi380Human
Alpha-1 Adrenergic ReceptorKi570Human
Alpha-2 Adrenergic ReceptorKi4,800Human
Serotonin 5-HT1A ReceptorKi7,000Human
Transporters
Serotonin Transporter (SERT)IC501,360Human
IC504,300Rat
IC5010,000Rat
Norepinephrine Transporter (NET)IC505,100Human
IC50990Rat
IC501,700Rat
Dopamine Transporter (DAT)IC503,940Human
IC502,800Rat
IC505,200Rat

Data compiled from various sources.[1][2]

Signaling Pathways

This compound's primary antagonistic effects are on Gq-coupled receptors. The binding of this compound to these receptors inhibits the downstream signaling cascade typically initiated by their endogenous ligands (histamine, acetylcholine, serotonin, and norepinephrine, respectively). The general signaling pathway for these receptors is depicted below.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor Gq-Coupled Receptor (H1, M1, 5-HT2A, α1) This compound->Receptor Antagonism Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylates Targets

Caption: Gq-coupled receptor signaling pathway antagonized by this compound.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These competitive binding assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start PrepMembranes Prepare Cell Membranes Expressing Target Receptor Start->PrepMembranes Incubate Incubate Membranes with Radioligand and this compound (Varying Concentrations) PrepMembranes->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Data Analysis: Determine IC50 and Ki Quantify->Analyze End End Analyze->End

Caption: General workflow for a competitive radioligand binding assay.

Protocol: Histamine H1 Receptor Binding Assay

  • Target: Human Histamine H1 Receptor

  • Radioligand: [³H]-Mepyramine

  • Non-specific Determinand: Mianserin (10 µM)

  • Materials:

    • Cell membranes expressing the human H1 receptor.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • [³H]-Mepyramine (specific activity ~20-30 Ci/mmol).

    • This compound stock solution (in DMSO, then diluted in Assay Buffer).

    • Mianserin stock solution.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of Assay Buffer.

      • Non-specific Binding: 50 µL of 10 µM Mianserin.

      • This compound Competition: 50 µL of varying concentrations of this compound.

    • Add 50 µL of [³H]-Mepyramine (final concentration ~1-2 nM) to all wells.

    • Add 150 µL of the cell membrane preparation (50-100 µg protein/well) to all wells.

    • Incubate at 25°C for 60 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Note: Similar protocols can be adapted for muscarinic, 5-HT2A, and α1-adrenergic receptors using appropriate radioligands and non-specific determinands (e.g., [³H]-QNB for muscarinic receptors, [³H]-Ketanserin for 5-HT2A receptors, and [³H]-Prazosin for α1-adrenergic receptors).

Neurotransmitter Reuptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter. Modern assays often utilize fluorescent substrates that are transported into the cell, leading to an increase in fluorescence.

Experimental Workflow: Neurotransmitter Reuptake Assay

Reuptake_Assay_Workflow Start Start PrepCells Prepare Cells Expressing Transporter (SERT, NET, or DAT) Start->PrepCells PreIncubate Pre-incubate Cells with This compound (Varying Concentrations) PrepCells->PreIncubate AddSubstrate Add Fluorescent Transporter Substrate PreIncubate->AddSubstrate Measure Measure Intracellular Fluorescence Kinetically or at Endpoint AddSubstrate->Measure Analyze Data Analysis: Determine IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for a fluorescent neurotransmitter reuptake assay.

Protocol: Fluorescent Serotonin Reuptake Assay

  • Target: Human Serotonin Transporter (SERT)

  • Assay Principle: Use of a commercially available neurotransmitter transporter uptake assay kit that employs a fluorescent substrate mimicking biogenic amines.

  • Materials:

    • Cells stably expressing human SERT (e.g., HEK293-hSERT).

    • Neurotransmitter Transporter Uptake Assay Kit (contains fluorescent substrate and masking dye).

    • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • This compound stock solution.

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence plate reader with bottom-read capabilities.

  • Procedure:

    • Plate the HEK293-hSERT cells in the microplates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Incubate for 10-20 minutes at 37°C.

    • Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.

    • Add the substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence kinetically over 30-60 minutes or as an endpoint reading after a specified incubation time.

    • Data Analysis: The rate of fluorescence increase is proportional to the transporter activity. Calculate the percent inhibition of uptake for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Note: This protocol can be adapted for NET and DAT by using cell lines expressing the respective transporters.

Conclusion

The in vitro assays detailed in this document provide a robust framework for characterizing the potency of this compound and other compounds at key neurological targets. The radioligand binding assays are crucial for determining binding affinity (Ki), while the neurotransmitter reuptake assays provide functional data on transporter inhibition (IC50). Understanding the full pharmacological profile through these methods is essential for drug discovery and development in the field of neuropsychopharmacology.

References

Application Notes and Protocols for Studying Butriptyline in Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Butriptyline, a tricyclic antidepressant (TCA), using neuronal cell cultures. The protocols outlined are based on established methodologies for related compounds, such as amitriptyline and nortriptyline, and can be adapted for the specific investigation of this compound's effects on neuronal health and function.

Application Notes

This compound is a tricyclic antidepressant structurally related to amitriptyline.[1] Its mechanism of action, like other TCAs, is primarily attributed to the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[2][3] Additionally, this compound exhibits antagonist activity at various receptors, including histamine (H1), muscarinic acetylcholine (mACh), and alpha-1 adrenergic receptors.[1][3]

In neuronal cell cultures, TCAs have been shown to exert a range of effects, including modulation of neurite outgrowth, induction of apoptosis at high concentrations, and activation of intracellular signaling pathways critical for neuronal survival and plasticity, such as the MAPK/ERK pathway.[4][5] The study of this compound in neuronal models is crucial for elucidating its specific neuropharmacological profile, therapeutic potential, and potential neurotoxicity.

Commonly used neuronal cell lines for such studies include the human neuroblastoma cell line SH-SY5Y, which can be differentiated into a more mature neuronal phenotype, and primary neuronal cultures derived from rodent models.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data for the related tricyclic antidepressant, amitriptyline, in the SH-SY5Y human neuroblastoma cell line. These values can serve as a reference for designing dose-response studies with this compound.

Table 1: Cytotoxicity of Amitriptyline in SH-SY5Y Cells (IC50 Values)

Time PointIC50 (µM)
24 hours81.03 ± 2
48 hours59.78 ± 2
72 hours43.60 ± 2

Data from studies on amitriptyline in SH-SY5Y cells, as a proxy for this compound.[2][3]

Table 2: Effective Concentrations of Amitriptyline and Nortriptyline on Neurite Outgrowth

CompoundConcentrationEffectCell Type
Amitriptyline500 nMIncreased neurite length and branchingPrimary cortical neurons
Nortriptyline50 nMIncreased neurite length and branchingPrimary cortical neurons

Data from studies on amitriptyline and nortriptyline, which can be used as a starting point for this compound studies.[4]

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability (MTT Assay)

This protocol is for determining the effect of this compound on the viability of neuronal cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with the this compound-containing medium. Include vehicle-only control wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of Neurite Outgrowth

This protocol describes a method to quantify the effect of this compound on neurite outgrowth in differentiated SH-SY5Y cells or primary neurons.

Materials:

  • Differentiated neuronal cells (e.g., SH-SY5Y treated with retinoic acid)

  • Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine)

  • This compound stock solution

  • Differentiation medium

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope and imaging software (e.g., ImageJ)

Procedure:

  • Plate differentiated neuronal cells on coated coverslips in differentiation medium.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate for a suitable period (e.g., 48-72 hours) to allow for neurite extension.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using imaging software like ImageJ.[9]

Protocol 3: Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol details the detection of apoptosis in neuronal cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Neuronal cells

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed neuronal cells in 6-well plates and treat with desired concentrations of this compound or vehicle for the chosen duration.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.[10]

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10]

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.[11]

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Visualizations

Butriptyline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SERT SERT/NET This compound->SERT Inhibition H1R H1 Receptor This compound->H1R Antagonism mAChR mACh Receptor This compound->mAChR Antagonism Alpha1R α1-Adrenergic Receptor This compound->Alpha1R Antagonism PLC Phospholipase C (PLC) Alpha1R->PLC Activation PKC Protein Kinase C (PKC) PLC->PKC Activation Raf Raf PKC->Raf Activation Ras Ras Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation CREB CREB ERK->CREB Phosphorylation BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene Transcription Neuronal_Response Neuronal Survival, Plasticity, and Neurite Outgrowth BDNF_Gene->Neuronal_Response Promotes

Caption: Proposed signaling pathway of this compound in neuronal cells.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis neurite Neurite Outgrowth (Immunofluorescence) treatment->neurite signaling Signaling Pathway Analysis (Western Blot for p-ERK/ERK) treatment->signaling data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis neurite->data_analysis signaling->data_analysis

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for the Behavioral Pharmacology of Butriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) that has been used in the treatment of depression.[1] Structurally related to amitriptyline, it is considered an atypical or second-generation TCA due to its distinct pharmacological profile.[2] Unlike typical TCAs which primarily act as potent serotonin and norepinephrine reuptake inhibitors, this compound is a very weak inhibitor of these monoamine transporters.[3] Its mechanism of action is thought to be mediated by its activity as a potent antagonist of histamine H1 and muscarinic acetylcholine receptors, a moderate antagonist of serotonin 5-HT2A and α1-adrenergic receptors.[2] This unique profile suggests that its antidepressant effects may arise from pathways distinct from conventional monoamine reuptake inhibition.

These application notes provide detailed protocols for assessing the antidepressant-like and anxiolytic-like effects of this compound in established rodent behavioral models. The included assays are the Forced Swim Test (FST), Tail Suspension Test (TST), and the Novelty-Suppressed Feeding (NSF) test.

Mechanism of Action: Signaling Pathways

This compound's interaction with multiple receptor systems likely initiates a cascade of intracellular signaling events contributing to its therapeutic effects. Its antagonist activity at 5-HT2A, α1-adrenergic, histamine H1, and muscarinic acetylcholine receptors is central to its pharmacological action.

Butriptyline_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound H1R H1 Receptor This compound->H1R Antagonist mAChR mACh Receptor This compound->mAChR Antagonist Alpha1R α1-Adrenergic Receptor This compound->Alpha1R Antagonist HT2AR 5-HT2A Receptor This compound->HT2AR Antagonist Gq_PLC_H1 Gq/11 → PLC activation H1R->Gq_PLC_H1 Gq_PLC_mAChR Gq/11 → PLC activation mAChR->Gq_PLC_mAChR Gq_PLC_Alpha1R Gq/11 → PLC activation Alpha1R->Gq_PLC_Alpha1R Gq_PLC_HT2AR Gq/11 → PLC activation HT2AR->Gq_PLC_HT2AR IP3_DAG IP3 & DAG Increase Gq_PLC_H1->IP3_DAG Gq_PLC_mAChR->IP3_DAG Gq_PLC_Alpha1R->IP3_DAG Gq_PLC_HT2AR->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Response Modulation of Neuronal Excitability & Gene Expression Ca_PKC->Neuronal_Response

This compound's primary mechanism of action.

Experimental Workflow for Behavioral Assessment

A typical workflow for evaluating the behavioral effects of this compound involves several key stages, from animal acclimatization to data analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_analysis Data Analysis acclimatization Animal Acclimatization (1-2 weeks) habituation Habituation to Handling acclimatization->habituation randomization Randomization into Treatment Groups habituation->randomization drug_admin This compound/Vehicle Administration (i.p.) randomization->drug_admin behavioral_testing Behavioral Assays (FST, TST, NSF Test) drug_admin->behavioral_testing data_collection Data Collection (e.g., Immobility Time, Latency) behavioral_testing->data_collection stat_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

General workflow for this compound behavioral studies.

Data Presentation

Note: Due to the limited availability of published preclinical data for this compound in the Forced Swim Test, Tail Suspension Test, and Novelty-Suppressed Feeding test, the following tables present expected outcomes based on data from the structurally similar tricyclic antidepressant, amitriptyline. These values should be considered illustrative for experimental design purposes.

Table 1: Expected Dose-Dependent Effects of a this compound Analog (Amitriptyline) in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg, i.p.)NMean Immobility Time (seconds) ± SEM% Change from Vehicle
Vehicle (Saline)-10150 ± 100%
Amitriptyline110145 ± 12-3.3%
Amitriptyline510110 ± 9-26.7%
Amitriptyline101085 ± 8-43.3%
Statistically significant reduction in immobility time (p < 0.05) compared to the vehicle group is expected at this dose based on similar TCA studies.[4]

Table 2: Expected Effects of a this compound Analog (Amitriptyline) in the Forced Swim Test (FST) in Rats

Treatment GroupDose (mg/kg, i.p.)NMean Immobility Time (seconds) ± SEM
Vehicle (Saline)-12180 ± 15
Amitriptyline1012120 ± 12
Amitriptyline201290 ± 10
*A significant decrease in immobility time is anticipated, indicative of an antidepressant-like effect.

Table 3: Expected Effects of Chronic Treatment with a this compound Analog (Amitriptyline) in the Novelty-Suppressed Feeding (NSF) Test in Mice

Treatment GroupDose (mg/kg/day, i.p. for 21 days)NMean Latency to Feed (seconds) ± SEM
Vehicle (Saline)-10300 ± 25
Amitriptyline1010180 ± 20
Chronic, but not acute, administration of TCAs like amitriptyline is expected to significantly decrease the latency to begin eating.[5]

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.

Materials:

  • Transparent cylindrical containers (40-50 cm high, 20 cm diameter)

  • Water (23-25°C)

  • Stopwatch

  • Video recording equipment (optional, for later scoring)

  • Dry towels and a warming chamber/lamp

Procedure (for Rats):

  • Pre-test Session (Day 1):

    • Fill the cylinders with water to a depth of 30 cm.

    • Gently place each rat individually into a cylinder for a 15-minute session.

    • After 15 minutes, remove the rats, dry them thoroughly with a towel, and return them to their home cages. A warming lamp may be used to prevent hypothermia.

  • Test Session (Day 2, 24 hours after pre-test):

    • Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at the desired doses.

    • 30-60 minutes post-injection, place the rats back into the cylinders (with fresh water) for a 5-minute test session.

    • Record the total time the animal spends immobile during the 5-minute session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

Tail Suspension Test (TST)

The TST is another common screening tool for potential antidepressant drugs, particularly in mice.[6] Similar to the FST, it induces a state of behavioral despair from which an animal treated with an antidepressant is more likely to struggle.

Materials:

  • Tail suspension apparatus (a horizontal bar elevated at least 50 cm from the floor)

  • Adhesive tape

  • Stopwatch

  • Video recording equipment

Procedure (for Mice):

  • Preparation:

    • Cut strips of adhesive tape approximately 15-20 cm long.

    • Securely attach one end of the tape to the mouse's tail, about 1-2 cm from the tip.

  • Suspension:

    • Administer this compound or vehicle i.p. 30-60 minutes before the test.

    • Suspend each mouse individually from the horizontal bar by the free end of the tape. The mouse's head should be approximately 30-40 cm from the floor.

  • Testing and Scoring:

    • The test duration is 6 minutes.[6]

    • Begin timing and recording immediately after suspension.

    • The primary measure is the total time the mouse remains immobile during the 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Novelty-Suppressed Feeding (NSF) Test

The NSF test assesses anxiety-like behavior and is sensitive to chronic, but not acute, antidepressant treatment, which mirrors the therapeutic timeline in humans.[5] The test creates a conflict between the drive to eat and the fear of a novel, brightly lit environment.

Materials:

  • Open-field arena (e.g., 50 x 50 cm with 40 cm high walls)

  • Bright, uniform lighting over the arena

  • A small, white paper or platform for the center of the arena

  • Familiar food pellets

  • Stopwatch

Procedure (for Mice):

  • Food Deprivation:

    • 24 hours prior to the test, remove all food from the home cages of the test animals. Water should remain available ad libitum.

  • Habituation:

    • On the day of the test, allow the animals to acclimate to the testing room for at least 1 hour.

  • Testing:

    • Place a single pellet of familiar food on the white paper in the center of the brightly lit open-field arena.

    • Gently place a mouse into a corner of the arena and start the stopwatch.

    • Measure the latency (time taken) for the mouse to approach and take the first bite of the food pellet.

    • A cut-off time of 5-10 minutes is typically used. If the mouse does not eat within this time, the maximum latency is recorded.

  • Home Cage Feeding Control:

    • Immediately after the test, return the mouse to its home cage where a pre-weighed amount of the same food is available.

    • Measure the amount of food consumed over a 5-minute period to control for potential effects of the drug on appetite.

Logical Relationships in Behavioral Assay Selection

The choice of behavioral assay depends on the specific research question and the expected pharmacological effects of the compound being tested.

Assay_Selection_Logic cluster_question Research Question cluster_assays Behavioral Assays cluster_outcomes Primary Outcomes q1 Acute Antidepressant-like Effect? fst Forced Swim Test (FST) q1->fst tst Tail Suspension Test (TST) q1->tst q2 Chronic Antidepressant/Anxiolytic Effect? nsf Novelty-Suppressed Feeding (NSF) q2->nsf immobility Decreased Immobility fst->immobility tst->immobility latency Decreased Latency to Feed nsf->latency

Logic for selecting behavioral assays.

References

Application Notes & Protocols: Gas Chromatographic Analysis of Butriptyline

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of butriptyline in biological matrices using gas chromatography (GC). The protocols are intended for researchers, scientists, and professionals in drug development and clinical chemistry.

Introduction

This compound is a tricyclic antidepressant (TCA) used in the treatment of depression. Therapeutic drug monitoring and pharmacokinetic studies require sensitive and specific analytical methods for its determination in biological fluids such as plasma and serum. Gas chromatography, particularly when coupled with selective detectors like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), offers excellent resolution and sensitivity for the analysis of this compound and other TCAs.

Quantitative Data Summary

The following tables summarize the quantitative data from various GC methods developed for the analysis of tricyclic antidepressants, including this compound and structurally similar compounds. These methods can be adapted for this compound analysis.

Table 1: GC-NPD Methods for Tricyclic Antidepressant Analysis

Analyte(s)MatrixColumnLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
This compoundSerum/Plasma3% SP-2250 on 80/100 Supelcoport2 ng/mL--[1]
Amitriptyline, NortriptylinePlasma3% OV-17 on 100/120 Gas Chrom Q5 µg/L->90%[2]
Amitriptyline, Nortriptyline, Imipramine, Desipramine, Clomipramine, DesmethylclomipraminePlasmaHP-1 (25 m x 0.20 mm, 0.11 µm)1.2 - 5.8 µg/L20 µg/L>87%[3]

Table 2: GC-MS Methods for Tricyclic Antidepressant Analysis

Analyte(s)MatrixColumnLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Amitriptyline, Nortriptyline, Imipramine, DesipraminePlasmaDB-5MS (30 m x 0.25 mm, 0.5 µm)-25 ng/mL-[4]
Amitriptyline and metabolitesSerumNot specified5 ng/mL (amitriptyline), 10-15 ng/mL (nortriptyline)--[5]
Amitriptyline, ImipramineUrineDB-5MS (30 m x 0.25 mm, 0.5 µm)-100 µg/mL>89.7%[6]

Experimental Protocols

Protocol 1: Analysis of this compound in Serum/Plasma by GC-NPD

This protocol is based on the method described by K. P. Maguire et al.[1] and is suitable for the therapeutic monitoring of this compound.

3.1.1. Materials and Reagents

  • This compound Hydrochloride

  • Protriptyline Hydrochloride (Internal Standard)

  • Sodium Hydroxide solution (1 M)

  • n-Heptane (analytical grade)

  • Isoamyl alcohol (analytical grade)

  • Hydrochloric Acid (0.1 M)

  • Human serum or plasma

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 3 mL of serum or plasma in a screw-capped tube, add a known amount of protriptyline as the internal standard.

  • Add 0.5 mL of 1 M Sodium Hydroxide to alkalize the sample.

  • Add 10 mL of n-heptane containing 1.5% isoamyl alcohol.

  • Vortex the tube for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Add 3 mL of 0.1 M Hydrochloric Acid to the organic phase, vortex for 1 minute, and centrifuge.

  • Aspirate and discard the upper organic layer.

  • Wash the aqueous phase with 5 mL of n-heptane.

  • Make the aqueous phase alkaline with 0.5 mL of 1 M Sodium Hydroxide.

  • Add 100 µL of n-heptane containing 1.5% isoamyl alcohol, vortex, and centrifuge.

  • Inject 1-2 µL of the final organic extract into the GC.

3.1.3. Gas Chromatography Conditions

  • Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: 1.2 m x 2 mm I.D. glass column packed with 3% SP-2250 on 80/100 mesh Supelcoport.

  • Carrier Gas: Helium at a flow rate of 30 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Isothermal at 235°C.

Protocol 2: Analysis of Tricyclic Antidepressants in Plasma by GC-MS with Derivatization

This protocol is a general method for TCAs, including this compound, and is adapted from methodologies involving derivatization for improved chromatographic performance.[4][7]

3.2.1. Materials and Reagents

  • This compound and other TCAs of interest

  • Deuterated internal standards (e.g., [2H4]-imipramine, [2H4]-desipramine)

  • Borate buffer (pH 11)

  • Extraction solvent: Toluene/n-hexane/isoamyl alcohol (77:20:3, v/v/v)

  • Derivatizing agent: 4-Carbethoxyhexafluorobutyryl chloride (CHFB-Cl) or Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate

  • Human plasma

3.2.2. Sample Preparation (LLE and Derivatization)

  • To 2 mL of plasma, add the deuterated internal standards.

  • Add 2 mL of borate buffer (pH 11) and 8 mL of the extraction solvent.

  • Rotate the tubes for 10 minutes for mixing and then centrifuge at 2500 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., CHFB-Cl) to the dried extract.

    • Cap the tube and heat at 70°C for 30 minutes.

    • Evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the residue in 25 µL of ethyl acetate for GC-MS analysis.

3.2.3. Gas Chromatography-Mass Spectrometry Conditions

  • Instrument: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 220°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

Visualizations

experimental_workflow start Start: Biological Sample (Plasma/Serum) sample_prep Sample Preparation start->sample_prep extraction Liquid-Liquid or Solid-Phase Extraction sample_prep->extraction derivatization Derivatization (Optional) extraction->derivatization gc_injection GC Injection extraction->gc_injection If no derivatization derivatization->gc_injection gc_separation Gas Chromatographic Separation gc_injection->gc_separation detection Detection (NPD or MS) gc_separation->detection data_analysis Data Analysis and Quantification detection->data_analysis end End: Report Results data_analysis->end

Caption: General workflow for the GC analysis of this compound.

logical_relationship cluster_sample_prep Sample Preparation cluster_analysis GC Analysis alkalinization Alkalinization (e.g., NaOH) extraction Extraction with Organic Solvent alkalinization->extraction Increases extraction efficiency back_extraction Back-Extraction (optional cleanup) extraction->back_extraction Improves purity separation Separation on Capillary Column extraction->separation Directly if no back-extraction back_extraction->separation detection Selective Detection (NPD/MS) separation->detection Provides high sensitivity

Caption: Key relationships in the this compound analysis process.

References

Application Notes and Protocols: Preparing Butriptyline Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and technical data for the preparation of Butriptyline solutions for use in a laboratory setting. This compound is a tricyclic antidepressant (TCA) used in research to study its effects on various cellular and physiological processes.[1][2] It is an analogue of amitriptyline.[1] Accurate and consistent solution preparation is critical for obtaining reproducible experimental results.

This compound Properties

This compound is commercially available as a free base and as a hydrochloride salt.[1] The free base is an oil that does not mix with water, while the hydrochloride salt is a crystalline solid that is freely soluble in water.[3][4] For most laboratory applications involving aqueous buffers or cell culture media, the use of This compound Hydrochloride is recommended.

Chemical and Physical Data

The fundamental properties of this compound free base and its hydrochloride salt are summarized below.

PropertyThis compound (Free Base)This compound Hydrochloride
Synonyms Butriptylene, AY-62014[1][2]This compound HCl, AY-62014[1][5]
Molecular Formula C₂₁H₂₇N[1]C₂₁H₂₇N·HCl[4]
Molecular Weight 293.45 g/mol [1]329.91 g/mol [4][5]
CAS Number 35941-65-2[2]5585-73-9[1][5]
Appearance Clear Oil[3][4]Crystalline Solid[4]
Pharmacological Profile

This compound acts on multiple targets. It is a potent antihistamine and anticholinergic, a moderate 5-HT₂ and α₁-adrenergic receptor antagonist, and a very weak monoamine reuptake inhibitor.[1][6]

TargetKᵢ (nM)Species
H₁ Receptor 1.1Human
Muscarinic ACh Receptor (mACh) 35Human
5-HT₂ₐ Receptor 380Human
α₁-Adrenergic Receptor 570Human
Serotonin Transporter (SERT) 1,360Human
Norepinephrine Transporter (NET) 5,100Human
Dopamine Transporter (DAT) 3,940Human
α₂-Adrenergic Receptor 4,800Human
5-HT₁ₐ Receptor 7,000Human
(Data sourced from reference[6])
Solubility Data

Precise solubility data for this compound is limited. The hydrochloride salt is reported to be freely soluble in water.[4] For organic solvents, data from structurally similar TCAs like Nortriptyline and Amitriptyline are provided as an estimate.

SolventThis compound Hydrochloride Solubility
Water Freely Soluble[4]
DMSO ~30 mg/mL (Estimate based on Nortriptyline[7])
Ethanol ~15 mg/mL (Estimate based on Nortriptyline[7])
PBS (pH 7.2) ~1 mg/mL (Estimate based on Nortriptyline[7])

Note: When preparing solutions, always start with a small amount of solvent and ensure the compound has fully dissolved before adding the remaining volume. Sonication can be used to aid dissolution if necessary.

Experimental Protocols

Safety First: Before handling, review the Safety Data Sheet (SDS). This compound should be considered a hazardous substance.[3] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling of the powdered form should be done in a chemical fume hood or ventilated enclosure.

Protocol 2.1: Preparation of a High-Concentration Stock Solution in Organic Solvent

This protocol is suitable for creating a concentrated stock solution that can be aliquoted and stored for long-term use. DMSO is a common solvent choice due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations (<0.1%).[8]

Materials:

  • This compound Hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Calibrated pipettes

Procedure:

  • Calculate Required Mass: Determine the mass of this compound HCl needed to prepare the desired stock concentration and volume.

    • Formula: Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Example (for 10 mL of a 10 mM stock): Mass (g) = (0.010 mol/L) × (329.91 g/mol ) × (0.010 L) = 0.03299 g = 32.99 mg

  • Weigh Compound: Accurately weigh the calculated mass of this compound HCl powder using an analytical balance.

  • Dissolution: Add the weighed powder to a sterile container. Using a calibrated pipette, add a portion of the DMSO (e.g., 8 mL for a 10 mL final volume). Vortex or sonicate gently until the solid is completely dissolved.

  • Final Volume Adjustment: Add DMSO to reach the final desired volume (e.g., 10 mL). Mix thoroughly to ensure a homogenous solution.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, tightly sealed cryovials. Store at -20°C or -80°C, protected from light.

Protocol 2.2: Preparation of an Aqueous Stock Solution

For experiments sensitive to organic solvents, an aqueous stock can be prepared using this compound HCl. Note that aqueous solutions are generally less stable and should be prepared fresh. It is not recommended to store aqueous solutions for more than one day.[7][9]

Materials:

  • This compound Hydrochloride powder

  • Sterile, purified water (e.g., Milli-Q or WFI) or desired aqueous buffer (e.g., PBS)

  • Sterile container (e.g., 15 mL conical tube)

  • Analytical balance

Procedure:

  • Calculate and Weigh: Use the formula from Protocol 2.1 to determine and weigh the required mass of this compound HCl.

  • Dissolution: Add the powder to the sterile container. Add the desired volume of water or buffer.

  • Mix: Secure the cap and vortex or invert the tube until the powder is fully dissolved. Gentle warming (to 37°C) may aid dissolution if needed.

  • Sterilization (Optional): If required for the application (e.g., cell culture), sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Use: Use the solution immediately. Discard any unused solution after 24 hours.

Protocol 2.3: Preparation of Working Solutions by Serial Dilution

Working solutions for experiments are typically prepared by diluting a high-concentration stock solution into the final aqueous medium (e.g., cell culture medium, assay buffer).

Materials:

  • High-concentration this compound stock solution (from Protocol 2.1 or 2.2)

  • Sterile cell culture medium or experimental buffer

  • Sterile pipette tips and tubes

Procedure:

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in the working solution.

    • Formula: M₁V₁ = M₂V₂

      • M₁ = Molarity of stock solution

      • V₁ = Volume of stock solution needed

      • M₂ = Molarity of final working solution

      • V₂ = Volume of final working solution

    • Example (prepare 10 mL of a 10 µM working solution from a 10 mM stock): V₁ = (M₂V₂) / M₁ = (10 µM × 10 mL) / 10,000 µM = 0.010 mL = 10 µL

  • Dilution: Add the final medium to a sterile tube (e.g., 9.99 mL of medium). Add the calculated volume of the stock solution (e.g., 10 µL).

  • Mix: Vortex gently to ensure complete mixing.

  • Vehicle Control: For experiments using an organic solvent stock (e.g., DMSO), prepare a vehicle control by adding the same volume of the solvent to the medium without the drug.[8]

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder Room Temperature[10] or -20°C≥ 4 years (for related TCAs[7][9])Store in original, tightly sealed, light-resistant containers.[3]
Organic Stock (DMSO) -20°C or -80°CSeveral monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Solution 2-8°C≤ 24 hoursPrepare fresh before each experiment. Prone to degradation.[7][9]

Diagrams and Workflows

This compound Mechanism of Action

The following diagram illustrates the primary pharmacological targets of this compound at the neuronal synapse.

Butriptyline_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) NE_cleft NE_vesicle->NE_cleft Release SER_vesicle Serotonin (5-HT) SER_cleft SER_vesicle->SER_cleft Release NET NET SERT SERT Alpha1_R α1 H1_R H1 mACh_R mACh SER_R 5-HT₂ₐ This compound This compound This compound->NET Weak Inhibition This compound->SERT Weak Inhibition This compound->Alpha1_R Antagonist This compound->H1_R Antagonist This compound->mACh_R Antagonist This compound->SER_R Antagonist NE_cleft->NET Reuptake NE_cleft->Alpha1_R SER_cleft->SERT Reuptake SER_cleft->SER_R

Caption: this compound's multi-target mechanism of action.

Workflow for Stock Solution Preparation

This workflow outlines the key steps for preparing a this compound stock solution.

Solution_Prep_Workflow start Start calculate 1. Calculate Mass (Molarity x MW x Volume) start->calculate weigh 2. Weigh Compound (Use analytical balance) calculate->weigh dissolve 3. Dissolve in Solvent (e.g., DMSO or Water) weigh->dissolve mix 4. Adjust to Final Volume & Mix Thoroughly dissolve->mix validate 5. Ensure Complete Dissolution (Visually inspect, sonicate if needed) mix->validate validate->dissolve Not Dissolved aliquot 6. Aliquot into Vials (For long-term storage) validate->aliquot Dissolved store 7. Store Appropriately (-20°C, protected from light) aliquot->store end End store->end

Caption: Standard workflow for preparing this compound stock solutions.

References

Application of Butriptyline in Chronic Unpredictable Stress Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the application of Butriptyline in chronic unpredictable stress (CUS) models are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established efficacy and mechanisms of action of other tricyclic antidepressants (TCAs) with similar pharmacological profiles, such as amitriptyline and imipramine, in the CUS paradigm. The provided dosages and expected outcomes for this compound are extrapolated from studies on these related compounds and should be optimized in dose-response studies.

Introduction

The chronic unpredictable stress (CUS) model is a widely used and validated preclinical paradigm for inducing depressive-like behaviors in rodents, mimicking aspects of the etiology and symptomatology of major depressive disorder in humans.[1] This model involves the sequential application of various mild, unpredictable stressors over a prolonged period, leading to a state of anhedonia, behavioral despair, and anxiety-like behaviors.[2] this compound, a tricyclic antidepressant, primarily functions by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their synaptic availability.[3] Although less common than other TCAs like amitriptyline, its mechanism suggests therapeutic potential in stress-induced depressive states. These application notes provide a comprehensive guide for evaluating the antidepressant-like effects of this compound using the CUS model.

Data Presentation: Efficacy of Tricyclic Antidepressants in CUS Models

The following tables summarize the quantitative effects of TCAs, namely amitriptyline and imipramine, in rodent CUS models. This data serves as a reference for the anticipated effects of this compound.

Table 1: Effects of Tricyclic Antidepressants on Behavioral Outcomes in CUS Models

Tricyclic AntidepressantAnimal ModelDosage & RouteDuration of TreatmentBehavioral TestKey FindingsReference
ImipramineRat (Wistar)1.0 mg/kg/day (i.p.)14 daysOpen Field TestIncreased locomotor activity in stressed rats.[3]
ImipramineRat (Wistar)Not Specified5 weeksSucrose Preference TestAbolished CUS-induced anhedonia.[4]
AmitriptylineMouse (ICR CD-1)10 mg/kg (i.p.)28 daysForced Swim TestReduced immobility time and increased swimming time.[5]
DesipramineRatNot Specified2-4 weeksSucrose Preference TestRestored sucrose preference to normal levels.[6]

Table 2: Effects of Tricyclic Antidepressants on Biochemical and Molecular Markers in CUS Models

Tricyclic AntidepressantAnimal ModelDosage & RouteDuration of TreatmentMarkerKey FindingsReference
ImipramineMouse15 mg/kg (oral)Not SpecifiedCorticosterone & IL-6Attenuated stress-induced increases in plasma corticosterone and IL-6.[7]
ImipramineMouse15 mg/kg (oral)Not SpecifiedNeuroinflammationAbrogated the accumulation of macrophages in the brain.[7]
ImipramineRatNot SpecifiedNot SpecifiedNeuroinflammationSuppressed the production of TNF-α, IL-1β, and IL-6 by glial cells.[8]
AmitriptylineRat (in vitro)Not SpecifiedNot SpecifiedBDNFIncreased BDNF mRNA expression in astrocytic and microglial cultures.[9]
AmitriptylineHuman (in vitro)Not SpecifiedNot SpecifiedNeurogenesisIncreased neuronal differentiation via a glucocorticoid receptor-dependent mechanism.[10]

Experimental Protocols

Chronic Unpredictable Stress (CUS) Protocol

This protocol is adapted from established CUS paradigms and can be modified based on laboratory resources and specific research questions.[1][11]

Animals: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be singly housed to prevent social buffering of stress effects and acclimated to the housing conditions for at least one week before the start of the experiment.

Stressors: A variety of mild stressors should be applied randomly and unpredictably for a period of 4-8 weeks. To avoid habituation, the same stressor should not be applied on consecutive days.

Example 4-Week CUS Schedule:

DayStressor 1 (AM)Stressor 2 (PM)
1Cage Tilt (45°) for 12hDamp Bedding (200ml water in sawdust) for 12h
2Food Deprivation for 24h-
3Water Deprivation for 24h-
4Light/Dark Cycle Reversal for 24h-
5Restraint Stress (in a ventilated tube) for 2hSoiled Cage (100ml water in bedding from another cage) for 12h
6Forced Swim (4°C) for 5 minWhite Noise (85 dB) for 4h
7No StressNo Stress

(Repeat with a different random schedule for the subsequent weeks)

This compound Administration Protocol

Preparation of this compound Solution:

  • This compound hydrochloride should be dissolved in sterile 0.9% saline.

  • For a target dose of 10 mg/kg, a stock solution of 1 mg/ml can be prepared (assuming an average animal weight of 250g for rats, requiring 2.5 ml of the solution). The concentration should be adjusted based on the specific animal weight and desired injection volume.

  • The solution should be prepared fresh daily or stored at 4°C for a limited duration, protected from light.

Administration:

  • Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodents. Oral gavage is an alternative that may better mimic clinical administration.

  • Dosage: Based on effective doses of other TCAs, a starting dose of 5-15 mg/kg for this compound is recommended.[5][12] A dose-response study should be conducted to determine the optimal dose.

  • Duration: Chronic treatment is necessary to observe antidepressant-like effects in the CUS model.[1] Administration should typically begin after the initial 2-4 weeks of stress induction and continue for another 3-5 weeks concurrently with the CUS protocol.

Behavioral Testing Protocols

Behavioral tests should be conducted during the final week of the CUS and this compound treatment period.

3.1. Sucrose Preference Test (SPT) This test assesses anhedonia, a core symptom of depression.

  • Habituation: For 48 hours, present two identical bottles, both containing a 1% sucrose solution, to each individually housed animal.

  • Deprivation: Following habituation, deprive the animals of water and food for 12-24 hours.

  • Testing: After the deprivation period, present each animal with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.

  • Measurement: After 1-2 hours, weigh both bottles to determine the consumption of each liquid.

  • Calculation: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100.

3.2. Forced Swim Test (FST) This test measures behavioral despair.

  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Pre-test Session: On day 1, place each animal in the water tank for 15 minutes. This is to induce a state of learned helplessness.

  • Test Session: 24 hours after the pre-test, place the animals back in the tank for a 5-minute session.

  • Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors. An increase in immobility time is indicative of a depressive-like state.

3.3. Open Field Test (OFT) This test assesses general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

  • Procedure: Place the animal in the center of the arena and allow it to explore freely for 5-10 minutes.

  • Scoring: Use a video tracking system or manual scoring to measure:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (anxiety-like behavior; less time in the center suggests higher anxiety).

    • Number of entries into the center zone.

    • Rearing frequency (exploratory behavior).

Mandatory Visualizations

experimental_workflow cluster_acclimation Acclimation (1 Week) cluster_stress_induction Chronic Unpredictable Stress (CUS) Induction (4-8 Weeks) cluster_treatment This compound Treatment (3-5 Weeks) cluster_testing Behavioral & Biological Assessment (Final Week) acclimation Group Housing Standard Light/Dark Cycle stress Daily Unpredictable Mild Stressors (e.g., Cage Tilt, Wet Bedding, Restraint) acclimation->stress Random Assignment treatment_group This compound Administration (e.g., 10 mg/kg, i.p.) stress->treatment_group CUS Group vehicle_group Vehicle (Saline) Administration stress->vehicle_group CUS + Vehicle Group behavioral_tests Sucrose Preference Test Forced Swim Test Open Field Test treatment_group->behavioral_tests vehicle_group->behavioral_tests biological_analysis Tissue Collection (Brain, Blood) Biochemical & Molecular Analysis behavioral_tests->biological_analysis signaling_pathways cluster_stress Chronic Unpredictable Stress cluster_this compound This compound Action cluster_pathways Key Signaling Pathways cluster_outcomes Behavioral Outcomes stress Stress monoamine Monoamine System (Serotonin, Norepinephrine) stress->monoamine Dysregulates hpa_axis HPA Axis (Corticosterone) stress->hpa_axis Hyperactivates neuroplasticity Neuroplasticity (BDNF, Neurogenesis) stress->neuroplasticity Decreases neuroinflammation Neuroinflammation (Cytokines: IL-6, TNF-α) stress->neuroinflammation Increases This compound This compound This compound->monoamine Increases Availability This compound->hpa_axis Normalizes Activity This compound->neuroplasticity Promotes This compound->neuroinflammation Reduces depression Depressive-like Behaviors (Anhedonia, Despair) monoamine->depression antidepressant_effect Antidepressant-like Effects (Reversal of Symptoms) monoamine->antidepressant_effect hpa_axis->depression hpa_axis->antidepressant_effect neuroplasticity->depression neuroplasticity->antidepressant_effect neuroinflammation->depression neuroinflammation->antidepressant_effect logical_relationship cus Chronic Unpredictable Stress depressive_phenotype Depressive-like Phenotype - Anhedonia - Behavioral Despair - Anxiety cus->depressive_phenotype Induces This compound This compound Treatment depressive_phenotype->this compound Is Treated With reversal Reversal of Depressive-like Phenotype This compound->reversal Leads To

References

Application Notes and Protocols: Measuring Butriptyline's Effect on Neurotransmitter Turnover

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques to measure the effects of butriptyline, a tricyclic antidepressant, on the turnover of key neurotransmitters, primarily norepinephrine and serotonin. The protocols outlined below are intended to serve as a guide for researchers investigating the pharmacodynamic properties of this compound and similar compounds.

Introduction

This compound hydrochloride is a tricyclic antidepressant (TCA) that modulates neurotransmitter levels in the brain, specifically targeting monoamine neurotransmitters like serotonin and norepinephrine.[1] Its therapeutic effects are primarily attributed to the inhibition of serotonin and norepinephrine reuptake by blocking their respective transport proteins, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] By blocking this reuptake process, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors.[1] In addition to its reuptake inhibition, this compound also exhibits antagonistic activity at histamine (H1) and muscarinic acetylcholine receptors, contributing to its sedative and anticholinergic side effects.[1][3][4]

Understanding the precise impact of this compound on neurotransmitter turnover is crucial for elucidating its mechanism of action and for the development of novel antidepressants with improved efficacy and side-effect profiles. Neurotransmitter turnover can be defined as the rate at which neurotransmitters are synthesized, released, and metabolized. This document details several key methodologies to quantify these processes.

Data Presentation: this compound's Binding Profile

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound for various monoamine transporters and receptors. A lower Ki value indicates a stronger binding affinity.

TargetKi (nM)Species
SERT (Serotonin Transporter) 1,360 - 10,000Human, Rat
NET (Norepinephrine Transporter) 990 - 5,100Human, Rat
DAT (Dopamine Transporter) 2,800 - 5,200Human, Rat
5-HT2A Receptor 380Human
α1-Adrenergic Receptor 570Human
H1 Receptor 1.1Human
Muscarinic Acetylcholine Receptor 35Human

Data compiled from various sources.[3][4]

Core Techniques and Experimental Protocols

In Vivo Microdialysis

Application: This technique allows for the real-time measurement of extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[5][6] It is considered a gold-standard method for assessing the direct impact of a drug on neurotransmitter availability in the synapse.

Experimental Protocol:

  • Probe Implantation:

    • Anesthetize the subject animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, or nucleus accumbens).

    • Secure the cannula to the skull with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours to establish a baseline.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation of monoamines.

  • This compound Administration and Sample Collection:

    • After establishing a stable baseline, administer this compound (e.g., intraperitoneally or subcutaneously) at the desired dose.

    • Continue collecting dialysate samples for several hours to monitor the drug's effect over time.

  • Sample Analysis:

    • Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (MS) to quantify the concentrations of norepinephrine, serotonin, and their metabolites.[7][8][9]

    • Express the results as a percentage change from the baseline concentrations.

G cluster_0 In Vivo Microdialysis Workflow Probe Implantation Probe Implantation Probe Insertion & Perfusion Probe Insertion & Perfusion Probe Implantation->Probe Insertion & Perfusion Recovery Period Baseline Sampling Baseline Sampling Probe Insertion & Perfusion->Baseline Sampling Stabilization This compound Administration This compound Administration Baseline Sampling->this compound Administration Establish Baseline Post-Drug Sampling Post-Drug Sampling This compound Administration->Post-Drug Sampling HPLC-ECD/MS Analysis HPLC-ECD/MS Analysis Post-Drug Sampling->HPLC-ECD/MS Analysis Quantification

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Ex Vivo Measurement of Neurotransmitter Metabolites

Application: This method provides an indirect measure of neurotransmitter turnover by quantifying the levels of their major metabolites in brain tissue after drug administration. An increase in the concentration of metabolites such as 3-methoxy-4-hydroxyphenylglycol (MHPG) for norepinephrine and 5-hydroxyindoleacetic acid (5-HIAA) for serotonin suggests an increased rate of neurotransmitter release and metabolism.[10]

Experimental Protocol:

  • Drug Administration:

    • Administer this compound or a vehicle control to a cohort of animals.

    • At a predetermined time point after administration (e.g., 1-2 hours), humanely euthanize the animals.

  • Brain Tissue Dissection:

    • Rapidly decapitate the animal and dissect the brain on an ice-cold surface.

    • Isolate the specific brain regions of interest (e.g., cortex, hippocampus).

    • Immediately freeze the tissue samples in liquid nitrogen to prevent enzymatic degradation of neurotransmitters and their metabolites.

  • Tissue Homogenization and Extraction:

    • Weigh the frozen tissue samples.

    • Homogenize the tissue in a suitable acidic solution (e.g., 0.1 M perchloric acid) containing an internal standard.

    • Centrifuge the homogenate at high speed to precipitate proteins.

  • Sample Analysis:

    • Collect the supernatant, which contains the neurotransmitters and their metabolites.

    • Analyze the supernatant using HPLC-ECD or LC-MS/MS to quantify the concentrations of norepinephrine, serotonin, MHPG, and 5-HIAA.

    • Normalize the results to the weight of the tissue.

G cluster_1 Ex Vivo Metabolite Analysis Workflow Drug Administration Drug Administration Euthanasia & Brain Dissection Euthanasia & Brain Dissection Drug Administration->Euthanasia & Brain Dissection Tissue Homogenization Tissue Homogenization Euthanasia & Brain Dissection->Tissue Homogenization Centrifugation Centrifugation Tissue Homogenization->Centrifugation Supernatant Analysis (HPLC/MS) Supernatant Analysis (HPLC/MS) Centrifugation->Supernatant Analysis (HPLC/MS)

Caption: Workflow for ex vivo analysis of neurotransmitter metabolites.

In Vitro Monoamine Transporter Binding Assay

Application: This assay determines the affinity of a drug for the serotonin and norepinephrine transporters. It is a critical step in characterizing the pharmacological profile of a potential antidepressant.

Experimental Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from cell lines stably expressing human SERT or NET, or from dissected brain regions rich in these transporters.

    • Homogenize the cells or tissue in a buffered solution and centrifuge to pellet the membranes.

    • Wash the membranes multiple times to remove endogenous neurotransmitters.

  • Binding Assay:

    • Incubate the prepared membranes with a specific radioligand (e.g., [³H]citalopram for SERT or [³H]nisoxetine for NET) and varying concentrations of this compound.

    • Perform the incubation at a specific temperature and for a set duration to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50 value).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the drug's affinity for the transporter.

This compound's Mechanism of Action at the Synapse

This compound's primary mechanism involves the blockade of presynaptic norepinephrine and serotonin transporters. This action leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling to postsynaptic neurons.

G cluster_synapse Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles (NE, 5-HT) Synaptic_Cleft Synaptic Cleft NE & 5-HT ↑ Vesicles->Synaptic_Cleft Release NET NET SERT SERT This compound This compound This compound->NET Blocks This compound->SERT Blocks Synaptic_Cleft->NET Reuptake Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptors Receptors Synaptic_Cleft->Postsynaptic_Receptors Binding

Caption: this compound blocks NET and SERT, increasing synaptic neurotransmitter levels.

References

Application Notes and Protocols for Butriptyline Administration in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of butriptyline, a tricyclic antidepressant (TCA), in electrophysiology studies. While direct electrophysiological data on this compound is limited, this document extrapolates from its known pharmacological profile and data from structurally similar TCAs to provide a framework for investigation.

Introduction

This compound is a tricyclic antidepressant chemically related to amitriptyline.[1][2] Its primary mechanism of action involves the modulation of neurotransmitter levels in the brain, particularly serotonin and norepinephrine, by inhibiting their reuptake.[1][3] Additionally, this compound exhibits antagonist activity at various receptors, including muscarinic acetylcholine receptors, histamine H1 receptors, α1-adrenergic receptors, and serotonin 5-HT2A receptors.[2][4][5] These interactions suggest that this compound may have significant effects on neuronal excitability and cardiac action potentials, making it a compound of interest for electrophysiological investigation.

Given that other TCAs are known to affect various ion channels, including sodium, potassium, and calcium channels, it is plausible that this compound exerts similar effects.[6] These notes provide protocols for investigating such potential effects using patch-clamp electrophysiology.

Data Presentation: this compound and Analogue Pharmacological Profile

The following table summarizes the known receptor binding affinities (Ki) for this compound and provides a comparative look at related TCAs for which more extensive electrophysiological data is available. This information is crucial for designing experiments and interpreting results.

Target This compound K_i_ (nM) Species Amitriptyline K_i_ (nM) Nortriptyline K_i_ (nM) Notes
SERT1,360 - 10,000 (IC50)Human, Rat4.318This compound is a weak inhibitor of the serotonin transporter.[4]
NET990 - 5,100 (IC50)Human, Rat355.4This compound is a very weak inhibitor of the norepinephrine transporter.[4]
5-HT2A380Human1.36.2Moderate antagonist activity at the 5-HT2A receptor.[2][4]
α1-adrenergic570Human1027Relatively weak antagonist at α1-adrenergic receptors.[2][4]
Histamine H11.1Human0.51.3Potent H1 receptor antagonist, contributing to sedative effects.[2][4]
mACh35Human1.116Potent anticholinergic effects are expected.[2][4]

Experimental Protocols

The following protocols are designed for investigating the effects of this compound on voltage-gated ion channels using the whole-cell patch-clamp technique in cultured cells (e.g., HEK293 cells expressing a specific ion channel) or isolated primary cells (e.g., cardiomyocytes, neurons).

Preparation of this compound Stock Solution
  • Compound: this compound hydrochloride (Molar Mass: 329.9 g/mol )

  • Solvent: Sterile, deionized water or DMSO. Note: If using DMSO, the final concentration in the recording solution should not exceed 0.1% to avoid solvent effects on ion channels.

  • Stock Concentration: Prepare a 10 mM stock solution. For example, dissolve 3.3 mg of this compound hydrochloride in 1 mL of solvent.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Whole-Cell Patch-Clamp Protocol

This protocol provides a general framework. Specific parameters such as voltage protocols and solution compositions may need to be optimized for the specific ion channel and cell type under investigation.

a. Cell Preparation:

  • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with extracellular solution at a rate of 1-2 mL/min.

b. Solutions:

Solution Composition (in mM)
Extracellular (Tyrode's) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
Intracellular (K-based) 120 K-gluconate, 20 KCl, 5 MgCl₂, 5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.

c. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the recording.

  • Voltage-Clamp Mode:

    • Hold the cell at a holding potential of -80 mV.

    • To study voltage-gated sodium channels, apply depolarizing steps from -100 mV to +60 mV in 10 mV increments.

    • To study voltage-gated potassium channels, a similar voltage-step protocol can be used.

  • Current-Clamp Mode:

    • To study effects on action potentials, inject current steps of varying amplitudes to elicit action potentials.

d. This compound Application:

  • After obtaining stable baseline recordings, switch the perfusion to an extracellular solution containing the desired concentration of this compound.

  • Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).

  • Record the effects of this compound using the same voltage or current protocols.

  • To test for reversibility, perfuse with the control extracellular solution (washout).

e. Data Analysis:

  • Analyze the data using appropriate software (e.g., Clampfit, Igor Pro).

  • For voltage-clamp data, measure peak current amplitude, activation and inactivation kinetics.

  • For current-clamp data, measure resting membrane potential, action potential amplitude, duration, and firing frequency.

  • Construct concentration-response curves to determine the IC50 of this compound for the ion channel of interest.

Mandatory Visualizations

Signaling Pathway of this compound

Butriptyline_Signaling_Pathway cluster_receptors Receptor Targets cluster_effects Downstream Effects This compound This compound SERT SERT This compound->SERT Inhibition NET NET This compound->NET Inhibition mAChR mAChR This compound->mAChR Antagonism H1R H1R This compound->H1R Antagonism alpha1_AR α1-AR This compound->alpha1_AR Antagonism FiveHT2AR 5-HT2AR This compound->FiveHT2AR Antagonism Serotonin_increase ↑ Synaptic Serotonin SERT->Serotonin_increase Norepinephrine_increase ↑ Synaptic Norepinephrine NET->Norepinephrine_increase Anticholinergic Anticholinergic Effects mAChR->Anticholinergic Antihistaminergic Antihistaminergic Effects H1R->Antihistaminergic Adrenergic_blockade α1-Adrenergic Blockade alpha1_AR->Adrenergic_blockade Serotonin_modulation 5-HT2A Modulation FiveHT2AR->Serotonin_modulation

Caption: Putative signaling pathways of this compound.

Experimental Workflow for Patch-Clamp Study

Patch_Clamp_Workflow A Cell Preparation (Plating and Culture) C Whole-Cell Patch-Clamp (Giga-seal and Rupture) A->C B Preparation of Solutions (Intra/Extracellular, this compound Stock) B->C D Baseline Recording (Control) C->D E This compound Application (Perfusion) D->E F Recording of Drug Effect E->F G Washout F->G H Data Analysis (Currents, APs, IC50) F->H G->F Reversibility Check

Caption: Experimental workflow for this compound electrophysiology.

References

Interpreting Butriptyline Dose-Response Curves In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) that has been used in the treatment of depression.[1] Like other TCAs, its therapeutic effects and side-effect profile are attributed to its interactions with a variety of neurotransmitter receptors and transporters. Understanding the dose-response relationship of this compound at its various molecular targets is crucial for elucidating its mechanism of action, predicting its clinical efficacy and potential adverse effects, and guiding the development of novel therapeutic agents.

These application notes provide a comprehensive guide to interpreting this compound dose-response curves from in vitro studies. Included are detailed protocols for key experiments, a summary of its pharmacological profile, and a guide to visualizing and interpreting the resulting data.

Data Presentation: this compound In Vitro Pharmacological Profile

The following tables summarize the quantitative data on this compound's binding affinity (Ki) and functional inhibition (IC50) at various targets, as determined by in vitro assays. Lower Ki and IC50 values indicate higher potency.

Table 1: this compound Receptor Binding Affinities (Ki)

Receptor TargetKi (nM)Species
Histamine H11.1Human
Muscarinic Acetylcholine35Human
5-HT2A380Human
α1-Adrenergic570Human
5-HT1A7,000Human
α2-Adrenergic4,800Human

Data sourced from publicly available pharmacological databases.

Table 2: this compound Transporter Inhibition (IC50)

Transporter TargetIC50 (nM)Species
Serotonin Transporter (SERT)1,360 - 10,000Human, Rat
Norepinephrine Transporter (NET)990 - 5,100Human, Rat
Dopamine Transporter (DAT)2,800 - 5,200Human, Rat

Data sourced from publicly available pharmacological databases.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are foundational for generating the dose-response data necessary for interpreting this compound's pharmacological activity.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor.

Objective: To quantify the competition between this compound and a radiolabeled ligand for a specific receptor target.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor (e.g., [3H]-pyrilamine for H1 receptors)

  • This compound hydrochloride

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known, unlabeled ligand).

  • Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of this compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin, norepinephrine, or dopamine reuptake.

Materials:

  • Cells stably expressing the desired transporter (e.g., HEK293-hSERT) or synaptosomes.

  • Radiolabeled neurotransmitter (e.g., [3H]-serotonin).

  • This compound hydrochloride.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well plates.

  • Scintillation counter.

Protocol:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with the different concentrations of this compound for a specified time.

  • Initiate the reuptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period to allow for neurotransmitter uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Plot the percentage of inhibition of neurotransmitter uptake against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic potential of this compound on a given cell line.

Objective: To determine the concentration of this compound that reduces cell viability by 50% (EC50 or GI50).

Materials:

  • Cell line of interest (e.g., neuronal cell line).

  • Cell culture medium.

  • This compound hydrochloride.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the EC50 value from the curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in the interpretation of this compound's effects.

Butriptyline_Signaling_Pathways cluster_receptors Receptor Targets cluster_transporters Transporter Targets H1R Histamine H1 (Ki = 1.1 nM) mAChR Muscarinic ACh (Ki = 35 nM) 5HT2AR Serotonin 5-HT2A (Ki = 380 nM) alpha1R α1-Adrenergic (Ki = 570 nM) SERT SERT (IC50 > 1000 nM) NET NET (IC50 > 900 nM) This compound This compound This compound->H1R High Potency This compound->mAChR High Potency This compound->5HT2AR Moderate Potency This compound->alpha1R Moderate Potency This compound->SERT Low Potency This compound->NET Low Potency

Caption: this compound's primary and secondary molecular targets.

Experimental_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution Assay Incubation Assay Incubation Serial Dilution->Assay Incubation Data Acquisition Data Acquisition Assay Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Dose-Response Curve Dose-Response Curve Data Analysis->Dose-Response Curve End End Dose-Response Curve->End

Caption: General workflow for in vitro dose-response experiments.

Dose_Response_Interpretation cluster_curve Dose-Response Curve cluster_params Key Parameters Curve IC50 IC50/EC50 (Potency) Curve->IC50 Emax Emax (Efficacy) Curve->Emax HillSlope Hill Slope (Cooperativity) Curve->HillSlope

Caption: Interpreting key parameters from a dose-response curve.

Interpretation of this compound Dose-Response Curves

A dose-response curve plots the magnitude of a biological response against the concentration of a drug. For this compound, these curves are essential for understanding its potency and efficacy at different molecular targets.

  • Potency (IC50/EC50): The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal effect. A lower IC50 or EC50 value indicates greater potency. For this compound, the dose-response curves for histamine H1 and muscarinic acetylcholine receptors will shift to the left (lower concentrations) compared to those for serotonin and norepinephrine transporters, reflecting its higher potency at the former targets.

  • Efficacy (Emax): The Emax is the maximum response achievable with the drug. For receptor binding assays, this is typically 100% displacement of the radioligand. For functional assays, it represents the maximal inhibition or activation.

  • Hill Slope: The steepness of the dose-response curve, or the Hill slope, can provide insights into the binding cooperativity of the drug-target interaction. A Hill slope of 1 suggests a 1:1 binding stoichiometry, while values greater or less than 1 may indicate positive or negative cooperativity, respectively.

Illustrative Interpretation:

  • Antihistaminic and Anticholinergic Effects: Based on its low nanomolar Ki values for H1 and muscarinic receptors, the dose-response curves for these targets will show a potent inhibition at low concentrations of this compound. This is consistent with the common side effects of sedation and dry mouth observed with TCAs.

  • Monoamine Reuptake Inhibition: The significantly higher IC50 values for SERT and NET indicate that much higher concentrations of this compound are required to inhibit the reuptake of serotonin and norepinephrine. This suggests that direct monoamine reuptake inhibition may be a less prominent mechanism of its antidepressant action compared to other TCAs.

  • Off-Target Effects: The moderate affinity for 5-HT2A and α1-adrenergic receptors suggests that at higher therapeutic concentrations, this compound may exert effects through these receptors, potentially contributing to both its therapeutic actions and side-effect profile.

Conclusion

The in vitro dose-response analysis of this compound reveals a complex pharmacological profile characterized by potent antihistaminic and anticholinergic activities, and weaker monoamine reuptake inhibition. By employing the standardized protocols and interpretive frameworks presented in these application notes, researchers can effectively characterize the in vitro pharmacology of this compound and similar compounds, providing a solid foundation for further drug development and mechanistic studies.

References

Application Notes and Protocols: Statistical Analysis of Butriptyline in Preclinical Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Topic: This document provides a comprehensive overview of the preclinical behavioral evaluation of Butriptyline, a tricyclic antidepressant (TCA). It includes detailed protocols for key behavioral assays, a summary of expected outcomes based on its pharmacological class, and the necessary tools for visualizing experimental workflows and underlying neurobiological pathways.

Disclaimer: Direct preclinical behavioral data for this compound is scarce in publicly accessible literature. Therefore, data from Amitriptyline, a structurally and pharmacologically similar TCA (this compound is the isobutyl homologue of Amitriptyline), is presented as a representative proxy to guide experimental design and data interpretation. Researchers are advised to generate direct data for this compound.

Mechanism of Action

This compound, as a member of the tricyclic antidepressant family, is understood to exert its therapeutic effects primarily by modulating monoamine neurotransmitters in the brain.[1][2] Its principal mechanism involves the inhibition of the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft by blocking their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] This blockade leads to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling. However, some evidence suggests this compound is a very weak monoamine reuptake inhibitor, and its antidepressant efficacy may be mediated by other actions, such as antagonism at 5-HT2, α1-adrenergic, histamine H1, and muscarinic acetylcholine receptors.[3]

Signaling Pathway Diagram

The following diagram illustrates the primary hypothesized mechanism of action for tricyclic antidepressants like this compound at the neuronal synapse.

cluster_0 Presynaptic Neuron NT NE / 5-HT Transporter NET / SERT NT->Transporter Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding Synapse_Space Synaptic Cleft This compound This compound This compound->Transporter Blocks

Caption: Simplified mechanism of this compound at the synapse.

Preclinical Behavioral Assays for Antidepressant-Like Activity

Standardized behavioral assays in rodents are essential for screening the antidepressant potential of novel compounds. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common assays used for this purpose.

Forced Swim Test (FST)

The FST is a widely used model to assess antidepressant-like activity.[4][5] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which is reduced by effective antidepressant treatment.[6]

  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the animal to escape or touch the bottom.

  • Animal Model: Male mice (e.g., Swiss Webster) or rats (e.g., Wistar, Sprague-Dawley).

  • Procedure:

    • Acclimation: Animals should be acclimated to the testing room for at least 1 hour before the experiment.

    • Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the test (e.g., 30-60 minutes).

    • Pre-Test Session (for rats): On day 1, place the rat in the cylinder for a 15-minute session.[7] This induces a stable baseline of immobility.

    • Test Session: On day 1 (for mice) or day 2 (for rats), place the animal in the cylinder for a 6-minute session.[8]

  • Data Collection: Video record the session. An observer, blind to the treatment groups, should score the last 4 minutes of the test. The primary measure is the duration of immobility, defined as the time the animal spends floating with only minimal movements necessary to keep its head above water.

  • Statistical Analysis: Compare the immobility time between the this compound-treated groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

cluster_workflow Forced Swim Test Workflow acclimate 1. Animal Acclimation administer 2. Drug Administration (this compound/Vehicle) acclimate->administer pre_test 3. Pre-Test (15 min) (Rats Only, Day 1) administer->pre_test test 4. Test Session (6 min) (Mice Day 1 / Rats Day 2) pre_test->test score 5. Score Immobility (last 4 min) test->score analyze 6. Statistical Analysis (ANOVA) score->analyze

Caption: Workflow for the Forced Swim Test (FST).

Animal ModelAmitriptyline Dose (mg/kg)Key FindingCitation
Female Wistar Rats15Significantly reduced immobility time compared to vehicle control in rats pre-categorized as having high baseline immobility.[4][9]
Male Wistar RatsNot SpecifiedShowed no significant difference in immobility compared to the saline control group in one study.[10][11]

Note: The effectiveness of TCAs in the FST can be strain-dependent and may be influenced by the specific protocol used.[12][13]

Tail Suspension Test (TST)

Conceptually similar to the FST, the TST induces a state of immobility in mice when they are suspended by their tails.[7] This test avoids the issue of hypothermia associated with the FST. Antidepressants reduce the duration of immobility.[14]

  • Apparatus: A suspension bar or chamber that allows the mouse to hang freely, approximately 50 cm above the surface. The tail is secured to the bar with adhesive tape.

  • Animal Model: Male mice.

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 1 hour.

    • Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the test.

    • Suspension: Suspend each mouse by its tail using adhesive tape, placed approximately 1-2 cm from the tip.

  • Data Collection: The test duration is typically 6 minutes.[15] Video record and score the total time the mouse remains immobile during the session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[16]

  • Statistical Analysis: Compare immobility duration across groups using a one-way ANOVA and appropriate post-hoc tests.

cluster_workflow Tail Suspension Test Workflow acclimate 1. Animal Acclimation administer 2. Drug Administration (this compound/Vehicle) acclimate->administer suspend 3. Suspend Mouse by Tail (6 min) administer->suspend score 4. Score Immobility Time suspend->score analyze 5. Statistical Analysis (ANOVA) score->analyze

Caption: Workflow for the Tail Suspension Test (TST).

Animal ModelAmitriptyline Dose (mg/kg)Key FindingCitation
Mice10Acute administration increased hippocampal levels of GAP43, a marker of synaptic plasticity.[16]
MiceDose-dependentSignificantly decreased the duration of immobility.[15]

Preclinical Behavioral Assays for Anxiolytic-Like Activity

Given the high comorbidity of anxiety and depression, compounds are often screened for anxiolytic properties. The Elevated Plus Maze (EPM) is the gold-standard assay for this purpose.

Elevated Plus Maze (EPM)

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[17] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[18]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for rats). It consists of two open arms and two enclosed arms (e.g., 50 x 10 cm for rats), connected by a central platform.[19]

  • Animal Model: Male mice or rats.

  • Procedure:

    • Acclimation: Allow animals to acclimate to the dimly lit testing room for at least 1 hour.

    • Drug Administration: Administer this compound or vehicle 30-60 minutes prior to testing.

    • Testing: Place the animal on the central platform facing an open arm. Allow it to explore the maze for 5 minutes.

  • Data Collection: A video tracking system is used to record and score several parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Statistical Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) x 100] and the percentage of open arm entries [(Open Entries / Total Entries) x 100]. The total number of closed arm entries can be used as a measure of general locomotor activity. Data are typically analyzed using a one-way ANOVA or t-tests.

cluster_workflow Elevated Plus Maze Workflow acclimate 1. Animal Acclimation (Dim Light) administer 2. Drug Administration (this compound/Vehicle) acclimate->administer place 3. Place on Center Platform administer->place explore 4. Allow Exploration (5 min) place->explore record 5. Record Arm Entries & Duration explore->record analyze 6. Calculate % Open Arm Time/Entries & Analyze (ANOVA) record->analyze

Caption: Workflow for the Elevated Plus Maze (EPM).

Animal ModelAmitriptyline DoseKey FindingCitation
Aged Male Lister Hooded RatsChronic TreatmentSignificantly reduced anxiety-like behaviors: 103% increase in time spent in open arms and 51% decrease in time spent in closed arms compared to aged controls.[1][2]
Male and Female Mice7.5, 15, 30 mg/kgHad no effect on anxiety (percentage of open arm entries) but did impair locomotor activity (reduced closed arm entries).[3]

Note: The effects of TCAs in the EPM can vary. While often possessing anxiolytic properties, some studies may show no effect or even an impairment of general activity, which can confound the interpretation of results.[3]

References

Application Notes and Protocols for Butriptyline in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of butriptyline, a tricyclic antidepressant (TCA), for its use as a tool compound in neuroscience research. This document outlines its mechanism of action, key experimental protocols, and data presentation to facilitate its application in investigating neural circuits and drug discovery.

Introduction

This compound is a tricyclic antidepressant that was developed in the 1960s.[1] While less common in clinical use compared to other TCAs like amitriptyline, its distinct pharmacological profile makes it a valuable tool for neuroscience research.[1] this compound's primary mechanism of action involves the modulation of neurotransmitter systems in the brain, particularly serotonin and norepinephrine.[1][2] It also interacts with a variety of other receptors, contributing to its complex pharmacological effects.[1] Understanding the specific binding affinities and functional consequences of these interactions is crucial for interpreting experimental results.

Mechanism of Action

This compound's effects are mediated through its interactions with multiple molecular targets within the central nervous system. Its primary actions include:

  • Inhibition of Neurotransmitter Reuptake: this compound blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by binding to their respective transporters, SERT and NET.[2][3] This action increases the concentration and duration of these neurotransmitters in the synapse, enhancing serotonergic and noradrenergic signaling.[1][2]

  • Receptor Antagonism: this compound also acts as an antagonist at several other receptor types, including:

    • Histamine H1 receptors: Potent antagonism at H1 receptors contributes to its sedative effects.[3][4]

    • Muscarinic acetylcholine receptors (mACh): Its anticholinergic properties, resulting from mACh receptor blockade, can lead to side effects like dry mouth and cognitive impairment.[3][4]

    • α1-adrenergic receptors: Moderate antagonism at these receptors can contribute to cardiovascular side effects.[3][4]

    • Serotonin 5-HT2A receptors: this compound displays moderate affinity for 5-HT2A receptors, which may contribute to its overall antidepressant effect.[3][5]

Data Presentation

Table 1: this compound Binding Profile

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound for various neurotransmitter transporters and receptors in human and rat tissues. Lower Ki values indicate stronger binding affinity.

TargetKi (nM)SpeciesReference
Transporters
SERT1,360 - 10,000 (IC50)Human, Rat[3]
NET990 - 5,100 (IC50)Human, Rat[3]
DAT2,800 - 5,200 (IC50)Human, Rat[3]
Receptors
5-HT1A7,000Human[3]
5-HT2A380Human[3]
α1570Human[3]
α24,800Human[3]
H11.1Human[3]
mACh35Human[3]

Visualizations

Signaling Pathway of this compound

Butriptyline_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BUT This compound SERT SERT BUT->SERT Inhibition NET NET BUT->NET Inhibition R_5HT2A 5-HT2A Receptor BUT->R_5HT2A Antagonism R_alpha1 α1-Adrenergic Receptor BUT->R_alpha1 Antagonism R_H1 H1 Receptor BUT->R_H1 Antagonism R_mACh mACh Receptor BUT->R_mACh Antagonism Vesicle Synaptic Vesicle (5-HT, NE) Release Release Vesicle->Release Action Potential S_HT 5-HT Release->S_HT NE NE Release->NE S_HT->SERT Reuptake S_HT->R_5HT2A NE->NET Reuptake NE->R_alpha1 Signaling Downstream Signaling Cascades R_5HT2A->Signaling R_alpha1->Signaling R_H1->Signaling R_mACh->Signaling

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to specific neurotransmitter receptors or transporters.

Materials:

  • Cell membranes expressing the target receptor/transporter

  • Radioligand specific for the target

  • This compound hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and either vehicle, a known non-specific ligand (to determine non-specific binding), or this compound at various concentrations.

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Buffers, this compound, Radioligand) B Incubate Components in 96-well Plate A->B C Rapid Filtration to Separate Bound and Free Ligand B->C D Wash Filters C->D E Dry Filters and Add Scintillation Fluid D->E F Quantify Radioactivity E->F G Data Analysis (IC50 and Ki Determination) F->G Reuptake_Assay_Workflow A Prepare Synaptosomes/Cells B Pre-incubate with this compound A->B C Add Radiolabeled Neurotransmitter to Initiate Uptake B->C D Incubate at 37°C C->D E Terminate Uptake by Filtration and Washing D->E F Measure Radioactivity E->F G Calculate IC50 F->G FST_Workflow A Animal Acclimation B Administer this compound or Vehicle A->B C Place Animal in Water Cylinder B->C D Record 6-minute Session C->D E Score Immobility Time (last 4 mins) D->E F Statistical Analysis E->F EPM_Workflow A Animal Acclimation B Administer this compound or Vehicle A->B C Place Animal on Elevated Plus Maze B->C D Record 5-minute Exploration C->D E Analyze Time and Entries in Open/Closed Arms D->E F Statistical Analysis E->F

References

Application Notes and Protocols for Long-Term Butriptyline Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Butriptyline is a tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.[1][2] It also possesses antihistaminic and anticholinergic properties.[1] Long-term administration in animal models is crucial for evaluating its efficacy and understanding the neuroadaptive changes that underlie its antidepressant and anxiolytic effects.[3][4] While specific long-term protocols for this compound are not extensively documented in publicly available literature, data from closely related TCAs, such as amitriptyline, provide a strong basis for developing robust experimental designs. These notes provide protocols for the long-term administration of this compound in rodent models, including methods for behavioral assessment and subsequent neurochemical analysis.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the long-term administration of amitriptyline, a structurally and functionally similar TCA, which can serve as a reference for designing this compound studies.

Table 1: Long-Term Administration Protocols for Amitriptyline in Rodent Models

Animal ModelDrugDoseRoute of AdministrationDuration of TreatmentKey Findings
Rat (Lister Hooded)Amitriptyline8.2 ± 0.2 mg/kg/dayOral (in drinking water)8 monthsPreserved water maze performance with aging; reduced anxiety-related behaviors.[1][5]
Rat (Wistar)Amitriptyline4.5 mg/kg/dayOral (in drinking water)5-7 weeksDecreased adrenal weight; reduced basal and stress-induced plasma ACTH and corticosterone levels.[6]
Mouse (CD1)Amitriptyline10 mg/kg/dayIntraperitoneal (i.p.)2 weeksDiminished the effects of Unpredictable Chronic Mild Stress (UCMS) on GAP43 expression in the hippocampus.[7]
MouseAmitriptyline5, 10, and 15 mg/kg/dayOral21 daysDose-related alterations in open-field locomotion and spatial working-memory.[8]
Rat (Sprague-Dawley)Imipramine (TCA)Not specifiedNot specifiedChronicRestored behavioral and psychoendocrine activity altered by chronic stress.[9]

Table 2: Effects of Chronic Amitriptyline Treatment on Behavioral and Physiological Parameters

ParameterAnimal ModelTreatment DetailsObserved EffectReference
Anxiety-like Behavior (Elevated Plus Maze)Rat (Lister Hooded)8.2 mg/kg/day for 8 months82% increase in the percentage of time spent in open arms.[5][5]
Spatial Learning (Water Maze)Rat (Lister Hooded)8.2 mg/kg/day for 8 monthsSignificantly preserved water maze performance compared to aged controls.[1][1]
Plasma CorticosteroneRat (Lister Hooded)8.2 mg/kg/day for 6 months30% decrease in evening plasma corticosterone levels.[1][5][1][5]
Immobility Time (Tail Suspension Test)Mouse (CD1)10 mg/kg (acute)Significant decrease in immobility time.[7][7]
Synaptic Plasticity (GAP43 expression)Mouse (CD1)10 mg/kg/day for 2 weeksReversed the UCMS-induced decrease in hippocampal GAP43 immunostaining.[7][7]
Adrenal Gland WeightRat (Wistar)4.5 mg/kg/day for 5-7 weeksSignificant decrease in adrenal weight.[6][6]

Experimental Protocols

This compound Solution Preparation

a. For Intraperitoneal (i.p.) Injection:

  • Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

  • Weigh the this compound hydrochloride powder accurately.

  • Dissolve the powder in sterile, isotonic (0.9%) saline solution.

  • Gently warm or vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.

  • Store the solution protected from light, and prepare fresh solutions regularly (e.g., weekly).

b. For Oral Administration (in Drinking Water):

  • Calculate the target daily dose (e.g., 5-10 mg/kg/day).

  • Estimate the average daily water consumption of the animals (typically 10-15 ml per 100g body weight for rats).

  • Calculate the concentration of this compound needed in the drinking water to achieve the target dose.

  • Dissolve the calculated amount of this compound hydrochloride in the total volume of drinking water for the cage.

  • Use opaque or amber water bottles to protect the solution from light degradation.[5]

  • Replace the drug-containing water every 1-2 days to maintain stability and hygiene.[5]

  • Monitor water intake and animal weight weekly to adjust the drug concentration and ensure accurate dosing.[5]

Long-Term Drug Administration Workflow

G cluster_setup Setup cluster_treatment Treatment Phase (2-8 weeks or longer) cluster_testing Behavioral Assessment cluster_analysis Post-Mortem Analysis Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Behavioral Testing (Optional) Acclimatization->Baseline Admin Daily this compound Administration (e.g., i.p. injection or in drinking water) Baseline->Admin Monitoring Weekly Monitoring (Body weight, food/water intake, general health) Admin->Monitoring EPM Elevated Plus Maze (Anxiety-like behavior) Admin->EPM After chronic treatment period FST Forced Swim Test (Depressive-like behavior) EPM->FST Allow for recovery period Collection Tissue Collection (e.g., brain, blood) FST->Collection 24h after last test Analysis Neurochemical/Histological Analysis (e.g., Western Blot, ELISA, Immunohistochemistry) Collection->Analysis G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_other Other Receptor Actions This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits H1 Histamine H1 Receptor This compound->H1 Antagonist M1 Muscarinic M1 Receptor This compound->M1 Antagonist Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonist Increase5HT Increased Synaptic 5-HT Concentration IncreaseNE Increased Synaptic NE Concentration Serotonin Serotonin (5-HT) Norepinephrine Norepinephrine (NE) PostSynReceptors Increased Receptor Activation (5-HT & NE) Increase5HT->PostSynReceptors IncreaseNE->PostSynReceptors Signaling Downstream Signaling (e.g., cAMP/PKA, PLC/IP3) PostSynReceptors->Signaling Neuroplasticity Changes in Gene Expression & Neuroplasticity (e.g., CREB, BDNF) Signaling->Neuroplasticity Long-term Adaptation Therapeutic Therapeutic Effects (Antidepressant, Anxiolytic) Neuroplasticity->Therapeutic SideEffects Side Effects (Sedation, Dry Mouth) H1->SideEffects M1->SideEffects

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Butriptyline Dosage in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butriptyline in a preclinical setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tricyclic antidepressant (TCA).[1] Its primary mechanism of action is thought to involve the modulation of neurotransmitter levels in the brain, particularly by enhancing central 5-HT (serotonin) effects.[2] Unlike some other TCAs, this compound is a very weak or negligible inhibitor of norepinephrine reuptake.[2] It also exhibits strong antihistamine and anticholinergic properties, and moderate antagonism of 5-HT2 and α1-adrenergic receptors.[1]

Q2: What are the common preclinical models used to assess the antidepressant-like effects of this compound?

A2: The most common preclinical models for screening antidepressant efficacy are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[3][4] These tests are based on the principle that rodents subjected to inescapable stress will adopt an immobile posture, and that this immobility is reduced by effective antidepressant treatment.[4]

Q3: What is a typical starting dose range for this compound in mice for the FST and TST?

A3: While specific dose-response studies for this compound in the FST and TST are not extensively published, a general starting point can be inferred from studies on related TCAs and other preclinical experiments with this compound. A dose range of 2.5-30 mg/kg administered intraperitoneally (i.p.) has been used in rats in other behavioral paradigms.[5] For TCAs like imipramine and desipramine in the mouse TST, effective doses have been reported around 10-30 mg/kg.[6] It is recommended to conduct a pilot dose-response study starting from a low dose (e.g., 1 mg/kg) and escalating to higher doses (e.g., 10 mg/kg, 30 mg/kg) to determine the optimal dose for your specific experimental conditions and mouse strain.[7][8]

Q4: How should I prepare this compound for administration to rodents?

A4: this compound is commercially available as a hydrochloride salt, which suggests water solubility.[1][9] For intraperitoneal (i.p.) or oral (p.o.) administration, this compound hydrochloride can typically be dissolved in sterile isotonic saline (0.9% NaCl). If solubility in saline is an issue, a small amount of a solubilizing agent like Tween 80 (e.g., 5% v/v) can be added to the saline. For related TCAs like nortriptyline hydrochloride, solubility in PBS (pH 7.2) is approximately 1 mg/ml.[10]

Q5: What is the recommended route and timing of administration for this compound before behavioral testing?

A5: The intraperitoneal (i.p.) route is common for acute studies as it allows for rapid absorption.[11] Oral administration (p.o.) via gavage is also an option, particularly for chronic studies. For acute antidepressant effects in the FST and TST, this compound is typically administered 30-60 minutes before the test.[3]

II. Troubleshooting Guides

A. Issues with Drug Preparation and Administration
Problem Possible Cause Troubleshooting Steps
This compound hydrochloride does not fully dissolve in saline. Low aqueous solubility at the desired concentration.1. Gently warm the solution. 2. Use a vortex mixer or sonicator to aid dissolution. 3. Add a small amount of a biocompatible solubilizing agent, such as Tween 80 (e.g., up to 5% v/v), to the saline.[12] 4. Prepare a more dilute stock solution and adjust the injection volume accordingly.
Precipitation is observed in the prepared this compound solution. The solution is supersaturated or unstable.1. Ensure the solution is prepared fresh before each experiment. 2. Store the solution protected from light. Aqueous solutions of the related TCA amitriptyline are stable for at least 8 weeks at room temperature when protected from light.[13] 3. If using a solubilizing agent, ensure it is thoroughly mixed.
Variability in behavioral results between animals in the same dose group. Inconsistent drug administration.1. Ensure accurate weighing of the compound and precise volume measurements for each animal. 2. For i.p. injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs. 3. For p.o. administration, ensure the gavage needle is correctly placed in the esophagus and the full dose is delivered to the stomach.
B. Issues with Behavioral Assays (Forced Swim Test & Tail Suspension Test)
Problem Possible Cause Troubleshooting Steps
High variability in immobility time in the control (vehicle) group. 1. Inconsistent handling of animals. 2. Environmental stressors in the testing room. 3. Strain-specific differences in baseline immobility.[7][14]1. Handle all animals consistently and gently. 2. Acclimate animals to the testing room for at least 60 minutes before the experiment. 3. Maintain a quiet and consistently lit testing environment. 4. Be aware of the baseline immobility of the mouse strain being used; some strains exhibit naturally high or low immobility.[6]
No significant effect of this compound at expected effective doses. 1. The chosen dose range is not optimal for the specific mouse strain or experimental conditions. 2. The timing of administration is not optimal. 3. The drug solution was not properly prepared or administered.1. Conduct a pilot dose-response study with a wider range of doses. 2. Vary the pre-treatment time (e.g., 30, 60, 90 minutes) to determine the peak effect time. 3. Review and confirm the accuracy of drug preparation and administration techniques.
Animals in the Tail Suspension Test are climbing their tails. This is a known behavioral issue, particularly in certain strains like C57BL/6.1. Exclude data from animals that successfully climb their tails. 2. Place a small, hollow cylinder around the base of the tail to prevent climbing.[15]
Animals in the Forced Swim Test appear to be in distress or sink. This is a rare but serious issue.1. Monitor animals continuously during the test. 2. Immediately remove any animal that sinks below the surface of the water.[3]

III. Experimental Protocols

A. Dose-Response Study for this compound in the Mouse Tail Suspension Test (TST)

Objective: To determine the effective dose range of this compound that reduces immobility time in the TST.

Materials:

  • This compound hydrochloride

  • Sterile isotonic saline (0.9% NaCl)

  • Tail suspension apparatus

  • Adhesive tape

  • Male mice (e.g., Swiss Webster or C57BL/6), 8-10 weeks old

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week before the experiment. Acclimate mice to the testing room for at least 60 minutes prior to the test.

  • Drug Preparation: Prepare fresh solutions of this compound hydrochloride in sterile saline on the day of the experiment. Example dose groups: Vehicle (saline), 1 mg/kg, 3 mg/kg, 10 mg/kg, and 30 mg/kg this compound.

  • Administration: Administer the assigned treatment (vehicle or this compound solution) via intraperitoneal (i.p.) injection 30-60 minutes before the TST. The injection volume should be consistent across all groups (e.g., 10 ml/kg).

  • Tail Suspension:

    • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by the tape from a horizontal bar, ensuring it cannot reach any surfaces.

    • The total duration of the test is 6 minutes.[15]

  • Data Collection: Record the total time the mouse remains immobile during the 6-minute test period. Immobility is defined as the absence of any movement except for minor respiratory movements.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility times of the this compound-treated groups to the vehicle control group.

B. Dose-Response Study for this compound in the Mouse Forced Swim Test (FST)

Objective: To determine the effective dose range of this compound that reduces immobility time in the FST.

Materials:

  • This compound hydrochloride

  • Sterile isotonic saline (0.9% NaCl)

  • Cylindrical containers (e.g., 25 cm high, 10 cm diameter)

  • Water at 23-25°C

  • Male mice (e.g., Swiss Webster or CD-1), 8-10 weeks old

Procedure:

  • Animal Acclimation: As described for the TST protocol.

  • Drug Preparation: As described for the TST protocol.

  • Administration: As described for the TST protocol.

  • Forced Swim:

    • Fill the cylindrical containers with water (23-25°C) to a depth where the mouse cannot touch the bottom with its hind paws or tail (approximately 15 cm).

    • Gently place each mouse into its individual cylinder.

    • The total duration of the test is 6 minutes.[14]

  • Data Collection: Record the total time the mouse remains immobile during the last 4 minutes of the 6-minute test. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.[14]

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility times of the this compound-treated groups to the vehicle control group.

IV. Data Presentation

Table 1: Example Dose-Response Data for this compound in the Tail Suspension Test

Treatment GroupDose (mg/kg, i.p.)NMean Immobility Time (seconds) ± SEM
Vehicle-10150.5 ± 10.2
This compound110145.2 ± 12.1
This compound310120.8 ± 9.8
This compound101095.3 ± 8.5
This compound301098.7 ± 9.1
p < 0.05, *p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes only.

Table 2: Example Dose-Response Data for this compound in the Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)NMean Immobility Time (seconds) ± SEM
Vehicle-10180.3 ± 15.5
This compound110175.1 ± 14.8
This compound310145.6 ± 12.3
This compound1010110.9 ± 10.1
This compound3010115.4 ± 11.2
p < 0.05, *p < 0.01 compared to Vehicle group. Data are hypothetical and for illustrative purposes only.

V. Visualizations

Butriptyline_Signaling_Pathway Presynaptic Presynaptic Neuron SERT Serotonin Transporter (SERT) Presynaptic->SERT releases Postsynaptic Postsynaptic Neuron Signal Downstream Signaling Postsynaptic->Signal This compound This compound This compound->SERT blocks SynapticCleft Synaptic Cleft SERT->SynapticCleft Serotonin Serotonin (5-HT) Receptors 5-HT Receptors SynapticCleft->Receptors Receptors->Postsynaptic Effect Antidepressant Effect Signal->Effect Experimental_Workflow_Dose_Response Start Start: Dose-Response Study Acclimation Animal Acclimation (≥ 1 week) Start->Acclimation Grouping Randomly Assign to Treatment Groups Acclimation->Grouping Preparation Prepare this compound Solutions (Vehicle, 1, 3, 10, 30 mg/kg) Grouping->Preparation Administration Administer Drug (i.p.) (30-60 min pre-test) Preparation->Administration BehavioralTest Perform Behavioral Test (FST or TST) Administration->BehavioralTest DataCollection Record Immobility Time BehavioralTest->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis End End: Determine Effective Dose Analysis->End

References

Technical Support Center: Managing Butriptyline-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing butriptyline in animal models. The information is designed to help manage and mitigate this compound-induced side effects to ensure the welfare of the animals and the integrity of experimental data.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound administration in animal models.

Cardiovascular Complications

Question: An animal is showing signs of cardiotoxicity (e.g., arrhythmia, hypotension) after this compound administration. What should I do?

Answer:

Immediate intervention is critical in cases of suspected cardiotoxicity. The primary goals are to stabilize the animal's cardiovascular function and prevent further complications.

Immediate Steps:

  • Stop this compound Administration: Immediately cease any ongoing infusion or administration of this compound.

  • Monitor Vital Signs: Continuously monitor the animal's electrocardiogram (ECG), blood pressure, and heart rate.[1] Normal vital signs for a conscious rat are a heart rate of 260–500 beats/min and a respiratory rate of 70–110 breaths/min.[2]

  • Administer Sodium Bicarbonate: For QRS prolongation (>100 ms), administer a bolus of 1-2 mEq/kg of 8.4% sodium bicarbonate intravenously.[3][4][5][6] This can be repeated every 3-5 minutes until the QRS duration narrows and blood pressure stabilizes.[5] The therapeutic goal is to maintain a serum pH between 7.50 and 7.55.[3][4]

  • Fluid Therapy: If hypotension is present, administer an intravenous crystalloid bolus (e.g., 10-20 mL/kg of normal saline).[3]

  • Supportive Care: Ensure the animal is kept warm to prevent hypothermia, which can exacerbate cardiovascular depression.

Experimental Protocol: ECG Monitoring in Conscious Rats

A detailed protocol for monitoring ECG in conscious rats to detect cardiotoxicity is crucial.

Materials:

  • Non-invasive ECG monitoring system for rodents (e.g., with limb electrodes or telemetry)

  • Data acquisition and analysis software

  • Animal restrainer (if not using telemetry)

Procedure:

  • Acclimatization: Acclimate the rat to the restraint and electrode placement for several days before the experiment to minimize stress.

  • Electrode Placement: Attach the ECG electrodes to the appropriate limbs according to the manufacturer's instructions. A standard Lead II configuration is commonly used.

  • Baseline Recording: Record a stable baseline ECG for at least 15-30 minutes before this compound administration.

  • This compound Administration: Administer this compound as per your experimental protocol.

  • Continuous Monitoring: Continuously record the ECG throughout the experiment and for a designated period post-administration.

  • Data Analysis: Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval. A QRS duration exceeding 100 ms is a significant indicator of cardiotoxicity.[3]

Quantitative Data: Effects of Sodium Bicarbonate on TCA-Induced Cardiotoxicity

ParameterBefore Sodium BicarbonateAfter Sodium Bicarbonate (1-2 mEq/kg IV)Reference
QRS Duration > 100-160 msNarrowing towards baseline[3][5]
Blood Pressure HypotensiveIncrease towards baseline[3]
Arrhythmias Ventricular tachycardia, other dysrhythmiasResolution of arrhythmias[5]
Serum pH Acidotic7.50 - 7.55[3][4]

Signaling Pathway: TCA-Induced Cardiotoxicity

TCA_Cardiotoxicity cluster_effects Cardiotoxic Effects This compound This compound (TCA) Na_Channel Fast Sodium Channels (Myocardial Cells) This compound->Na_Channel Blockade K_Channel Potassium Channels (Myocardial Cells) This compound->K_Channel Blockade Alpha1_Adrenergic Alpha-1 Adrenergic Receptors This compound->Alpha1_Adrenergic Antagonism Muscarinic_Receptor Muscarinic Acetylcholine Receptors This compound->Muscarinic_Receptor Antagonism (Anticholinergic) QRS_Prolongation QRS Prolongation Na_Channel->QRS_Prolongation Leads to QT_Prolongation QT Prolongation K_Channel->QT_Prolongation Leads to Hypotension Hypotension Alpha1_Adrenergic->Hypotension Contributes to Tachycardia Tachycardia Muscarinic_Receptor->Tachycardia Leads to Arrhythmias Ventricular Arrhythmias QRS_Prolongation->Arrhythmias Increases risk of QT_Prolongation->Arrhythmias Increases risk of

TCA-Induced Cardiotoxicity Pathway
Central Nervous System Depression and Sedation

Question: My animals are overly sedated after this compound administration, which is interfering with behavioral testing. How can I manage this?

Answer:

This compound's sedative effects are primarily due to its potent antihistaminic properties, specifically the blockade of histamine H1 receptors in the central nervous system.[7][8][9][10] Managing sedation is crucial for the validity of behavioral experiments.

Management Strategies:

  • Dose Adjustment: The simplest approach is to determine the minimal effective dose of this compound for your primary experimental endpoint that produces the least amount of sedation. A dose-response study for both the desired effect and sedation is recommended.

  • Acclimatization and Habituation: Allow animals to acclimate to the testing environment and procedures before this compound administration. This can help differentiate sedative effects from novelty-induced anxiety or freezing behavior.

  • Timing of Behavioral Testing: Conduct behavioral tests during the animal's active cycle (e.g., the dark phase for nocturnal rodents) when they are naturally more alert.

  • Pharmacological Intervention (with caution): The use of stimulants to counteract sedation should be approached with extreme caution as they can confound behavioral results. If necessary, a low dose of a stimulant like caffeine could be considered, but its effects on the primary outcome must be carefully evaluated in a control group.

Experimental Protocol: Open Field Test for Locomotor Activity

The open field test is a standard method to quantify locomotor activity and can be used to assess the degree of sedation.[1][10][11][12]

Materials:

  • Open field apparatus (a square or circular arena with walls)

  • Video tracking software

  • Dim, indirect lighting to reduce anxiety

Procedure:

  • Habituation: Habituate the animals to the testing room for at least 30 minutes before the test.

  • This compound Administration: Administer this compound or vehicle at a predetermined time before the test.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 5-10 minutes) using the video tracking software.

  • Parameters to Analyze:

    • Total distance traveled

    • Velocity

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

  • Data Interpretation: A significant decrease in total distance traveled, velocity, and rearing frequency in the this compound-treated group compared to the control group indicates sedation.

Quantitative Data: Impact of TCAs on Locomotor Activity in Mice

Drug (Dose)Effect on Locomotor ActivityMouse StrainReference
Amitriptyline (5, 10, 15 mg/kg)Initial increase, then suppression with repeated administrationNot specified[13]
NortriptylineSuppressionCDF-1[14]
DesipramineDecreaseNot specified[15]

Signaling Pathway: Histamine H1 Receptor-Mediated Sedation

H1_Sedation This compound This compound H1_Receptor Histamine H1 Receptor (in CNS) This compound->H1_Receptor Antagonizes Histamine Histamine Histamine->H1_Receptor Activates Neuronal_Activity Neuronal Activity (Arousal) H1_Receptor->Neuronal_Activity Increases Sedation Sedation Neuronal_Activity->Sedation Inversely related to

Histamine H1 Receptor-Mediated Sedation
Anticholinergic Effects and Cognitive Impairment

Question: I am concerned that this compound's anticholinergic properties are affecting the results of my cognitive tests. How can I address this?

Answer:

This compound's blockade of muscarinic acetylcholine receptors, particularly the M1 subtype in the hippocampus and cortex, can lead to cognitive deficits, including impairments in learning and memory.[16][17] This is a significant confound for studies investigating cognitive function.

Management Strategies:

  • Use of a Reversal Agent: The acetylcholinesterase inhibitor physostigmine can be used to counteract the central anticholinergic effects of this compound.[18][19] Physostigmine increases the synaptic concentration of acetylcholine, which can then compete with this compound at the muscarinic receptors. Administer a low dose of physostigmine (e.g., 0.01-0.02 mg/kg, IV or IP) and observe for improvement in cognitive performance.[20][21] Caution: Physostigmine should not be used if there are signs of cardiotoxicity, as it can worsen conduction abnormalities.[19]

  • Appropriate Cognitive Task Selection: Choose cognitive tasks that are less sensitive to anticholinergic effects if possible. However, many standard memory tasks are affected.

  • Control Groups: Always include a vehicle-only control group and a this compound-only control group to quantify the extent of cognitive impairment caused by the drug itself. A separate group receiving both this compound and the reversal agent can demonstrate the specificity of the cognitive deficit.

Experimental Protocol: Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[15][22][23][24][25]

Materials:

  • Circular pool filled with opaque water

  • Submerged escape platform

  • Video tracking system

  • Distal visual cues around the room

Procedure:

  • Acquisition Phase:

    • Train the animals to find the hidden platform over several days (e.g., 4 trials per day for 5 days).

    • The platform remains in the same location for all trials.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial:

    • 24 hours after the last acquisition trial, remove the platform from the pool.

    • Allow the animal to swim for a set time (e.g., 60 seconds).

    • Measure the time spent in the target quadrant where the platform was previously located.

  • Data Interpretation: Animals treated with this compound may show longer escape latencies during acquisition and spend less time in the target quadrant during the probe trial, indicating impaired spatial learning and memory.

Quantitative Data: Physostigmine Reversal of Anticholinergic Effects

ParameterThis compound AloneThis compound + Physostigmine (0.01-0.02 mg/kg)Reference
Cognitive Task Performance ImpairedImprovement towards baseline[20][21]
Delirium/Agitation PresentResolution[20][21]

Signaling Pathway: M1 Muscarinic Receptor Blockade and Cognitive Dysfunction

M1_Cognition This compound This compound M1_Receptor M1 Muscarinic Receptor (Hippocampus, Cortex) This compound->M1_Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Activates Gq_Protein Gq Protein Activation M1_Receptor->Gq_Protein Impairment Cognitive Impairment M1_Receptor->Impairment Leads to PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Cognitive_Function Cognitive Function (Learning & Memory) Ca_PKC->Cognitive_Function Modulates

M1 Muscarinic Receptor Blockade and Cognitive Dysfunction

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound in animal models?

A1: The most common side effects are related to its pharmacological profile and include sedation (due to antihistaminic effects), anticholinergic effects (dry mouth, constipation, urinary retention, cognitive impairment), and cardiovascular effects (tachycardia, hypotension, and at higher doses, arrhythmias).

Q2: How can I minimize the side effects of this compound in my study?

A2: Several strategies can be employed:

  • Dose-Titration: Use the lowest effective dose.

  • Route of Administration: Consider routes that may have a slower absorption and lower peak plasma concentration.

  • Acclimatization: Thoroughly acclimate animals to all experimental procedures.

  • Supportive Care: Ensure proper hydration and thermoregulation.

Q3: Is it safe to co-administer other drugs with this compound?

A3: Caution should be exercised when co-administering other drugs. Drugs with sedative, anticholinergic, or cardiovascular effects can potentiate the side effects of this compound. Always consult relevant pharmacological literature and consider potential drug-drug interactions.

Q4: What should I do if an animal experiences seizures after this compound administration?

A4: Seizures are a serious side effect, often associated with high doses or overdose. Administer a benzodiazepine such as diazepam or lorazepam to control the seizure activity.[3] Ensure the animal's airway is clear and provide supportive care.

Q5: How can I monitor for sub-clinical side effects?

A5: Regular monitoring of physiological parameters is key. This includes:

  • Daily observation: Monitor for changes in behavior, food and water intake, and urine/feces output.

  • Body weight: Track body weight regularly.

  • Physiological monitoring: For more sensitive studies, consider telemetry for continuous monitoring of ECG, heart rate, and body temperature.

Q6: Are there any alternatives to this compound with a more favorable side effect profile?

A6: The choice of antidepressant depends on the specific research question. Newer classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), generally have fewer anticholinergic and cardiovascular side effects compared to tricyclic antidepressants like this compound. However, their mechanism of action is different, which may not be suitable for all studies.

References

Technical Support Center: Enhancing Butriptyline Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo studies aimed at enhancing the bioavailability of butriptyline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its bioavailability important?

A1: this compound is a tricyclic antidepressant (TCA) that has been used for the treatment of depression.[1] Like many other TCAs, it undergoes extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability.[2] Enhancing its bioavailability is crucial for achieving therapeutic concentrations at lower doses, potentially reducing side effects and improving patient compliance.

Q2: What are the main challenges in achieving adequate oral bioavailability of this compound?

A2: The primary challenges are its poor aqueous solubility and significant first-pass metabolism. This compound hydrochloride has very low predicted water solubility.[3] Following oral administration, a large fraction of the absorbed drug is metabolized by cytochrome P450 enzymes in the liver before it can reach systemic circulation.[2]

Q3: What are the promising formulation strategies to enhance this compound's bioavailability?

A3: Several strategies can be employed, including:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and, consequently, its absorption.[2][4][5]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can protect it from degradation, improve its solubility, and potentially modulate its absorption pathway.[6][7][8]

  • Lipid-Based Formulations: Formulations like self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubilization and absorption of lipophilic drugs like this compound.[6]

Troubleshooting Guides

Formulation Troubleshooting

Issue 1: Low drug loading in nanoparticle formulations.

  • Possible Cause: Poor affinity of this compound for the nanoparticle matrix.

  • Troubleshooting Steps:

    • Optimize Polymer/Lipid Selection: Screen different polymers (e.g., PLGA, PCL) or lipids (e.g., glyceryl monostearate, stearic acid) to find a matrix with better compatibility with this compound.

    • Adjust Drug-to-Carrier Ratio: Experiment with different ratios of this compound to the polymer or lipid. A lower ratio might improve encapsulation efficiency initially.

    • Modify the Formulation Method: For nanoprecipitation, ensure rapid and efficient mixing of the organic and aqueous phases. For high-pressure homogenization, optimize the pressure and number of cycles.[9]

Issue 2: Physical instability of solid dispersions (e.g., recrystallization).

  • Possible Cause: The amorphous drug within the dispersion is thermodynamically unstable and tends to revert to its crystalline form over time.[3]

  • Troubleshooting Steps:

    • Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) that can effectively inhibit drug crystallization. Polymers like PVP and HPMC are commonly used.[5]

    • Incorporate a Second Polymer or Surfactant: Creating a ternary solid dispersion by adding a second polymer or a surfactant can sometimes improve stability.

    • Optimize Storage Conditions: Store the solid dispersion at low temperature and humidity to minimize molecular mobility and moisture-induced crystallization.[3]

In Vivo Study Troubleshooting

Issue 3: High variability in pharmacokinetic data between animal subjects.

  • Possible Cause: Inconsistent dosing, physiological differences between animals, or issues with blood sampling.

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure accurate and consistent administration of the this compound formulation. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered to the stomach.[10]

    • Acclimatize Animals: Allow animals to acclimatize to the housing and handling procedures for a sufficient period before the study to reduce stress-related physiological variations.[10]

    • Consistent Blood Sampling: Use a consistent and minimally invasive blood sampling technique. Ensure that the volume of blood collected and the timing of collection are precise for all animals.[1]

    • Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can affect drug absorption.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular FormulaC₂₁H₂₈ClN[3]
Molecular Weight329.91 g/mol [3]
Predicted Water Solubility0.000351 mg/mL[3]
Predicted logP5.22[3]

Table 2: Pharmacokinetic Parameters of Amitriptyline (a related TCA) in Different Formulations in Humans

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Source
Immediate Release (IR) - 8 hourly196661100[11]
Immediate Release (IR) - Nighttime26.86.3688104[11]
OROS® (Osmotic-release)15.325.759390[11]
Fast Dissolving Film (in rabbits)0.927 µg/mL2--[12]

Note: Data for this compound formulations are limited; amitriptyline is presented as a structural and pharmacological analog.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Adapted from Amitriptyline Nanoparticle Formulation)

Objective: To prepare this compound-loaded nanoparticles using the nanoprecipitation method to enhance oral bioavailability.

Materials:

  • This compound Hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Deionized water

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of this compound hydrochloride and PLGA in acetone.

  • Preparation of Aqueous Phase: Dissolve PVA in deionized water to create a stabilizer solution.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.

  • Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess PVA.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats

Objective: To determine and compare the pharmacokinetic profile of a novel this compound formulation with a control this compound suspension.

Animals: Male Sprague-Dawley rats (250-300 g).

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dosing:

    • Group 1 (Control): Administer a suspension of this compound hydrochloride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage at a dose of 10 mg/kg.

    • Group 2 (Test Formulation): Administer the novel this compound formulation (e.g., nanoparticle suspension) at the same dose via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[1]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using non-compartmental analysis.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the control and test groups to determine any significant differences in bioavailability.

Visualizations

Experimental_Workflow_Nanoparticle_Formulation cluster_prep Formulation Preparation cluster_purification Purification and Isolation cluster_characterization Characterization Organic_Phase Prepare Organic Phase (this compound + Polymer in Acetone) Nanoprecipitation Nanoprecipitation (Add Organic to Aqueous Phase) Organic_Phase->Nanoprecipitation Aqueous_Phase Prepare Aqueous Phase (PVA in Water) Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Centrifugation Centrifugation & Washing Solvent_Evaporation->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Characterization Characterize Nanoparticles (Size, Zeta Potential, Drug Loading) Lyophilization->Characterization

Caption: Workflow for this compound Nanoparticle Formulation.

InVivo_Bioavailability_Study_Workflow cluster_prestudy Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling and Analysis cluster_data_analysis Data Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Administration (Control vs. Test Formulation) Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Comparison PK_Analysis->Statistical_Analysis

Caption: Workflow for In Vivo Bioavailability Study of this compound.

Troubleshooting_Decision_Tree Start Low Bioavailability Observed Check_Formulation Assess Formulation Properties Start->Check_Formulation Check_Dissolution Is In Vitro Dissolution Rapid? Check_Formulation->Check_Dissolution Stable Improve_Dissolution Enhance Dissolution (e.g., Solid Dispersion, Nanoparticles) Check_Dissolution->Improve_Dissolution No Check_Permeability Assess Intestinal Permeability Check_Dissolution->Check_Permeability Yes Re-evaluate Re-evaluate In Vivo Improve_Dissolution->Re-evaluate Enhance_Permeability Incorporate Permeation Enhancers Check_Permeability->Enhance_Permeability Low Check_Metabolism Investigate First-Pass Metabolism Check_Permeability->Check_Metabolism High Enhance_Permeability->Re-evaluate Inhibit_Metabolism Co-administer with CYP450 Inhibitor (for research purposes) Check_Metabolism->Inhibit_Metabolism High Check_Metabolism->Re-evaluate Low Inhibit_Metabolism->Re-evaluate

Caption: Troubleshooting Low this compound Bioavailability.

References

Minimizing Butriptyline degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Butriptyline degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: this compound, as a tricyclic antidepressant (TCA), is susceptible to degradation from three main factors:

  • Exposure to Light (Photodegradation): Like other TCAs, this compound can be degraded by exposure to UV or ambient light. This process can be accelerated in the presence of photosensitizers.

  • pH Extremes (Hydrolysis): Both acidic and basic conditions can lead to the hydrolysis of this compound, although TCAs are generally more stable in acidic to neutral pH.[1]

  • High Temperatures: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation.[2]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the this compound molecule.[2]

Q2: What are the expected degradation products of this compound?

A2: While specific forced degradation studies on this compound are not extensively published, based on its structure and the known degradation pathways of similar TCAs like Amitriptyline, the primary degradation products are likely to be:

  • Northis compound: This is the N-demethylated metabolite of this compound.

  • Hydroxylated derivatives: Oxidation can lead to the formation of hydroxylated species on the dibenzocycloheptene ring system.

  • Products of ring cleavage: Under harsh conditions, the central seven-membered ring can undergo cleavage.

Q3: How should I store my biological samples (plasma, serum, urine) containing this compound before analysis?

A3: Proper storage is crucial to prevent ex vivo degradation.

  • Short-term storage (up to 48 hours): Store samples at 2-8°C.[3]

  • Long-term storage: For storage longer than 48 hours, samples should be frozen and kept at -20°C or lower.[3][4]

  • Light protection: Always store samples in amber-colored tubes or wrap them in aluminum foil to protect them from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low recovery of this compound Degradation during extraction: Exposure to high temperatures, extreme pH, or light during the extraction process.- Maintain a low temperature (e.g., use an ice bath) during all extraction steps.- Ensure the pH of the extraction solvent is in the neutral to slightly acidic range.- Work under amber or low-light conditions.
Adsorption to labware: this compound can adsorb to glass and plastic surfaces.- Use silanized glassware or polypropylene tubes.- Minimize the surface area of contact where possible.
Presence of unexpected peaks in the chromatogram Formation of degradation products: The sample may have been exposed to degrading conditions.- Review the sample handling and preparation procedure for potential exposure to light, heat, or extreme pH.- Prepare fresh samples, ensuring adherence to best practices for stability.
Inconsistent results between replicates Variable degradation: Inconsistent exposure to degrading factors across different sample aliquots.- Standardize the sample preparation workflow to ensure each replicate is treated identically in terms of time, temperature, and light exposure.- Use an automated sample preparation system if available for better consistency.[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum

This protocol is adapted from general methods for tricyclic antidepressants.[4]

  • Sample Preparation:

    • Thaw frozen plasma/serum samples at room temperature.

    • To 1.0 mL of the sample in a polypropylene tube, add an internal standard.

  • Alkalinization:

    • Add 1.0 mL of a suitable alkaline buffer (e.g., 0.1 M NaOH) to adjust the sample pH to the basic range (pH 9-10). This facilitates the extraction of the basic drug into an organic solvent.

  • Extraction:

    • Add 5.0 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Isolation:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable mobile phase for chromatographic analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is based on general SPE methods for TCAs.[6]

  • Column Conditioning:

    • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading:

    • To 1.0 mL of urine, add an internal standard and 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove interfering substances.

    • Follow with a wash of 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove more polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of a suitable elution solvent (e.g., methanol or a mixture of acetonitrile and methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in the mobile phase for analysis.

Data Summary

Due to the limited availability of direct quantitative degradation data for this compound, the following table provides a qualitative summary of stability based on data from structurally similar tricyclic antidepressants.

ConditionStability of this compound (Inferred)Recommendation
pH Less stable at highly acidic (pH < 3) and alkaline (pH > 9) conditions.[1]Maintain sample and extraction solvent pH between 4 and 7.
Temperature Degradation increases with temperature.[2]Keep samples on ice or at 4°C during preparation. Store at -20°C or below for long-term.
Light Susceptible to photodegradation, especially under UV light.[7]Use amber vials and minimize exposure to direct light during all steps.

Visualizations

Butriptyline_Degradation_Pathways This compound This compound Northis compound Northis compound (N-demethylation) This compound->Northis compound Metabolism / Oxidation Hydroxylated_Products Hydroxylated Products (Oxidation) This compound->Hydroxylated_Products Oxidation Ring_Cleavage_Products Ring Cleavage Products (Hydrolysis/Oxidation) This compound->Ring_Cleavage_Products Harsh Conditions

Caption: Potential degradation pathways of this compound.

Sample_Preparation_Workflow cluster_storage Sample Storage cluster_extraction Extraction cluster_analysis Analysis Storage Store at -20°C (Protect from Light) Thawing Thaw Sample (Room Temperature) Storage->Thawing Alkalinization Adjust pH (9-10) (for LLE) Thawing->Alkalinization Extraction Liquid-Liquid or Solid-Phase Extraction Alkalinization->Extraction Evaporation Evaporate Solvent (≤ 40°C) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Chromatographic Analysis (e.g., HPLC-UV/MS) Reconstitution->Analysis

Caption: Recommended workflow for this compound sample preparation.

References

Identifying and avoiding Butriptyline artifacts in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and avoiding potential artifacts caused by the tricyclic antidepressant Butriptyline in various experimental assays. The following information is curated to help ensure the accuracy and reliability of your research data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a tricyclic antidepressant (TCA) with a core structure of dibenzocycloheptadiene.[1] Its chemical properties, including its hydrophobic nature and tertiary amine group, can lead to non-specific interactions with assay components.[1] Like other TCAs, this compound has the potential to interfere with various assays through mechanisms such as fluorescence quenching, autofluorescence, and off-target biological effects.[2][3]

Q2: In which types of assays are this compound artifacts most common?

This compound and other TCAs are known to cause artifacts in a range of assays, including:

  • Fluorescence-based assays: Due to their chemical structure, TCAs can absorb light in the UV range and may quench fluorescence or exhibit autofluorescence, leading to false-positive or false-negative results.[2][3]

  • Cell-based viability and cytotoxicity assays (e.g., MTT, MTS, LDH): this compound can have direct effects on cell health and metabolism, which may be independent of the specific target being investigated.[4][5] This can lead to misinterpretation of a compound's potency or efficacy.

  • Immunoassays: While less common in a research setting compared to clinical drug screening, TCAs are known to cause false-positive results in some immunoassays due to cross-reactivity with antibodies.[6][7]

  • Membrane-based assays: The lipophilic nature of this compound allows it to interact with and alter the dynamics of lipid bilayers, potentially affecting assays involving membrane proteins or membrane integrity.[8][9]

Q3: What are the primary mechanisms of this compound-induced assay interference?

The primary mechanisms include:

  • Optical Interference: this compound's aromatic rings can absorb UV and visible light, potentially interfering with absorbance-based readings or quenching the signal of fluorescent probes.[2][5] Some TCAs can also be intrinsically fluorescent.[3]

  • Chemical Reactivity: The tertiary amine group and overall structure can lead to non-specific binding to proteins and other macromolecules in the assay, disrupting their function.[10]

  • Biological Off-Target Effects: this compound can affect various cellular processes, such as mitochondrial function and signaling pathways, which may not be the intended target of the experiment.[4][5][11]

  • Aggregation: At higher concentrations, amphiphilic molecules like this compound can form aggregates or micelles in aqueous solutions, which can lead to non-specific inhibition of enzymes or interference in other assays.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Fluorescence-Based Assays

Symptoms:

  • Lower than expected fluorescence signal (quenching).

  • Higher than expected background fluorescence (autofluorescence).

  • Non-reproducible dose-response curves.

Troubleshooting Workflow:

start Inconsistent Fluorescence Results check_autofluorescence Run 'this compound only' control (no fluorescent probe) start->check_autofluorescence autofluorescence_present This compound is autofluorescent check_autofluorescence->autofluorescence_present Signal Detected autofluorescence_no No significant signal check_autofluorescence->autofluorescence_no No Signal mitigate_autofluorescence Subtract background from all wells. Consider red-shifted fluorophores. autofluorescence_present->mitigate_autofluorescence check_quenching Run 'probe + this compound' control (no biological target) autofluorescence_no->check_quenching quenching_present Fluorescence is quenched check_quenching->quenching_present Signal Decreased quenching_no No significant quenching check_quenching->quenching_no Signal Unchanged mitigate_quenching Use higher probe concentration if possible. Confirm with orthogonal assay. quenching_present->mitigate_quenching no_optical_interference No direct optical interference detected. Investigate other causes. quenching_no->no_optical_interference end_optical Optical interference identified. Implement mitigation. mitigate_autofluorescence->end_optical mitigate_quenching->end_optical

Caption: Troubleshooting workflow for fluorescence assay interference.

Experimental Protocols:

  • Autofluorescence Check:

    • Prepare a multi-well plate with your standard assay buffer.

    • Add this compound at the same concentrations used in your main experiment.

    • Do not add your fluorescent probe or any biological components.

    • Read the plate using the same filter set as your main experiment.

    • Significant signal in these wells indicates this compound autofluorescence.

  • Quenching Check:

    • Prepare a multi-well plate with your assay buffer and your fluorescent probe at the working concentration.

    • Add this compound at various concentrations.

    • Do not add any other assay components (e.g., enzyme, cells).

    • Incubate for the same duration as your main assay.

    • A dose-dependent decrease in fluorescence indicates quenching.[12]

Issue 2: Discrepancies in Cell-Based Viability/Cytotoxicity Assays

Symptoms:

  • Unexpected decrease in cell viability (e.g., in MTT or MTS assays) that doesn't correlate with the expected mechanism of action.

  • Unexpected increase in cytotoxicity (e.g., in LDH release assays).

Troubleshooting Workflow:

start Unexpected Cell Viability Results check_direct_cytotoxicity Perform cell-free assay control (e.g., this compound + MTT reagent) start->check_direct_cytotoxicity direct_interaction Color change/signal interference without cells check_direct_cytotoxicity->direct_interaction Interference no_direct_interaction No direct interaction check_direct_cytotoxicity->no_direct_interaction No Interference mitigate_direct Select an alternative assay readout that is not affected. direct_interaction->mitigate_direct orthogonal_assay Run orthogonal viability assay (e.g., measure ATP levels or use live/dead staining) no_direct_interaction->orthogonal_assay results_discrepant Results differ significantly between assays orthogonal_assay->results_discrepant results_concordant Results are consistent orthogonal_assay->results_concordant investigate_off_target This compound likely has off-target mitochondrial or metabolic effects. results_discrepant->investigate_off_target true_effect Effect is likely a true biological response to this compound. results_concordant->true_effect end_cytotoxicity Artifact/Off-target effect identified. Interpret data with caution. mitigate_direct->end_cytotoxicity investigate_off_target->end_cytotoxicity

Caption: Troubleshooting workflow for cell-based assay artifacts.

Experimental Protocols:

  • Cell-Free Control for Tetrazolium Reduction Assays (e.g., MTT, MTS):

    • In a multi-well plate, add assay medium and this compound at the concentrations used in the experiment. Do not add cells.

    • Add the MTT or MTS reagent and incubate for the standard duration.

    • Add the solubilizing agent (for MTT) and read the absorbance.

    • A change in absorbance in the absence of cells indicates a direct chemical interaction between this compound and the assay reagent.[13]

  • Orthogonal Viability Assay (ATP-based):

    • Culture cells and treat with this compound as in your primary assay.

    • Instead of a metabolic dye, use a luciferase-based ATP detection kit (e.g., CellTiter-Glo®).

    • This assay measures ATP levels, which is a more direct indicator of cell viability and is less prone to the same artifacts as tetrazolium dyes.[13]

Issue 3: Suspected Off-Target Effects in Signaling Pathway Studies

Symptoms:

  • Activation or inhibition of a signaling pathway that is not the intended target of this compound.

  • Broad, non-specific changes in gene or protein expression.

Troubleshooting Workflow:

start Suspected Off-Target Effects literature_review Review literature for known off-target effects of TCAs start->literature_review known_effects Known effects on pathways (e.g., mitochondrial function, Ca2+ channels) literature_review->known_effects no_known_effects No specific information found literature_review->no_known_effects counter_screen Perform counter-screens with structurally related but inactive analogs (if available) known_effects->counter_screen no_known_effects->counter_screen activity_present Inactive analogs show similar effects counter_screen->activity_present no_activity Inactive analogs are inert counter_screen->no_activity off_target_conclusion Effect is likely off-target. Consider alternative compounds. activity_present->off_target_conclusion confirm_target Use a more specific tool to confirm target engagement (e.g., target knockdown, specific inhibitors) no_activity->confirm_target on_target_conclusion Effect is likely on-target. confirm_target->on_target_conclusion This compound This compound SERT_NET SERT/NET Inhibition (Primary Target) This compound->SERT_NET On-Target Mitochondria Mitochondrial Function This compound->Mitochondria Off-Target Ion_Channels Ion Channels (Na+, K+, Ca2+) This compound->Ion_Channels Off-Target GPCRs GPCRs (Histamine, Muscarinic) This compound->GPCRs Off-Target Signaling_Cascades Downstream Signaling (e.g., cAMP, MAPK, Akt) Mitochondria->Signaling_Cascades Ion_Channels->Signaling_Cascades GPCRs->Signaling_Cascades

References

Refining Butriptyline administration for consistent plasma levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butriptyline. The focus is on refining administration protocols to achieve consistent and predictable plasma concentrations for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the target therapeutic plasma concentration for this compound?

A1: The therapeutic concentration of this compound in plasma is generally considered to be in the range of 60–280 ng/mL (204–954 nmol/L)[1]. However, it's important to note that the optimal concentration can vary depending on the specific research application and model system. For other tricyclic antidepressants (TCAs) like amitriptyline and nortriptyline, a therapeutic window is also recognized, with combined plasma levels of 60 to 220 ng/mL suggested for optimal clinical effect[2]. Toxic effects for TCAs are generally expected at plasma concentrations exceeding 1000 ng/mL[3].

Q2: How does the formulation of this compound affect its plasma levels?

A2: The formulation of this compound significantly impacts its pharmacokinetic profile. A sustained-release (SR) formulation has been shown to alter the time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax) compared to a conventional formulation. The SR formulation increases Tmax and decreases Cmax, leading to a more prolonged and stable plasma concentration. This can be advantageous in experiments requiring consistent drug exposure over time.

Q3: What are the primary metabolic pathways for this compound and how do they influence plasma concentrations?

A3: this compound, a tricyclic antidepressant, is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system[4][5][6]. The key enzymes involved are CYP2D6 and, to a lesser extent, CYP2C19[4][5]. This compound is a tertiary amine and is demethylated to its active metabolite, northis compound, which is a secondary amine[7]. The activity of these CYP enzymes can vary significantly between individuals due to genetic polymorphisms, leading to different rates of metabolism and consequently, variable plasma concentrations of both this compound and northis compound[4][8].

Q4: Can co-administration of other drugs affect this compound plasma levels?

A4: Yes, co-administration of drugs that are substrates, inhibitors, or inducers of CYP2D6 and CYP2C19 can alter the metabolism of this compound and affect its plasma concentrations[4][5]. Inhibitors of these enzymes can lead to increased this compound levels and potential toxicity, while inducers can decrease plasma concentrations, potentially reducing its efficacy. It is crucial to consider the metabolic pathways of any co-administered compounds in your experimental design.

Q5: Does food intake affect the absorption and plasma concentration of this compound?

A5: Yes, food can influence the absorption of tricyclic antidepressants. Specifically, high-fiber diets may decrease the absorption of TCAs like amitriptyline, a structurally similar compound, by binding to the drug and preventing its absorption from the intestinal tract. Therefore, for consistent absorption in animal studies, it is advisable to standardize feeding schedules relative to drug administration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in plasma concentrations between subjects Genetic polymorphism in CYP2D6 and CYP2C19 enzymes leading to different metabolism rates[4][5][8]. Inconsistent drug administration (e.g., vehicle, volume, technique). Variable food intake affecting absorption.Consider genotyping subjects for CYP2D6 and CYP2C19 polymorphisms if using a genetically diverse population. Standardize the administration protocol meticulously. Control and standardize the feeding schedule of experimental animals.
Lower than expected plasma concentrations Rapid metabolism (e.g., ultrarapid metabolizer phenotype for CYP2D6)[4]. Poor absorption due to formulation or gastrointestinal issues. Co-administration of a CYP450 inducer. Errors in dose calculation or preparation.Increase the dose, guided by pilot pharmacokinetic studies. Consider a different administration route (e.g., intraperitoneal instead of oral) to bypass first-pass metabolism. Review all co-administered substances for potential enzyme induction. Double-check all calculations and preparation procedures.
Higher than expected plasma concentrations / Signs of toxicity Slow metabolism (e.g., poor metabolizer phenotype for CYP2D6)[4]. Co-administration of a CYP450 inhibitor. Impaired liver function in the animal model. Dosing error.Decrease the dose. Review all co-administered substances for potential enzyme inhibition. Assess liver function in the experimental animals. Verify dose calculations and preparation.
Inconsistent plasma levels over time with a standard formulation Short half-life of the conventional formulation.Consider using a sustained-release formulation to achieve more stable plasma concentrations over a longer period.

Data Presentation

Table 1: Pharmacokinetic Parameters of Conventional vs. Sustained-Release this compound

ParameterConventional FormulationSustained-Release Formulation
Tmax (Time to Peak Plasma Concentration) ShorterLonger
Cmax (Peak Plasma Concentration) HigherLower
Plasma Concentration Fluctuation HigherLower

Note: This table provides a qualitative comparison. For quantitative data, refer to specific pharmacokinetic studies.

Table 2: Therapeutic Plasma Concentrations of this compound and Related Tricyclic Antidepressants

Drug Therapeutic Plasma Concentration Range (ng/mL)
This compound60 - 280[1]
Amitriptyline + Nortriptyline (combined)60 - 220[2]

Experimental Protocols

Protocol 1: this compound Administration in Rodents

This is a general guideline; specific doses and vehicles should be optimized for your experimental model and objectives.

  • Preparation of Dosing Solution:

    • Dissolve this compound hydrochloride in a suitable vehicle. For oral administration, sterile water or saline is often appropriate. For intraperitoneal (i.p.) injection, use sterile saline.

    • The concentration of the dosing solution should be calculated based on the desired dose (in mg/kg) and the average weight of the animals, ensuring a consistent and manageable injection volume (e.g., 5-10 mL/kg for oral gavage, 5 mL/kg for i.p. injection in rats)[9].

  • Administration:

    • Oral (p.o.): Administer the solution using an appropriate-sized gavage needle. Ensure proper technique to avoid injury.

    • Intraperitoneal (i.p.): Inject into the lower quadrant of the abdomen, taking care to avoid the bladder and internal organs[9].

    • Subcutaneous (s.c.): Inject into a loose fold of skin, typically between the shoulder blades.

  • Timing: For consistent absorption, administer this compound at the same time each day and in a consistent relationship to the animals' feeding and light/dark cycle.

Protocol 2: Quantification of this compound in Plasma by HPLC

This protocol is adapted from methods for analyzing tricyclic antidepressants.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., a structurally similar but distinct tricyclic antidepressant).

    • Alkalinize the plasma sample with a suitable buffer (e.g., sodium hydroxide).

    • Add an extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

    • Vortex vigorously to ensure thorough mixing and extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

    • Back-extract the this compound into an acidic aqueous solution (e.g., hydrochloric acid).

    • Inject a defined volume of the aqueous phase into the HPLC system.

  • HPLC Conditions:

    • Column: A C8 or C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) at a specific pH. The exact ratio will need to be optimized for good separation.

    • Flow Rate: Typically around 1.0 - 1.5 mL/min.

    • Detection: UV detection at a wavelength of approximately 240 nm[10].

  • Quantification:

    • Generate a standard curve using known concentrations of this compound in blank plasma.

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

This method offers higher sensitivity and specificity compared to HPLC-UV.

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50 µL), add a deuterated internal standard for this compound.

    • Add a protein precipitation solvent (e.g., acetonitrile or a methanol/acetonitrile mixture)[11].

    • Vortex thoroughly to precipitate plasma proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 or similar reversed-phase column.

      • Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., formic acid or ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).

    • Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode.

      • Detection: Multiple Reaction Monitoring (MRM). Select specific precursor-to-product ion transitions for both this compound and its deuterated internal standard to ensure specificity and accurate quantification.

  • Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of this compound.

    • Determine the concentration in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Butriptyline_Metabolism_Workflow cluster_administration Administration cluster_circulation Systemic Circulation cluster_metabolism Hepatic Metabolism cluster_analysis Plasma Level Analysis Butriptyline_Admin This compound Administration (Oral, IP, etc.) Plasma_this compound This compound in Plasma Butriptyline_Admin->Plasma_this compound Absorption Liver Liver Plasma_this compound->Liver Distribution CYP2D6 CYP2D6 Plasma_this compound->CYP2D6 Hydroxylation CYP2C19 CYP2C19 Plasma_this compound->CYP2C19 N-demethylation Blood_Sample Blood Sample Collection Plasma_this compound->Blood_Sample Liver->CYP2D6 Liver->CYP2C19 Northis compound Northis compound (Active Metabolite) CYP2C19->Northis compound Northis compound->CYP2D6 Hydroxylation Quantification Quantification (HPLC or LC-MS/MS) Blood_Sample->Quantification Butriptyline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Norepinephrine Serotonin (5-HT) & Norepinephrine (NE) SERT SERT Serotonin_Norepinephrine->SERT Reuptake NET NET Serotonin_Norepinephrine->NET Reuptake Synaptic_5HT_NE Increased 5-HT & NE Concentration Postsynaptic_Receptors Postsynaptic Receptors Synaptic_5HT_NE->Postsynaptic_Receptors Binds to Neuronal_Signal Downstream Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signal Activates This compound This compound This compound->SERT Blocks This compound->NET Blocks

References

Technical Support Center: Analysis of Butriptyline and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and scientists working on the detection and quantification of butriptyline and its metabolites.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound metabolites.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I seeing low recovery of this compound and its metabolites? Adsorption: Tricyclic antidepressants (TCAs) are known to adsorb to glass surfaces, leading to significant sample loss.[1] Suboptimal Extraction pH: The extraction efficiency of TCAs is highly dependent on the pH of the sample matrix. Inappropriate Solvent Choice: The polarity and composition of the extraction solvent may not be optimal for the analytes.Use Polypropylene Tubes: Avoid glassware wherever possible. Use disposable polypropylene tubes for extraction and solvent evaporation steps to minimize adsorption.[1] Alkalinize the Sample: Adjust the sample pH to be basic (e.g., pH 10.5) before extraction to ensure the analytes are in their non-ionized form, which is more soluble in organic solvents.[1][2] Optimize Extraction Solvent: Test different solvent mixtures. A common choice for TCAs is a non-polar solvent with a small amount of a more polar modifier, such as iso-octane:methyl t-butyl ether (9:1).[1] For liquid-liquid extraction (LLE), hexane:ethyl acetate (1:1) has also been shown to be effective.[2]
My chromatographic peaks are broad, tailing, or poorly resolved. What can I do? Secondary Silanol Interactions: Residual free silanol groups on silica-based columns can interact with the amine groups of TCAs, causing peak tailing. Inadequate Mobile Phase: The mobile phase composition may not be suitable for achieving good peak shape and separation. Dirty Guard Column/Column: Contaminants from the sample matrix can build up on the column, degrading performance.Modify the Mobile Phase: For silica gel columns, add a small amount of a basic modifier like ammonium hydroxide (e.g., 0.1%) to the mobile phase (e.g., methanol) to suppress silanol interactions.[1] For reversed-phase columns (C18), ensure the mobile phase is adequately buffered (e.g., with ammonium formate).[2] Use a Modern Column: Consider using columns specifically designed for basic compounds or newer generation columns with better end-capping (e.g., Biphenyl phase).[2] Implement a Guard Column and Proper Sample Cleanup: Use a guard column to protect your analytical column. Ensure your sample preparation (SPE or LLE) is effective at removing matrix interferences.[3][4]
I'm experiencing significant matrix effects in my LC-MS/MS analysis. Ion Suppression/Enhancement: Co-eluting endogenous components from the biological matrix (plasma, urine, etc.) can interfere with the ionization of the target analytes in the mass spectrometer source.Improve Sample Cleanup: Solid-phase extraction (SPE) is generally more selective and provides cleaner extracts than liquid-liquid extraction (LLE), reducing matrix effects.[4][5] Mixed-mode SPE can be particularly effective.[4] Use a Stable Isotope-Labeled Internal Standard: A deuterated analog of this compound or northis compound is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction during quantification.[6] Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from the majority of matrix components. Validate Matrix Effects: Systematically evaluate matrix effects during method development by comparing the analyte response in post-extraction spiked matrix samples to the response in a clean solvent.[5]
My assay sensitivity is too low (LLOQ is too high). How can I improve it? Inefficient Extraction/Concentration: The sample preparation method may not be effectively concentrating the analytes. Suboptimal Detector Settings: The detector (UV or MS) may not be operating under the most sensitive conditions. Choice of Detector: UV detection may not be sensitive enough for low-level quantification in biological matrices.[2]Switch to a More Sensitive Detector: High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) offers significantly higher sensitivity and specificity compared to UV detection.[2][7] For gas chromatography, a nitrogen-phosphorus detector (NPD) is more sensitive for nitrogen-containing compounds like TCAs than a flame ionization detector (FID).[3] Optimize MS/MS Parameters: If using MS/MS, optimize the precursor and product ion selection, cone voltage, and collision energy for each analyte to maximize signal intensity.[4] Improve Sample Preparation: Ensure the final extract is reconstituted in the smallest appropriate volume to maximize concentration. Ensure the chosen extraction method provides high recovery.[8]

Frequently Asked Questions (FAQs)

Question Answer
What are the primary metabolic pathways for this compound? This compound is a tertiary amine tricyclic antidepressant.[9] Its primary metabolic pathway is N-demethylation to its active secondary amine metabolite, northis compound .[9][10] This process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[11] Based on structurally similar TCAs like amitriptyline, further metabolism via hydroxylation of the tricyclic ring system by enzymes such as CYP2D6 is also a likely pathway.[12][13][14]
What are the recommended analytical techniques for detecting this compound's metabolites? HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) is the preferred method due to its high sensitivity, specificity, and suitability for complex biological matrices like plasma and urine.[2][5] Other validated methods include HPLC with UV detection , which is a simpler and more accessible technique, though less sensitive.[1][7] Gas Chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is also a viable and sensitive option.[3][15][16]
Which sample preparation technique is most effective: LLE or SPE? While Liquid-Liquid Extraction (LLE) can be effective and is often simpler to set up[1], Solid-Phase Extraction (SPE) is generally considered superior for bioanalysis.[5] SPE provides more thorough sample cleanup, leading to cleaner extracts, reduced matrix effects in MS analysis, and often higher and more reproducible recoveries.[3][4] Commercially available cartridges like Bond-Elut TCA or Oasis WCX are specifically designed for extracting TCAs.[3][4]
What should I use for an internal standard (IS)? The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of this compound or northis compound.[6] These compounds have nearly identical chemical properties and extraction behavior but are distinguishable by mass spectrometry, providing the most accurate quantification. If a deuterated standard is unavailable, a structurally similar compound that is not present in the sample (e.g., another TCA like imipramine or promazine) can be used, provided it is well-separated chromatographically from the analytes of interest.[3][7]
What are typical concentration ranges I can expect to find in biological samples? For therapeutic drug monitoring (TDM) of most TCAs, plasma concentrations are typically in the range of 50-300 ng/mL.[15] In urine, concentrations of the parent drug and its metabolites can be significantly higher, ranging from 500 to 5000 ng/mL.[15] Analytical methods should therefore have a limit of quantification (LOQ) of around 25 ng/mL or lower to be suitable for clinical applications.[1][2]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for detecting tricyclic antidepressants and their metabolites, providing a reference for expected performance.

Table 1: Performance of High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s) Method Matrix LLOQ / LOD Recovery Linearity Range (ng/mL) Reference(s)
Amitriptyline, Nortriptyline, 10-OH-Metabolites HPLC-UV Plasma LOD: ~25 ng/mL >80% Not specified [1]
11 TCAs and metabolites HPLC-MS/MS Urine LLOQ: 25 ng/mL 88-109% (Accuracy) 25 - 2000 [2]
4 TCAs and metabolites UPC²-MS/MS Urine LLOQ: 0.1 ng/mL 92-104% 0.1 - 10 [4]
9 TCAs and metabolites HPLC-UV Serum LOD: 5-10 ng/mL 20-44% (Manual LLE), 72-97% (Automated LLE) 25 - 1000 [8]

| Amitriptyline, Nortriptyline | HPLC-PBMS | Plasma | LOD: 2-5 ng/mL | 47-58% | 10 - 1000 |[7] |

Table 2: Performance of Gas Chromatography (GC) Methods

Analyte(s) Method Matrix LOD Recovery Linearity Range (µg/L) Reference(s)
6 TCAs and metabolites GC-NPD Plasma 1.2 - 5.8 µg/L >87% 20 - 500 [3]
This compound GC-NPD Serum 2 ng/mL Not specified Not specified [16]

| Amitriptyline, Nortriptyline | GC-CI-MS | Plasma | 0.5 - 1 ng/mL | Not specified | Not specified |[6] |

Experimental Protocols

Protocol 1: SPE and HPLC-MS/MS Analysis of this compound and Northis compound in Plasma

This protocol is a robust method for sensitive and selective quantification, adapted from best practices for TCA analysis.[2][4][5]

  • Preparation of Standards and Internal Standard (IS)

    • Prepare stock solutions (1 mg/mL) of this compound, northis compound, and a suitable IS (e.g., this compound-d3) in methanol.

    • Create working solutions by serial dilution to prepare calibrators and quality control (QC) samples.

  • Sample Pre-treatment

    • To 200 µL of plasma sample, calibrator, or QC, add 20 µL of IS working solution.

    • Add 200 µL of 4% phosphoric acid and vortex to mix. This step helps to disrupt protein binding.

  • Solid-Phase Extraction (SPE)

    • Use a mixed-mode cation exchange SPE plate or cartridge (e.g., Oasis WCX).

    • Condition: Add 200 µL of methanol, followed by 200 µL of water.

    • Load: Load the pre-treated sample (400 µL) onto the cartridge.

    • Wash 1: Wash with 200 µL of 10 mM ammonium acetate, pH 6.

    • Wash 2: Wash with 200 µL of methanol to remove neutral and acidic interferences.

    • Elute: Elute the analytes with two 25 µL aliquots of 5% ammonium hydroxide in a 60:40 acetonitrile/methanol mixture. Combine the eluates.

  • HPLC-MS/MS Analysis

    • HPLC System: A UPLC/HPLC system capable of binary gradients.

    • Column: C18 or Biphenyl column (e.g., 100 x 2.1 mm, <2 µm particle size).

    • Mobile Phase A: 0.1% Formic acid and 20 mM ammonium formate in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: Develop a suitable gradient (e.g., 20% B to 95% B over 5 minutes) to separate the analytes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.

    • Detection: Use Multiple Reaction Monitoring (MRM). Optimize precursor → product ion transitions for this compound, northis compound, and the IS.

Protocol 2: LLE and HPLC-UV Analysis of this compound and Northis compound in Plasma

This protocol is a simplified method suitable for routine monitoring where high sensitivity is not the primary requirement, adapted from a method for other TCAs.[1]

  • Preparation of Standards and Internal Standard (IS)

    • Prepare stock and working solutions as described in Protocol 1, using a UV-active IS (e.g., imipramine).

  • Sample Pre-treatment and Extraction

    • Use 1.5 mL polypropylene microcentrifuge tubes.

    • To 1 mL of plasma sample, calibrator, or QC, add 50 µL of IS working solution.

    • Add 100 µL of 1 M NaOH to adjust the pH to >10. Vortex briefly.

    • Add 250 µL of extraction solvent (iso-octane:methyl t-butyl ether, 9:1 v/v).

    • Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes.

  • Solvent Evaporation and Reconstitution

    • Carefully transfer the upper organic layer to a clean polypropylene tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.

  • HPLC-UV Analysis

    • HPLC System: Standard isocratic or gradient HPLC system with a UV detector.

    • Column: Silica gel column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol containing 0.1% concentrated ammonium hydroxide.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

    • Detection: UV detector set to 254 nm.

Visualizations

dot

Butriptyline_Metabolism This compound This compound P450_demethyl CYP450 (e.g., CYP2C19) This compound->P450_demethyl Northis compound Northis compound (Active Metabolite) P450_hydroxyl CYP450 (e.g., CYP2D6) Northis compound->P450_hydroxyl Hydroxy_Metabolites Hydroxy-Metabolites (e.g., 10-OH-Northis compound) P450_demethyl->Northis compound N-demethylation P450_hydroxyl->Hydroxy_Metabolites Hydroxylation

Caption: Metabolic pathway of this compound.

dot

Detection_Workflow cluster_prep cluster_analysis Start Biological Sample (Plasma, Urine) Prep Sample Preparation Start->Prep LLE Liquid-Liquid Extraction (LLE) Prep->LLE SPE Solid-Phase Extraction (SPE) Prep->SPE Analysis Chromatographic Separation LLE->Analysis SPE->Analysis HPLC HPLC / UPLC Analysis->HPLC GC GC Analysis->GC Detection Detection HPLC->Detection GC->Detection Data Data Analysis & Quantification Detection->Data

Caption: General workflow for metabolite detection.

References

Best practices for storing and handling Butriptyline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Butriptyline. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears cloudy or has precipitated after storage. What should I do?

A1: Cloudiness or precipitation can indicate several issues. First, verify the solvent used and the concentration of your solution. This compound hydrochloride has good solubility in water and ethanol, while the free base is an oil and does not mix with water.[1] If the correct solvent was used, the precipitation might be due to storage at too low a temperature or exceeding the solubility limit. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing it at a controlled room temperature. If it does not redissolve, the compound may have degraded, and it is recommended to prepare a fresh solution.

Q2: I am observing variable results in my cell-based assays using this compound. What are the potential causes?

A2: Inconsistent results can stem from several factors related to this compound handling and experimental setup:

  • Solution Instability: Ensure you are using freshly prepared solutions. Aqueous solutions of some related tricyclic antidepressants are not recommended for storage for more than a day. Degradation can lead to a decrease in the effective concentration of the active compound.

  • Incomplete Solubilization: Ensure the compound is fully dissolved before adding it to your cell culture media. The presence of undissolved particles will lead to inaccurate dosing.

  • pH shifts: The pH of your stock solution and final assay buffer can influence the charge and stability of this compound. Ensure pH is controlled and consistent across experiments.

  • Adsorption to Plastics: Like many lipophilic compounds, this compound may adsorb to plastic labware (e.g., pipette tips, tubes, plates), reducing the actual concentration in your experiment. Consider using low-adhesion plastics or glass where feasible.

Q3: I suspect my this compound sample has degraded. How can I check for degradation?

A3: The most reliable way to assess the purity and detect degradation of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] A shift in the retention time of the main peak, a decrease in its area, or the appearance of new peaks are all indicators of degradation. Forced degradation studies on related TCAs have identified potential degradation products resulting from hydrolysis, oxidation, and photolysis.[2][4]

Q4: What are the primary degradation products of this compound I should look for?

A4: While specific degradation pathways for this compound are not extensively published, based on its structure as a tertiary amine and tricyclic antidepressant, likely degradation products include:

  • N-demethylation: Formation of its secondary amine metabolite, Northis compound.[5]

  • Oxidation: Formation of N-oxide derivatives.

  • Hydroxylation: Addition of hydroxyl groups to the tricyclic ring system.

  • Hydrolysis: If formulated as a salt or in an unstable solution, hydrolysis could occur, though this is less common for the core structure.

These degradation products can be identified and characterized using techniques like HPLC coupled with mass spectrometry (LC-MS).[2][4]

Q5: What personal protective equipment (PPE) should I use when handling this compound powder?

A5: When handling solid this compound, it is important to wear appropriate PPE to avoid inhalation and skin contact. This includes:

  • Safety glasses with side shields or goggles.

  • Protective gloves.

  • A lab coat.

  • Work should be conducted in a well-ventilated area or a chemical fume hood to avoid generating and breathing dust.

Quantitative Data: Stability of Tricyclic Antidepressants (TCAs)

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes representative stability data for related TCAs under forced degradation conditions. This can serve as a guide for designing experiments and handling this compound.

Stress ConditionCompound% Degradation (conditions)Reference
Acid Hydrolysis NortriptylineSignificant degradation observed in 0.1 N HCl after 3 hours at 25°C.[6]
AmitriptylineDegradation observed in 5 M HCl at 80°C for 1 hour.[2]
Base Hydrolysis NortriptylineDegradation observed under basic conditions.[7]
AmitriptylineDegradation observed in 5 M NaOH at 80°C for 1 hour.[2]
Oxidative NortriptylineDegradation observed in the presence of an oxidizing agent.[7]
AmitriptylineSignificant degradation observed in 6% H₂O₂ at 25°C for 1 hour.[2]
Photolytic NortriptylineUnderwent photosensitized degradation in the presence of fulvic acid.[8]
AmitriptylineUnderwent photosensitized degradation in the presence of fulvic acid.[8]
Thermal AmitriptylineHigh thermal stability up to 188°C (neat). 1.3% degradation in solution at 80°C for 90 days.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution for In Vitro Assays

This protocol is adapted for the preparation of a stock solution for use in typical cell culture experiments.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipette

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound hydrochloride powder.

  • Transfer the powder to a sterile microcentrifuge tube or glass vial.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound hydrochloride is completely dissolved. Visually inspect for any particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent toxicity.[9] Prepare intermediate dilutions in sterile culture medium or buffer immediately before use.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for the analysis of this compound purity and the detection of its degradation products using HPLC-UV. This method is based on established protocols for related tricyclic antidepressants.[3][10][11]

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 20 mM, pH adjusted)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound hydrochloride reference standard in methanol (e.g., 1 mg/mL). From this, prepare a working standard solution (e.g., 10 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: Dissolve the this compound sample in methanol and dilute with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the sample solution.

  • Data Evaluation: Compare the chromatogram of the sample to that of the standard. A decrease in the area of the main peak or the appearance of additional peaks indicates degradation. The purity can be calculated based on the relative peak areas.

Visualizations

Logical Workflow for Troubleshooting this compound Handling

Butriptyline_Troubleshooting cluster_storage Storage & Preparation cluster_experiment Experimental Use cluster_issue Issue Identification cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution storage Store this compound (Room Temp, Dry, Dark) prep Prepare Stock Solution (e.g., in DMSO) storage->prep assay Perform Experiment (e.g., Cell-based assay) prep->assay issue Inconsistent Results or Suspected Degradation assay->issue check_sol Check Solution Clarity & Freshness issue->check_sol Visual Inspection check_handling Review Handling Protocol (pH, temp, plastics) issue->check_handling Process Review hplc_analysis Perform HPLC Analysis for Purity issue->hplc_analysis Chemical Analysis new_sol Prepare Fresh Solution check_sol->new_sol Precipitate/Cloudy modify_protocol Modify Experimental Protocol check_handling->modify_protocol Identified Deviation discard Discard Degraded Stock hplc_analysis->discard Degradation Confirmed outcome Outcome new_sol->outcome modify_protocol->outcome discard->outcome

Caption: Troubleshooting workflow for common issues with this compound.

Hypothetical Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound in the synapse.

References

How to improve the reproducibility of Butriptyline experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to enhance the reproducibility of experiments involving Butriptyline.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound experiments.

Q1: My cell viability or cytotoxicity assay results are inconsistent between experiments. What are the potential causes?

A1: Inconsistent results in cell-based assays can stem from several factors:

  • Compound Solubility and Stability: this compound, like many tricyclic antidepressants (TCAs), can be prone to degradation or precipitation in aqueous media, especially over long incubation times[1]. Ensure your stock solution is fully dissolved and prepare fresh dilutions in media for each experiment.

  • Metabolism: If using cell lines with metabolic capabilities (e.g., primary hepatocytes), this compound can be metabolized into its active metabolite, Northis compound, and other compounds[2][3]. This can lead to variable effects depending on the metabolic rate of the cells. Consider using cell lines with low metabolic activity or accounting for metabolite formation.

  • Serum Interaction: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Plasma protein binding is reported to be greater than 90%[2]. If possible, conduct experiments in low-serum or serum-free media, or ensure the serum percentage is consistent across all experiments.

  • Assay Interference: The chemical properties of this compound could interfere with certain assay reagents (e.g., fluorescent dyes). Always run a compound-only control (this compound in media without cells) to check for background signal.

Q2: I am observing high variability in my neurotransmitter reuptake inhibition assay.

A2: Variability in reuptake assays is common and can be mitigated by controlling several parameters:

  • Synaptosome Quality: The viability and purity of your synaptosome preparation are critical. Ensure consistent preparation methods and use fresh or properly stored (at -80°C) synaptosomes.

  • Incubation Time and Temperature: The inhibition of serotonin transporter (SERT) and norepinephrine transporter (NET) by this compound is time and temperature-dependent[4]. Standardize pre-incubation times with this compound before adding the radiolabeled neurotransmitter.

  • Non-Specific Binding: High non-specific binding can mask the specific inhibition signal. Determine non-specific binding using a high concentration of a known potent reuptake inhibitor and subtract this value from all other readings.

  • Adherence to Plasticware: this compound is a lipophilic compound and may adhere to plastic surfaces. Using low-adhesion microplates and siliconized pipette tips can reduce compound loss.

Q3: Quantification of this compound in my biological samples (plasma, serum, urine) is proving difficult. What can I do?

A3: Accurate quantification requires a sensitive and specific analytical method.

  • Method Selection: Gas chromatography (GC) with a nitrogen-phosphorus detector or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS) are reliable methods for quantifying TCAs in biological fluids[5][6][7]. HPLC/MS/MS offers higher sensitivity and specificity[6].

  • Sample Preparation: Efficient extraction is key. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate this compound and its metabolites from the matrix[6][7]. Ensure the pH of the sample is optimized for extraction, as this compound is a basic compound[8].

  • Internal Standard: Use of a proper internal standard (ISTD), ideally a deuterated version of this compound or another TCA with similar chemical properties (like promazine), is crucial to correct for extraction variability and matrix effects[7].

  • Metabolite Consideration: Remember to quantify the active metabolite, Northis compound, as it contributes to the overall pharmacological effect[2][3]. Your analytical method should be able to separate and quantify both parent drug and metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a tricyclic antidepressant (TCA). Its primary mechanism involves modulating neurotransmitter levels in the brain[4][9]. It functions mainly by inhibiting the reuptake of serotonin and norepinephrine from the synaptic cleft by binding to their respective transporters, SERT and NET[4]. This increases the concentration of these neurotransmitters, enhancing their effect. Additionally, this compound acts as an antagonist at several other receptors, including histamine (H1), muscarinic acetylcholine (mACh), and alpha-1 adrenergic (α1) receptors, which contributes to its therapeutic effects and side-effect profile[2][9].

Q2: How does this compound differ from more common TCAs like Amitriptyline?

A2: this compound is a chemical analogue of Amitriptyline, differing in its side chain structure (an isobutyl side chain instead of a propylidene side chain)[2]. While their overall mechanism is similar, their receptor binding affinities can vary. In vitro, this compound is a potent antihistamine and anticholinergic, a moderate 5-HT2 and α1-adrenergic receptor antagonist, and a very weak monoamine reuptake inhibitor[2]. Despite its weak reuptake inhibition in vitro, it has shown comparable antidepressant efficacy to Amitriptyline in clinical trials, suggesting it may function as a prodrug to a more active metabolite or have other undiscovered mechanisms of action[2][10].

Q3: What are the key pharmacokinetic parameters I should be aware of for experimental design?

A3: Key parameters include:

  • Metabolism: this compound undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 (CYP450) enzyme system, into its active metabolite, Northis compound[2][4]. CYP2D6 and CYP3A4 are likely involved, as with other TCAs[9].

  • Plasma Protein Binding: It is highly bound to plasma proteins (>90%)[2].

  • Half-life: The elimination half-life is approximately 20 hours[3].

  • Therapeutic Concentrations: Therapeutic plasma concentrations are generally in the range of 60–280 ng/mL[2].

Q4: What solvents are recommended for preparing this compound stock solutions?

A4: this compound hydrochloride is the commonly used salt form[2]. It should be soluble in water or dimethyl sulfoxide (DMSO). For cell culture experiments, preparing a high-concentration stock in DMSO and then diluting it in the aqueous culture medium is a standard practice. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls.

Data Presentation: Quantitative Data Summary

Table 1: Receptor Binding Affinities of this compound

This table summarizes the inhibitor constant (Ki) values for this compound at various human receptors. Lower Ki values indicate stronger binding affinity.

Receptor TargetKi (nM)Reference
Serotonin Transporter (SERT)2,800[2]
Norepinephrine Transporter (NET)4,400[2]
Histamine H1 Receptor1.1[2]
Muscarinic Acetylcholine Receptor (mACh)35[2]
5-HT2A Receptor380[2]
α1-Adrenergic Receptor570[2]
Table 2: Key Pharmacokinetic Parameters of this compound
ParameterValueReference
Plasma Protein Binding>90%[2]
Elimination Half-life~20 hours[3]
MetabolismHepatic (N-demethylation)[2][3]
Primary Active MetaboliteNorthis compound[2][3]
Therapeutic Plasma Concentration60 - 280 ng/mL[2]

Experimental Protocols

Protocol 1: General Method for Quantification of this compound in Serum by HPLC/MS/MS

This protocol is a generalized procedure based on methods for TCAs[6].

  • Sample Preparation:

    • To 1.0 mL of serum sample, add 50 µL of an internal standard working solution (e.g., 10 µg/mL Amoxapine in methanol or a deuterated this compound standard).

    • Vortex briefly to mix.

    • Add 2.0 mL of 2 N Sodium Hydroxide to basify the sample.

    • Add 2.0 mL of an extraction solvent (e.g., Hexane:Ethyl Acetate 1:1 v/v).

  • Extraction:

    • Vortex or mix the sample for 5 minutes to ensure thorough extraction.

    • Centrifuge for 10 minutes at 3,000 rpm to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for HPLC/MS/MS analysis.

    • Chromatographic Conditions (Example):

      • Column: C18 or Biphenyl column (e.g., 100 x 3.2 mm, 5 µm).

      • Mobile Phase: 20 mM Ammonium Formate in Methanol (20:80 v/v).

      • Flow Rate: 0.5 mL/min.

    • Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent/daughter ion transitions for this compound, Northis compound, and the internal standard must be optimized.

Protocol 2: General Method for In Vitro Cell Viability (MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Visualizations

This compound's Multifaceted Mechanism of Action

Butriptyline_MOA cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron / Other Cells SERT Serotonin Transporter (SERT) Serotonin 5-HT SERT->Serotonin Reuptake NET Norepinephrine Transporter (NET) Norepinephrine NE NET->Norepinephrine Reuptake This compound This compound This compound->SERT Blocks This compound->NET Blocks H1R H1 Receptor This compound->H1R Antagonizes mAChR Muscarinic Receptor This compound->mAChR Antagonizes Alpha1R α1-Adrenergic Receptor This compound->Alpha1R Antagonizes cluster_post cluster_post

Caption: this compound's mechanism: blocking neurotransmitter reuptake and antagonizing receptors.

Workflow for this compound Quantification in Serum

Quantification_Workflow A 1. Collect Serum Sample B 2. Add Internal Standard (e.g., Deuterated this compound) A->B C 3. Basify Sample (NaOH) B->C D 4. Liquid-Liquid Extraction (e.g., Hexane:EtOAc) C->D E 5. Separate Organic Layer D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute in Mobile Phase F->G H 8. Analyze via HPLC-MS/MS G->H

Caption: A standard workflow for extracting and quantifying this compound from serum samples.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Tree A Inconsistent Experimental Results B Check Compound Integrity A->B C Review Protocol Execution A->C D Verify Equipment & Reagents A->D B1 Freshly prepared? B->B1 B2 Properly stored? B->B2 C1 Consistent timing? C->C1 C2 Consistent volumes? C->C2 D1 Instruments calibrated? D->D1 D2 Reagents expired? D->D2 B_Sol Solution: Use fresh stock, verify solubility. B1->B_Sol No B2->B_Sol No C_Sol Solution: Standardize all manual steps precisely. C1->C_Sol No C2->C_Sol No D_Sol Solution: Calibrate equipment, use fresh reagents. D1->D_Sol No D2->D_Sol Yes

Caption: A decision tree to identify sources of error in this compound experiments.

References

Technical Support Center: Optimizing LC-MS/MS for Butriptyline Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of butriptyline.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended LC-MS/MS parameters for this compound analysis?

A1: For initial method development for this compound, you can start with parameters similar to those used for other tricyclic antidepressants (TCAs) like amitriptyline, as they share structural similarities. Electrospray ionization in positive ion mode (ESI+) is the generally accepted ionization mode for this class of compounds. A reversed-phase C18 column is a common choice for chromatographic separation.

Q2: Which mobile phases are typically used for this compound analysis?

A2: A common mobile phase composition for the analysis of TCAs consists of a mixture of acetonitrile or methanol and water, often with additives to improve peak shape and ionization efficiency. Using volatile buffers like ammonium formate or adding formic acid is recommended to ensure compatibility with mass spectrometry.

Q3: What are the expected MRM transitions for this compound?

Q4: Which internal standard (IS) is suitable for this compound analysis?

A4: A deuterated analog of this compound (this compound-d3) would be the ideal internal standard. However, if this is not available, other deuterated TCAs such as amitriptyline-d3 or imipramine-d3 can be used. The chosen internal standard should be structurally similar to the analyte and not co-elute with it.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of LC-MS/MS parameters for this compound detection.

Issue Potential Cause Troubleshooting Steps
No or Low Signal Intensity Improper ionization source settingsOptimize ESI source parameters such as capillary voltage, gas temperature, and gas flow. Screen both positive and negative polarity modes, although positive mode is generally preferred for TCAs.
Incorrect MRM transitionsInfuse a this compound standard solution directly into the mass spectrometer to determine the optimal precursor and product ions and their corresponding collision energies.
Inefficient sample extractionEvaluate different sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pHAdjust the pH of the mobile phase. For basic compounds like this compound, a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape.
Column contaminationFlush the column with a strong solvent or replace it if necessary.
Secondary interactions with the stationary phaseConsider using a column with a different chemistry or adding a mobile phase modifier to reduce secondary interactions.
Retention Time Shifts Inconsistent mobile phase preparationEnsure accurate and consistent preparation of the mobile phase for each run.
Column temperature fluctuationsUse a column oven to maintain a stable temperature.
Column degradationReplace the column if it has exceeded its lifetime.
High Background Noise Contaminated mobile phase or LC systemUse high-purity LC-MS grade solvents and additives. Flush the LC system to remove any contaminants.
Matrix effectsOptimize the sample preparation method to remove interfering matrix components.
Carryover Inadequate needle washOptimize the needle wash procedure by using a strong solvent and increasing the wash volume and duration.
Late eluting compounds from previous injectionsIncrease the run time to ensure all compounds have eluted before the next injection.

Experimental Protocols

Below are generalized protocols for sample preparation and LC-MS/MS analysis that can be adapted for this compound detection.

Protocol 1: Protein Precipitation (for Plasma/Serum Samples)

This is a rapid and simple method for sample cleanup.

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) (for Urine or Plasma Samples)

SPE provides a cleaner extract compared to protein precipitation.

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample (e.g., 1 mL of urine diluted with buffer) onto the cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent to remove interferences.

  • Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., a mixture of a strong organic solvent and a base).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Quantitative Data Summary

The following tables provide typical parameters for the LC-MS/MS analysis of tricyclic antidepressants, which can be used as a starting point for optimizing this compound detection.

Table 1: Example Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Table 2: Example Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 350 - 450 °C

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Add IS Add Internal Standard Sample->Add IS Extraction Protein Precipitation or SPE Add IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: A general workflow for the LC-MS/MS analysis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Poor Signal Check_MS Check MS Parameters (Ionization, MRMs) Start->Check_MS Check_LC Check LC Parameters (Column, Mobile Phase) Start->Check_LC Check_Sample Check Sample Prep (Extraction Efficiency) Start->Check_Sample Optimize_Source Optimize Source (Voltage, Gas Flow) Check_MS->Optimize_Source Verify_Transitions Infuse Standard to Verify Transitions Check_MS->Verify_Transitions Change_Column Change Column or Mobile Phase Check_LC->Change_Column Improve_Extraction Optimize Extraction Method Check_Sample->Improve_Extraction Signal_OK Signal Improved Optimize_Source->Signal_OK Verify_Transitions->Signal_OK Change_Column->Signal_OK Improve_Extraction->Signal_OK

Caption: A logical approach to troubleshooting low signal intensity issues.

Troubleshooting poor peak shape in Butriptyline chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatography of butriptyline.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems when analyzing this compound?

The most frequently observed issues are peak tailing, peak fronting, and split peaks. This compound is a basic compound, which makes it particularly susceptible to peak tailing due to its chemical properties and interactions with the stationary phase.[1][2]

Q2: My this compound peak is tailing. What is the primary cause?

Peak tailing for basic compounds like this compound is most often caused by secondary interactions with the stationary phase.[2][3] Specifically, the basic amine groups in this compound can interact strongly with acidic residual silanol groups on the surface of silica-based columns (e.g., C18, C8).[3][4] This secondary retention mechanism delays the elution of a portion of the analyte molecules, resulting in an asymmetrical peak with a "tail".[3]

Q3: How can I eliminate peak tailing for this compound?

There are several strategies to minimize silanol interactions and improve peak shape:

  • Mobile Phase pH Adjustment:

    • Low pH: Operating at a low pH (e.g., 2-4) protonates the silanol groups, reducing their ability to interact with the positively charged this compound molecule.[5][6] Using a mobile phase modifier like formic acid or phosphoric acid is common.[7][8]

    • High pH: Alternatively, using a high pH (e.g., >8) deprotonates the this compound molecule, making it neutral and less likely to engage in ionic interactions. However, ensure your column is stable at high pH.[9][10]

  • Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Column Selection: Employ a modern, high-purity, end-capped column. End-capping blocks many of the residual silanol groups, reducing the opportunity for secondary interactions.[3][4] Polar-embedded or polar-endcapped phases can also provide shielding for basic compounds.[4][5]

  • Increase Buffer Strength: A higher buffer concentration (typically 25-50 mM) can help maintain a consistent pH on the column surface and mask silanol sites.[5]

Q4: My this compound peak is fronting. What does this indicate?

Peak fronting, where the first half of the peak is broader than the second, is typically caused by column overload or a mismatch between the injection solvent and the mobile phase.[11][12][13]

  • Column Overload: Injecting too much sample mass or volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column prematurely.[11][13] To verify this, try diluting your sample or reducing the injection volume.[11][14]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread and elute improperly, leading to fronting.[2][15] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[5]

Q5: Why is my this compound peak splitting into two?

Peak splitting can arise from several issues affecting the sample path:

  • Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing it to split.[14][16][17] This often affects all peaks in the chromatogram.[14] Backflushing the column or replacing the frit may resolve the issue.[14]

  • Co-elution: The split peak may actually be two different, closely eluting compounds.[16] To check for this, try altering the separation conditions (e.g., mobile phase composition, temperature) to see if the two peaks resolve.[16]

  • Injection Solvent Effect: Injecting a large volume of a strong, non-polar solvent can cause the sample to spread unevenly on the column inlet in a reversed-phase system, leading to a split peak.[12]

Troubleshooting Workflows & Diagrams

A logical approach is crucial for efficient troubleshooting. The workflow below outlines the steps to diagnose and resolve common peak shape issues.

cluster_0 Troubleshooting Poor Peak Shape cluster_1 Peak Tailing cluster_2 Peak Fronting cluster_3 Split Peaks Start Observe Poor Peak Shape Problem Identify Peak Shape Problem Start->Problem Tailing Peak Tailing (As > 1.2) Problem->Tailing Tailing? Fronting Peak Fronting (As < 0.8) Problem->Fronting Fronting? Splitting Split Peaks Problem->Splitting Splitting? Cause_Tailing Primary Cause: Secondary Interactions (Silanol Groups) Tailing->Cause_Tailing Solution_Tailing1 Adjust Mobile Phase pH (Low: pH 2-4 or High: pH > 8) Cause_Tailing->Solution_Tailing1 Solution_Tailing2 Use End-Capped or Polar-Embedded Column Cause_Tailing->Solution_Tailing2 Solution_Tailing3 Increase Buffer Strength (25-50 mM) Cause_Tailing->Solution_Tailing3 Cause_Fronting Causes: 1. Column Overload 2. Solvent Mismatch Fronting->Cause_Fronting Solution_Fronting1 Reduce Sample Concentration or Injection Volume Cause_Fronting->Solution_Fronting1 Solution_Fronting2 Match Sample Solvent to Mobile Phase Cause_Fronting->Solution_Fronting2 Cause_Splitting Causes: 1. Column Void / Blocked Frit 2. Co-elution Splitting->Cause_Splitting Solution_Splitting1 Backflush or Replace Column/Frit Cause_Splitting->Solution_Splitting1 Solution_Splitting2 Modify Separation Conditions to Improve Resolution Cause_Splitting->Solution_Splitting2

Caption: A logical workflow for diagnosing and solving common peak shape problems.

The diagram below illustrates the chemical interaction responsible for peak tailing of basic compounds and how adjusting mobile phase pH mitigates it.

Mechanism of Peak Tailing for Basic Analytes cluster_bad Mid-Range pH (e.g., pH 4-7) cluster_good Low pH (e.g., pH 2-3) Silanol_Bad Deprotonated Silanol (Si-O⁻) Interaction Strong Ionic Interaction (Secondary Retention) Silanol_Bad->Interaction Butriptyline_Bad Protonated this compound (Analyte-NH⁺) Butriptyline_Bad->Interaction Result_Bad Asymmetrical (Tailing) Peak Interaction->Result_Bad Silanol_Good Protonated Silanol (Si-OH) No_Interaction Repulsion / No Interaction Silanol_Good->No_Interaction Butriptyline_Good Protonated this compound (Analyte-NH⁺) Butriptyline_Good->No_Interaction Result_Good Symmetrical Peak No_Interaction->Result_Good

Caption: How mobile phase pH affects interactions between this compound and the column.

Data Presentation: Method Parameters

Optimizing chromatographic conditions is key to achieving good peak shape. The tables below summarize experimental parameters from various studies.

Table 1: Effect of Mobile Phase Modifier on Peak Shape Based on analysis of tricyclic antidepressants on a BEH column.

Mobile Phase B ModifierResulting Peak ShapeRetentionResolution
0.2% NH₄OH in MethanolBest Overall Peak ShapeEarlier ElutionBest
Methanol aloneBroadest PeaksLatest ElutionWorst
0.2% Formic Acid in MethanolBroader Peaks (than NH₄OH)IncreasedLess (than NH₄OH)
(Data synthesized from reference[9])

Table 2: Influence of Mobile Phase pH and Composition on Amitriptyline/Nortriptyline Separation Note: this compound is structurally similar to these compounds.

% AcetonitrileBuffer pHRetention Time (Nortriptyline)Retention Time (Amitriptyline)Peak Shape Observation
30%4.4--Limited separation, poor resolution
35%5.64.66 min5.92 minSymmetrical peaks, less tailing
40%5.6< 4 min< 4 minComparable resolution to 35%
35%6.8--Prolonged separation, undesirable peak shape
(Data synthesized from references[18][19][20])

Experimental Protocols

Below is a representative experimental protocol for the HPLC analysis of this compound, incorporating best practices to ensure good peak shape.

Objective: To achieve a symmetrical, sharp peak for this compound using reversed-phase HPLC.

1. Instrumentation and Column:

  • HPLC System: Any standard HPLC or UHPLC system with a UV detector.

  • Column: A modern, high-purity, end-capped C18 column (e.g., Waters Symmetry C18, Hypersil Gold C8).[7][8] A common dimension is 250 mm x 4.6 mm, 5 µm particle size.[7][8]

2. Mobile Phase Preparation (Low pH Condition):

  • Aqueous Component (A): Prepare a 0.1 M formic acid solution or 0.1% orthophosphoric acid buffer.[7][8] For example, dissolve the appropriate amount of formic acid in HPLC-grade water.

  • Organic Component (B): HPLC-grade Methanol or Acetonitrile.[7]

  • Final Mobile Phase: A typical starting composition is a mixture of the aqueous and organic components (e.g., 33:67 v/v Aqueous:Methanol).[7] The exact ratio should be optimized for desired retention and resolution.

  • Preparation: Filter the final mobile phase through a 0.45 µm filter and degas using an ultrasonic bath for 5-10 minutes before use.[8]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[18]

  • Injection Volume: 10-20 µL.[7][8] To avoid overload, start with a low volume.

  • Column Temperature: Ambient or controlled at 25-35 °C.[7][21]

  • Detection Wavelength: 227-254 nm.[8][22]

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound standard in the mobile phase to create a stock solution. Perform serial dilutions as needed to reach the desired working concentration.

  • Crucial Step: Ensure the final sample diluent is the same as or weaker than the initial mobile phase to prevent peak distortion.[2][5]

5. System Suitability:

  • Before running samples, perform several injections of the standard solution.

  • Acceptance Criteria: The USP Tailing Factor (Tf) should ideally be between 0.9 and 1.5.[5] Values above 2.0 are generally considered unacceptable.[5] The theoretical plates should be not less than 2000.[8]

6. Troubleshooting during Protocol:

  • If Peak Tailing Occurs:

    • Confirm the mobile phase pH is in the desired range (e.g., < 3.0).

    • Try increasing the percentage of the organic modifier by 5-10% to see if elution improves.[5]

    • If tailing persists, the column may be degraded or contaminated. Replace it with a new, end-capped column.[5]

  • If Peak Fronting Occurs:

    • Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was overloaded.[14]

    • Ensure the sample solvent is not stronger than the mobile phase. If it is, re-prepare the sample in the mobile phase.

References

Adjusting Butriptyline protocols for different animal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Butriptyline in preclinical studies involving different animal strains.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral responses within the same strain. 1. Inconsistent drug administration: Improper gavage technique or variable injection volumes can lead to inconsistent dosing. 2. Stress-induced behavioral changes: Handling stress can significantly impact behavioral test results. 3. Environmental factors: Differences in housing conditions, light cycles, or noise levels can affect animal behavior.1. Ensure all personnel are properly trained in the chosen administration technique. Use precise-volume syringes. 2. Acclimate animals to handling and the experimental setup for a sufficient period before starting the experiment. 3. Maintain a consistent and controlled environment for all experimental animals.
Lack of expected antidepressant-like effect. 1. Inappropriate dosage: The dose may be too low to elicit a therapeutic response in the specific strain being used. 2. Strain-specific non-responsiveness: Some strains may be inherently less responsive to TCAs. For example, DBA/2 mice have shown limited response to some TCAs.[1] 3. Insufficient duration of treatment: Chronic administration is often required for the antidepressant effects of TCAs to manifest.1. Conduct a dose-response study to determine the optimal dose for your strain. Start with a range of 10-30 mg/kg for rats and adjust as needed.[2] 2. Consider using a different, more responsive strain. For mice, Swiss or C57BL/6J strains have shown responsiveness to TCAs.[1] 3. Administer this compound for at least 14-21 days for chronic studies.
Excessive sedation or toxicity observed. 1. Dosage too high: The administered dose may be approaching toxic levels for the particular strain. 2. Strain-specific metabolic differences: Slower metabolism in certain strains can lead to drug accumulation. For instance, there are known differences in cytochrome P450 expression between rat strains like Sprague-Dawley and Wistar. 3. Drug interactions: Co-administration of other compounds can inhibit this compound metabolism.1. Reduce the dosage. If toxicity is observed, immediately stop administration and monitor the animal closely. 2. If you suspect metabolic differences, consider using a lower dose range for strains known to have lower CYP450 activity. 3. Review all co-administered substances for potential interactions with TCAs.
Inconsistent pharmacokinetic (PK) data. 1. Variable absorption: Food in the stomach can affect the absorption of orally administered drugs. 2. Time of sampling: Blood sampling at inconsistent time points will lead to variable concentration measurements. 3. Metabolic differences: As mentioned, inter-strain variations in CYP enzymes will alter drug metabolism and clearance.1. For oral administration, ensure consistent fasting or fed states for all animals. 2. Establish a strict and consistent blood sampling schedule based on the expected Tmax and half-life of the drug. 3. Be aware of the known metabolic profiles of your chosen animal strain when interpreting PK data.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a tricyclic antidepressant (TCA). Its primary mechanism of action is the inhibition of the reuptake of monoamine neurotransmitters, particularly serotonin and norepinephrine, in the synaptic cleft.[2] This leads to an increased concentration of these neurotransmitters, which is believed to be responsible for its antidepressant effects. It also has antagonistic effects at various other receptors, including histamine H1 and muscarinic acetylcholine receptors, which contribute to its side-effect profile, such as sedation and anticholinergic effects.

2. How do I choose the right animal strain for my this compound study?

The choice of strain is critical and depends on the research question.

  • For general antidepressant screening: Outbred strains like Swiss mice or Sprague-Dawley rats are often used.

  • For modeling treatment resistance: Strains like the Wistar Kyoto (WKY) rat, which exhibits depressive-like behaviors and resistance to some antidepressants, could be considered.

  • For studying genetic influences: Inbred mouse strains such as C57BL/6J and DBA/2 can be used to investigate how genetic background affects the response to this compound. It's important to note that behavioral and neurochemical differences have been observed even between substrains of C57BL/6 mice.

3. What is a typical starting dose for this compound in rodents?

A general starting point for this compound in rats is in the range of 20-30 mg/kg. However, this is an estimate, and the optimal dose will depend on the specific strain and the intended behavioral or physiological endpoint. A dose-response study is always recommended.

4. How should I administer this compound?

This compound can be administered via various routes, including intraperitoneal (i.p.) injection, oral gavage, or mixed with food or drinking water. The choice of administration route should be consistent throughout the study and will influence the drug's pharmacokinetics. For chronic studies, administration in food or via osmotic minipumps can reduce handling stress.

5. Are there known sex differences in the response to TCAs?

Yes, sex differences in the behavioral and neurochemical responses to antidepressants have been reported. Therefore, it is important to include both male and female animals in your study design and analyze the data accordingly.

Quantitative Data Summary

Direct comparative pharmacokinetic data for this compound across different rodent strains is limited. The following table provides data for the closely related TCA, Amitriptyline, to illustrate the expected variability between strains.

Parameter Amitriptyline in Sprague-Dawley Rats Amitriptyline in Swiss CD1 Mice Nortriptyline (active metabolite) in Adolescent Sprague-Dawley Rats
Dose Not Specified10 mg/kg (i.p., repeated)3-10 mg/kg (7 days)
Cmax (ng/mL) Not Specified~400 (after 6th dose)Not Specified
Tmax (hours) Not Specified~0.5 (after 1st dose)Not Specified
Half-life (hours) Not Specified3.1Not Specified
Key Finding In vitro studies show metabolism via hydroxylation and demethylation.Repeated administration leads to a shift from hydroxylation to demethylation, increasing the concentration of the active metabolite nortriptyline in the brain.[3]Dose-dependent opposite effects were observed: 3 mg/kg showed antidepressant-like effects, while 10 mg/kg showed anxiogenic-like effects.[1]

This table is illustrative of the types of pharmacokinetic and pharmacodynamic differences that can be expected between species and strains when working with TCAs. Researchers should conduct pilot studies to determine the specific parameters for this compound in their chosen model.

Experimental Protocols

Protocol 1: Acute Antidepressant-Like Efficacy in Mice (Forced Swim Test)
  • Animals: Male Swiss mice (20-25g).

  • Drug Preparation: Dissolve this compound hydrochloride in saline.

  • Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle (saline) 60 minutes before the test.

  • Forced Swim Test Apparatus: A glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the entire session.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test.

Protocol 2: Chronic Antidepressant-Like Efficacy in Rats (Sucrose Preference Test)
  • Animals: Male Flinders Sensitive Line (FSL) and Flinders Resistant Line (FRL) rats (250-300g).

  • Drug Preparation: Dissolve this compound hydrochloride in drinking water or prepare food pellets containing the drug.

  • Drug Administration: Administer this compound (e.g., 20 mg/kg/day) or vehicle for 21 consecutive days.

  • Sucrose Preference Test:

    • Acclimation: For 48 hours, habituate the rats to two bottles in their home cage, one containing water and the other a 1% sucrose solution.

    • Baseline: Following acclimation, deprive the rats of water and food for 4 hours, then present them with the two pre-weighed bottles for 1 hour. Record the consumption from each bottle.

    • Testing: After 21 days of treatment, repeat the baseline procedure to assess the change in sucrose preference.

  • Data Analysis: Calculate the sucrose preference as (sucrose intake / total fluid intake) x 100. Compare the change in sucrose preference from baseline to post-treatment between the groups using a two-way ANOVA.

Visualizations

experimental_workflow cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Dosing cluster_testing Phase 3: Assessment animal_selection Animal Strain Selection (e.g., C57BL/6, Sprague-Dawley) acclimation Acclimation (7 days) animal_selection->acclimation baseline Baseline Behavioral Testing (e.g., FST, SPT) acclimation->baseline grouping Random Assignment to Groups (Vehicle, this compound Doses) baseline->grouping chronic_dosing Chronic this compound Administration (21 days) grouping->chronic_dosing behavioral Post-Treatment Behavioral Testing chronic_dosing->behavioral pk_pd Pharmacokinetic/Pharmacodynamic Analysis chronic_dosing->pk_pd

Caption: Experimental workflow for chronic this compound studies.

signaling_pathway cluster_neuron Synapse This compound This compound sert Serotonin Transporter (SERT) This compound->sert Inhibits net Norepinephrine Transporter (NET) This compound->net Inhibits synaptic_cleft Increased Synaptic Serotonin & Norepinephrine downstream Downstream Signaling (e.g., CREB, BDNF) synaptic_cleft->downstream Activates therapeutic Therapeutic Effects (Antidepressant-like) downstream->therapeutic

Caption: Simplified signaling pathway for this compound.

troubleshooting_logic start Unexpected Experimental Outcome (e.g., high variability, no effect) check_dose Is the dose appropriate for the strain? start->check_dose check_strain Is the strain known to be responsive to TCAs? start->check_strain check_protocol Is the experimental protocol consistent? start->check_protocol adjust_dose Adjust Dose (Conduct dose-response study) check_dose->adjust_dose No change_strain Consider a different strain check_strain->change_strain No refine_protocol Refine Protocol (e.g., handling, administration) check_protocol->refine_protocol No

Caption: Logical flow for troubleshooting this compound experiments.

References

Validation & Comparative

Butriptyline and Amitriptyline: A Comparative Analysis in Preclinical Depression Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the tricyclic antidepressants butriptyline and amitriptyline, focusing on their efficacy in established preclinical models of depression. While direct comparative preclinical data is limited, this guide synthesizes available pharmacological information and clinical findings to offer insights into their respective profiles.

Introduction

This compound and amitriptyline are both tricyclic antidepressants (TCAs) that have been used in the treatment of major depressive disorder.[1][2] Amitriptyline is a well-established and widely studied TCA, known for its efficacy in treating depression and other conditions.[3] this compound is a structurally related compound that has seen more limited clinical use.[1] Understanding the comparative efficacy of these compounds in preclinical models is crucial for guiding further research and development in the field of neuropsychopharmacology.

Mechanism of Action

Both this compound and amitriptyline exert their antidepressant effects primarily through the modulation of monoamine neurotransmitters in the brain.[2][3]

Amitriptyline is known to inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3] This enhanced monoaminergic neurotransmission is believed to be a key factor in its therapeutic action.

This compound is also understood to be a monoamine reuptake inhibitor.[4] While its precise selectivity for serotonin and norepinephrine transporters is not as extensively characterized as that of amitriptyline in publicly available literature, it is classified within the same pharmacological class.[2][4] One study noted that this compound is a very weak or negligible monoamine reuptake inhibitor in vitro.[5]

Below is a diagram illustrating the generalized signaling pathway for tricyclic antidepressants like this compound and amitriptyline.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT VMAT Vesicle Vesicle VMAT->Vesicle Packaging TCA TCA SERT SERT TCA->SERT Inhibition NET NET TCA->NET Inhibition NT SERT->NT NET->NT NT_cleft Vesicle->NT_cleft Release NT->MAO Degradation NT->VMAT Uptake NT_cleft->SERT Reuptake NT_cleft->NET Reuptake Receptor Receptor NT_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Caption: Generalized signaling pathway of tricyclic antidepressants.

Preclinical Efficacy Data

A comprehensive search of the scientific literature did not yield direct comparative studies of this compound and amitriptyline in standardized preclinical depression models such as the Forced Swim Test (FST) or the Sucrose Preference Test (SPT). While there is some data available for amitriptyline in these models, a quantitative side-by-side comparison with this compound based on experimental data is not possible at this time.

However, a double-blind controlled multicenter clinical trial comparing this compound with amitriptyline in 77 depressed in-patients found that this compound showed a better antidepressant efficacy at the same dosage.[6] The study reported that the antidepressant effects were significantly better with this compound based on the number of dropouts and on the total score and several factors of the Overall Depression Scale.[6]

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key preclinical depression models are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy.

Experimental Workflow:

cluster_workflow Forced Swim Test Workflow Animal_Prep Animal Acclimation Drug_Admin Drug Administration Animal_Prep->Drug_Admin Pre_Test Pre-Test Session (Day 1) Drug_Admin->Pre_Test Test Test Session (Day 2) Pre_Test->Test Data_Analysis Data Analysis Test->Data_Analysis

Caption: Workflow for the Forced Swim Test.

Methodology:

  • Animals: Male rodents (mice or rats) are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are allowed to acclimate to the housing facility for at least one week before the experiment.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice; 40 cm high, 20 cm in diameter for rats) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Drug Administration: this compound, amitriptyline, or a vehicle control is administered to the animals, typically via intraperitoneal (i.p.) injection, at specific time points before the test session (e.g., 30, 60, and 120 minutes).

  • Procedure:

    • Pre-test session (Day 1): Animals are individually placed in the cylinder for a 15-minute period. This session is for habituation.

    • Test session (Day 2): 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-minute test session. The session is video-recorded for later analysis.

  • Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test session is scored by a trained observer who is blind to the treatment conditions. A reduction in immobility time is indicative of an antidepressant-like effect.

Sucrose Preference Test (SPT)

The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, in rodents.

Experimental Workflow:

cluster_workflow Sucrose Preference Test Workflow Habituation Habituation to Two Bottles Baseline Baseline Sucrose Preference Habituation->Baseline Stress_Induction Chronic Stress (Optional) Baseline->Stress_Induction Treatment Drug Treatment Stress_Induction->Treatment Test Sucrose Preference Test Treatment->Test Calculation Calculate Preference Test->Calculation

Caption: Workflow for the Sucrose Preference Test.

Methodology:

  • Animals: As with the FST, male rodents are commonly used and housed under standard conditions.

  • Apparatus: Animals are housed individually. Each cage is equipped with two drinking bottles.

  • Procedure:

    • Habituation: For 48 hours, animals are habituated to the presence of two bottles, both containing water.

    • Baseline Preference: For the next 24-48 hours, animals are given a free choice between a bottle of water and a bottle containing a 1% sucrose solution. The position of the bottles is switched every 12 hours to avoid place preference.

    • Chronic Stress (Optional): To induce a depressive-like state, animals may be subjected to a chronic mild stress (CMS) paradigm for several weeks.

    • Drug Treatment: this compound, amitriptyline, or vehicle is administered daily, often in the drinking water or via injection, throughout the stress period and/or during the testing phase.

  • Data Analysis: The consumption of water and sucrose solution is measured by weighing the bottles. The sucrose preference is calculated as:

    • Sucrose Preference (%) = (Sucrose solution intake / (Sucrose solution intake + Water intake)) x 100

    • A decrease in sucrose preference in the stress group and its reversal by the drug treatment is indicative of an antidepressant-like effect.

Conclusion

While both this compound and amitriptyline are classified as tricyclic antidepressants with similar overarching mechanisms of action, a direct comparison of their efficacy in preclinical depression models is hampered by a lack of published, head-to-head experimental data. Clinical findings suggest that this compound may have a superior antidepressant effect at comparable doses to amitriptyline.[6] To definitively establish the comparative preclinical efficacy, further research utilizing standardized models such as the Forced Swim Test and Sucrose Preference Test is warranted. The detailed protocols provided herein offer a framework for conducting such crucial investigations, which would be invaluable for the continued development of more effective antidepressant therapies.

References

A Comparative Pharmacological Guide: Butriptyline vs. Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of butriptyline against other well-established tricyclic antidepressants (TCAs), including amitriptyline, imipramine, and nortriptyline. The information is supported by experimental data to assist in research and drug development.

Mechanism of Action and Receptor Affinity

Tricyclic antidepressants exert their therapeutic effects primarily by inhibiting the reuptake of monoamine neurotransmitters, namely norepinephrine (NE) and serotonin (5-HT), in the synaptic cleft.[1] Additionally, their interaction with various other receptors contributes to both their therapeutic efficacy and adverse effect profiles.[1]

This compound, an analogue of amitriptyline, is classified as an "atypical" or "second-generation" TCA. In vitro studies reveal that this compound is a potent antihistamine (H1) and anticholinergic (muscarinic, mACh) agent. It also demonstrates moderate antagonism at α1-adrenergic and 5-HT2A receptors. However, its inhibitory activity at the serotonin transporter (SERT) and norepinephrine transporter (NET) is notably weak to negligible. This pharmacological profile is distinct from TCAs like amitriptyline and imipramine, which are more potent inhibitors of serotonin and norepinephrine reuptake.

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and other selected TCAs for key receptors and transporters. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)

TargetThis compoundAmitriptylineImipramineNortriptyline
SERT 1,360 - 10,0004.00.8618
NET 990 - 5,100351.44.3
H1 Receptor 1.10.9118.0
mACh Receptor 351.12719
α1-Adrenergic Receptor 570162615
5-HT2A Receptor 3802.51112

Note: Data compiled from various sources. Ki values can vary between studies based on experimental conditions.

Pharmacokinetic Profile

The pharmacokinetic properties of TCAs, including absorption, distribution, metabolism, and elimination, are crucial for determining their clinical utility and potential for drug-drug interactions.

TCAs are generally well-absorbed after oral administration and are characterized by high plasma protein binding (90-95%) and large volumes of distribution.[2] Their metabolism is primarily hepatic, involving cytochrome P450 (CYP) enzymes, leading to the formation of active metabolites.[3] For instance, amitriptyline is demethylated to its active metabolite, nortriptyline, and imipramine is metabolized to desipramine.[3]

This compound exhibits high plasma protein binding of over 90%. Its metabolism and the specific CYP enzymes involved are less extensively documented in readily available literature compared to older TCAs.

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compoundAmitriptylineImipramineNortriptyline
Bioavailability N/A33-62%[4]22-77%46-70%
Plasma Protein Binding >90%~95%[5]76-96%93-95%
Elimination Half-life (t½) ~20 hours10-28 hours[4]9-24 hours16-80 hours[4]
Active Metabolite(s) Northis compoundNortriptyline[3]Desipramine[3]10-hydroxynortriptyline

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a general method for determining the in vitro binding affinity of TCAs to various receptors using a competitive radioligand binding assay.[6][7][8]

Objective: To determine the inhibitory constant (Ki) of test compounds (e.g., this compound, amitriptyline) for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-prazosin for α1-adrenoceptors).

  • Test compounds (TCAs) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol provides a general framework for assessing the pharmacokinetic profile of a TCA following oral administration in rats.[9][10]

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life of a TCA and its major metabolites.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Test TCA formulated for oral gavage.

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Centrifuge.

  • Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.

  • Dosing: Administer a single oral dose of the TCA to a group of fasted rats via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentrations of the parent drug and its major active metabolite(s) using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in TCA pharmacology and experimental design.

TCA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron TCA Tricyclic Antidepressant NET Norepinephrine Transporter (NET) TCA->NET Inhibition SERT Serotonin Transporter (SERT) TCA->SERT Inhibition NE_vesicle Norepinephrine Synaptic_Cleft_NE Increased Norepinephrine HT5_vesicle Serotonin Synaptic_Cleft_5HT Increased Serotonin NE_Receptor Norepinephrine Receptor Synaptic_Cleft_NE->NE_Receptor HT5_Receptor Serotonin Receptor Synaptic_Cleft_5HT->HT5_Receptor Therapeutic_Effect Therapeutic Effect NE_Receptor->Therapeutic_Effect HT5_Receptor->Therapeutic_Effect

Caption: TCA Mechanism of Action at the Synapse.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds (TCAs) start->prepare_reagents incubation Incubate: Membranes + Radioligand + TCA prepare_reagents->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration quantify Quantify Radioactivity (Scintillation Counting) filtration->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: Radioligand Receptor Binding Assay Workflow.

PK_Study_Workflow start Start dosing Administer TCA to Rat Model (Oral Gavage) start->dosing sampling Collect Blood Samples (Time Course) dosing->sampling plasma_prep Prepare Plasma Samples (Centrifugation) sampling->plasma_prep analysis Quantify Drug Concentration (LC-MS/MS) plasma_prep->analysis pk_analysis Pharmacokinetic Analysis: - Cmax, Tmax, AUC, t½ analysis->pk_analysis end End pk_analysis->end

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

This compound presents a distinct pharmacological profile compared to other tricyclic antidepressants like amitriptyline, imipramine, and nortriptyline. Its pronounced antihistaminic and anticholinergic effects, coupled with weak monoamine reuptake inhibition, suggest a different therapeutic mechanism and side-effect profile. While clinical data is more limited for this compound, this guide provides a comparative framework of its preclinical pharmacology to aid in further research and development in the field of antidepressants. The provided experimental protocols offer a starting point for conducting further comparative studies.

References

Validating the Antidepressant-Like Effects of Butriptyline: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tricyclic antidepressant (TCA) Butriptyline, focusing on its in vivo antidepressant-like effects. While direct experimental data for this compound in widely-used behavioral despair models is limited in publicly accessible literature, this document synthesizes available clinical and preclinical information to offer a comparative perspective against other TCAs and selective serotonin reuptake inhibitors (SSRIs).

Executive Summary

This compound, a tricyclic antidepressant, has demonstrated clinical efficacy in treating depression, with some studies suggesting superior performance compared to the widely used TCA, amitriptyline.[1] Its mechanism of action involves the modulation of monoamine neurotransmitters, though its profile as a reuptake inhibitor is considered weak, suggesting alternative or additional mechanisms may contribute to its therapeutic effects. This guide outlines the standard experimental protocols for validating antidepressant-like effects in vivo, presents available comparative data, and visualizes the proposed signaling pathways and experimental workflows.

Mechanism of Action

This compound is understood to exert its antidepressant effects through multiple pharmacological actions.[2] Primarily, it is believed to modulate the levels of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, which are key neurotransmitters in mood regulation.[2] However, its affinity for the serotonin and norepinephrine transporters (SERT and NET) is relatively low compared to other TCAs. In addition to its effects on monoamine reuptake, this compound also acts as an antagonist at several other receptor sites, which contributes to both its therapeutic effects and its side effect profile.

The proposed signaling pathway for this compound's action, based on the general understanding of TCAs, is as follows:

This compound Signaling Pathway Proposed Signaling Pathway of this compound This compound This compound SERT_NET SERT/NET This compound->SERT_NET Weak Inhibition Receptor_Antagonism Antagonism of: - Histamine H1 - Muscarinic M1 - Adrenergic α1 This compound->Receptor_Antagonism Synaptic_Cleft Increased Synaptic 5-HT & NE SERT_NET->Synaptic_Cleft Blocks Reuptake Postsynaptic_Receptors Postsynaptic 5-HT & NE Receptors Synaptic_Cleft->Postsynaptic_Receptors Increased Availability Neuronal_Response Altered Neuronal Firing & Gene Expression Postsynaptic_Receptors->Neuronal_Response Antidepressant_Effect Antidepressant Effect Neuronal_Response->Antidepressant_Effect Side_Effects Side Effects: - Sedation - Anticholinergic - Hypotension Receptor_Antagonism->Side_Effects

Proposed Signaling Pathway of this compound

In Vivo Validation of Antidepressant-Like Effects: Experimental Protocols

Standard preclinical validation of antidepressant efficacy in vivo often relies on behavioral despair models, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that rodents, when placed in an inescapable stressful situation, will eventually adopt an immobile posture, and that this immobility is reduced by effective antidepressant treatment.

Forced Swim Test (FST) Protocol (Rodents)

The FST is a widely used behavioral test for the screening of antidepressant drugs.

Apparatus:

  • A transparent cylindrical container (for mice: 20 cm diameter, 40 cm height; for rats: 20 cm diameter, 50 cm height).

  • The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.

Procedure:

  • Habituation/Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute period.

  • Test Session (Day 2, 24 hours later): The animal is again placed in the cylinder for a 5-minute session. The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of this session.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is typically administered at specific time points before the test session (e.g., 60, 30, and 5 minutes before).

Tail Suspension Test (TST) Protocol (Mice)

The TST is another common behavioral despair model used for screening potential antidepressant compounds.[3]

Apparatus:

  • A horizontal bar or rod placed at a sufficient height (e.g., 50-60 cm) from the ground.

  • Adhesive tape to suspend the mice by their tails.

Procedure:

  • A small piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).

  • The mouse is then suspended from the horizontal bar by the tape.

  • The total duration of the test is typically 6 minutes.

  • The duration of immobility (when the mouse hangs passively and is completely motionless) is recorded.[3][4][5]

  • Drug Administration: The test compound or vehicle is administered prior to the test, similar to the FST protocol.

Comparative Performance Data

Clinical Efficacy: this compound vs. Amitriptyline

A double-blind, multicenter clinical trial directly compared the efficacy of this compound and Amitriptyline in patients with primary depressive illness. The results indicated that this compound had a significantly better antidepressant effect based on the number of dropouts and total scores on the Overall Depression Scale.[1] Notably, the frequency of side effects and autonomic symptoms did not differ significantly between the two groups.[1]

ParameterThis compoundAmitriptyline
Antidepressant Effect Significantly better-
Side Effect Frequency SimilarSimilar
Autonomic Symptoms SimilarSimilar
Table 1: Clinical Comparison of this compound and Amitriptyline.[1]
In Vitro Receptor Binding Profiles

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and other common antidepressants for key neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.

TargetThis compoundAmitriptylineImipramineDesipramine (metabolite of Imipramine)Fluoxetine (SSRI)
SERT 1,3604.30.920.11.1
NET 5,10035.53.70.8260
Histamine H1 1.10.91111011,000
Muscarinic M1 35189119010,000
Adrenergic α1 57026671303,100
Table 2: In Vitro Receptor Binding Affinities (Ki, nM). Data compiled from various sources.

This data highlights that while this compound is a potent antihistamine and has moderate anticholinergic activity, its affinity for SERT and NET is considerably lower than that of amitriptyline and imipramine. This supports the hypothesis that its antidepressant effects may not be solely mediated by monoamine reuptake inhibition.

In Vivo Behavioral Data (Proxy Comparison)

Due to the lack of direct data for this compound, the following table presents typical results for other TCAs in the Forced Swim Test, which can serve as a proxy for expected outcomes.

CompoundDose (mg/kg)Immobility Time (seconds) vs. Vehicle
Amitriptyline 10↓ (Significant Decrease)[4][6]
Imipramine 15-30↓ (Significant Decrease)
Desipramine 10-20↓ (Significant Decrease)
Fluoxetine (SSRI) 10-20↓ (Significant Decrease)
Table 3: Representative In Vivo Efficacy of Common Antidepressants in the Forced Swim Test.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the in vivo validation of a novel antidepressant compound like this compound.

In Vivo Antidepressant Validation Workflow In Vivo Validation Workflow cluster_preclinical Preclinical Phase cluster_neurochemical Neurochemical Analysis (Optional) Animal_Model Select Animal Model (e.g., Mice, Rats) Drug_Admin Drug Administration (this compound vs. Vehicle vs. Comparators) Animal_Model->Drug_Admin Behavioral_Testing Behavioral Testing (FST or TST) Drug_Admin->Behavioral_Testing Data_Collection Data Collection (Immobility Time) Behavioral_Testing->Data_Collection Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Outcome Assessment of Antidepressant-Like Effect Data_Analysis->Outcome Neurotransmitter_Analysis Neurotransmitter Level Analysis (e.g., HPLC) Tissue_Collection->Neurotransmitter_Analysis Receptor_Binding_Analysis Receptor Binding Assays Tissue_Collection->Receptor_Binding_Analysis Mechanism_Insight Insight into Mechanism of Action Neurotransmitter_Analysis->Mechanism_Insight Receptor_Binding_Analysis->Mechanism_Insight

In Vivo Antidepressant Validation Workflow

Conclusion

This compound is a clinically effective tricyclic antidepressant with a favorable profile compared to amitriptyline in some human studies.[1] Its pharmacological profile suggests a complex mechanism of action that may extend beyond simple monoamine reuptake inhibition. While there is a notable gap in the publicly available literature regarding its in vivo performance in standard behavioral despair models like the Forced Swim Test and Tail Suspension Test, the provided protocols and comparative data for other TCAs offer a framework for designing and interpreting future studies. Further preclinical research is warranted to fully elucidate the in vivo antidepressant-like effects and the precise molecular mechanisms of this compound.

References

A Comparative Analysis of Butriptyline and SSRIs in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of direct comparative preclinical data exists for butriptyline, a tricyclic antidepressant, against Selective Serotonin Reuptake Inhibitors (SSRIs) in established animal models of anxiety. This guide synthesizes the available, albeit limited, evidence for this compound and contrasts it with the extensive, though varied, findings for SSRIs. The comparison leans on mechanistic insights and indirect behavioral observations to draw potential parallels and distinctions in their anxiolytic profiles.

Mechanisms of Action: A Broad versus Targeted Approach

This compound, like other tricyclic antidepressants (TCAs), exhibits a broad pharmacological profile. It is understood to modulate monoamine neurotransmitter levels, including serotonin and norepinephrine, primarily by inhibiting their reuptake.[1][2] Additionally, this compound has notable antihistaminic and anticholinergic properties, which contribute to its sedative effects.[1]

In contrast, SSRIs represent a more targeted therapeutic class. Their primary mechanism involves the selective inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft. This targeted action generally results in fewer side effects compared to the broader activity of TCAs.

Preclinical Evidence for Anxiolytic-Like Effects

SSRIs have been extensively studied in various animal models of anxiety, yielding a complex and sometimes contradictory body of evidence. Their effects are influenced by factors such as the specific SSRI used, the dose, the duration of treatment (acute versus chronic), and the animal species and strain. While some studies report anxiolytic-like effects of SSRIs, others have shown no effect or even anxiogenic-like responses, particularly with acute administration.[4]

The table below summarizes the key pharmacological differences and the limited comparative preclinical data.

FeatureThis compound (Tricyclic Antidepressant)Selective Serotonin Reuptake Inhibitors (SSRIs)
Primary Mechanism Inhibition of serotonin and norepinephrine reuptake[1][2]Selective inhibition of serotonin reuptake
Receptor Activity Antagonism at histamine H1, muscarinic acetylcholine, and alpha-adrenergic receptors[1]High affinity for the serotonin transporter; low affinity for other neurotransmitter receptors
Preclinical Anxiety Data Indirect Evidence: Reduction of REM sleep in rats, suggested to be indicative of anxiolytic effects[3]Direct Evidence: Variable effects in models like the elevated plus maze and light-dark box; can be anxiolytic, anxiogenic, or have no effect depending on experimental conditions[4]

Experimental Protocols and Methodologies

While specific experimental data for this compound in standard anxiety models is lacking, the following sections detail the methodologies for two of the most common preclinical assays used to evaluate anxiolytic drugs, in which SSRIs have been extensively tested.

The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5][6] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[5]

Apparatus: The maze is shaped like a plus sign and elevated above the floor. It typically consists of two open arms and two closed arms (with high walls), connected by a central platform.[5]

Procedure: A rodent is placed on the central platform facing an open arm and is allowed to explore the maze for a set period, usually five minutes. The session is recorded by a video camera for later analysis. Key behavioral parameters measured include the time spent in the open and closed arms and the number of entries into each arm type. An increase in the time spent in and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.

Experimental Workflow for the Elevated Plus Maze:

EPM_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Data Analysis acclimatization Animal Acclimatization drug_admin Drug Administration (e.g., this compound, SSRI, or Vehicle) acclimatization->drug_admin placement Place animal on central platform drug_admin->placement Pre-treatment time exploration Allow 5-minute free exploration placement->exploration recording Video record the session exploration->recording scoring Score behavioral parameters: - Time in open/closed arms - Entries into open/closed arms recording->scoring interpretation Interpret results: Anxiolytic effect = increased open arm exploration scoring->interpretation

Caption: Workflow for the Elevated Plus Maze test.

The Light-Dark Box Test

The light-dark box test is another common model for assessing anxiety-like behavior in rodents. It is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[7][8]

Apparatus: The apparatus consists of a rectangular box divided into a small, dark compartment and a larger, illuminated compartment. An opening connects the two compartments, allowing the animal to move freely between them.[7]

Procedure: A rodent is typically placed in the illuminated compartment and allowed to explore the apparatus for a defined period (e.g., 5-10 minutes). The time spent in each compartment and the number of transitions between the two are recorded. An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.[5][7]

Signaling Pathway in Anxiety and Drug Intervention:

Anxiety_Pathway cluster_drugs Pharmacological Intervention Stress Anxiogenic Stimulus (e.g., Open Space, Bright Light) Amygdala Amygdala Activation Stress->Amygdala HPA_Axis HPA Axis Activation Amygdala->HPA_Axis Anxiety_Response Anxiety-like Behaviors (e.g., Avoidance) HPA_Axis->Anxiety_Response This compound This compound (TCA) This compound->Amygdala Modulates NE/5-HT This compound->Anxiety_Response Reduces SSRIs SSRIs SSRIs->Amygdala Increases 5-HT SSRIs->Anxiety_Response Reduces

Caption: Simplified pathway of anxiety and drug action.

Conclusion

The comparison between this compound and SSRIs in animal models of anxiety is significantly hampered by the lack of direct preclinical studies on this compound. While the mechanisms of action suggest that this compound, as a TCA, may possess anxiolytic properties, the only available preclinical evidence is indirect, derived from sleep studies in rats.[3] In contrast, SSRIs have been extensively studied, showing a complex profile that can range from anxiolytic to anxiogenic, depending on the specific context of the experiment.

References

Reproducibility of Butriptyline's Effects on Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the receptor binding profile of butriptyline against other tricyclic antidepressants (TCAs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this compound's pharmacological effects and their reproducibility.

Comparative Receptor Binding Affinity

The following table summarizes the inhibitory constants (Kᵢ) of this compound and other selected TCAs at various neurotransmitter receptors. Lower Kᵢ values indicate higher binding affinity. This data, compiled from various studies, highlights the similarities and differences in the receptor binding profiles of these compounds. It is important to note that variations in experimental conditions can influence the absolute Kᵢ values, and therefore, data from a comprehensive, single study is prioritized where available to ensure consistency.

DrugSERT (Kᵢ, nM)NET (Kᵢ, nM)H₁ Receptor (Kᵢ, nM)α₁-Adrenergic (Kᵢ, nM)Muscarinic (mACh) (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)Data Source(s)
This compound 1,360 - 10,000990 - 5,1001.157035380[1]
Amitriptyline 4.3351.1261820[2]
Imipramine 1.42616638062[2]
Desipramine 200.81101101,000250[2]
Nortriptyline 104105010050[2]
Doxepin 30370.2315316[2]
Clomipramine 0.23331383727[2]

Note: Data for comparator drugs is primarily from a comprehensive review by Gillman (2007), which collates data from the Psychoactive Drug Screening Program (PDSP) Kᵢ database.[2] this compound data is from its Wikipedia entry, which cites multiple sources including Richelson & Nelson (1984) and the PDSP Kᵢ database.[1] The range in values for this compound at SERT and NET reflects data from different species (human and rat) and experimental conditions.[1]

Experimental Protocols

The receptor binding affinities (Kᵢ values) presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Competitive Radioligand Binding Assay Protocol

This assay measures the affinity of a test compound (e.g., this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor with high affinity.

1. Materials:

  • Cell Membranes: Preparations from cell lines or tissues expressing the receptor of interest.
  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).
  • Test Compounds: Unlabeled drugs (e.g., this compound, amitriptyline) at various concentrations.
  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction.
  • Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

2. Procedure:

  • Incubation: In assay tubes or microplates, a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membrane preparation in the assay buffer.
  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The amount of bound radioligand is plotted against the concentration of the unlabeled test compound.
  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
  • The Kᵢ value for the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
  • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
  • Where:
  • [L] is the concentration of the radioligand.
  • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting Plotting Plot Competition Curve Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Figure 1. Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

The pharmacological effects of this compound and other TCAs are mediated through their interaction with various G-protein coupled receptors (GPCRs), which in turn activate specific intracellular signaling cascades. The following diagrams illustrate the primary signaling pathways associated with the receptors for which this compound shows significant affinity.

Histamine H₁ Receptor Signaling

This compound is a potent antagonist at the histamine H₁ receptor. Activation of this receptor by histamine typically leads to the activation of the Gq alpha subunit, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca2+ CellularResponse Cellular Response (e.g., Allergic and Inflammatory Reactions) Ca2->CellularResponse PKC->CellularResponse Histamine Histamine Histamine->H1R This compound This compound (Antagonist) This compound->H1R Blocks ER->Ca2 Releases

Figure 2. Histamine H₁ Receptor Signaling Pathway.
Muscarinic Acetylcholine (M₁) Receptor Signaling

This compound also exhibits antagonistic effects at muscarinic acetylcholine receptors. The M₁ receptor, similar to the H₁ receptor, is coupled to the Gq protein. Its activation by acetylcholine initiates the same PLC-mediated signaling cascade, leading to increased intracellular Ca²⁺ and PKC activation, which can modulate neuronal excitability.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq M1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca2+ CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca2->CellularResponse PKC->CellularResponse Acetylcholine Acetylcholine Acetylcholine->M1R This compound This compound (Antagonist) This compound->M1R Blocks ER->Ca2 Releases

Figure 3. Muscarinic Acetylcholine M₁ Receptor Signaling Pathway.
α₁-Adrenergic Receptor Signaling

Antagonism at α₁-adrenergic receptors contributes to some of the side effects of TCAs, such as orthostatic hypotension. Similar to H₁ and M₁ receptors, α₁-adrenergic receptors are coupled to Gq proteins and activate the PLC signaling pathway upon stimulation by norepinephrine.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1R α1 Receptor Gq Gq Alpha1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca2+ CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse PKC->CellularResponse Norepinephrine Norepinephrine Norepinephrine->Alpha1R This compound This compound (Antagonist) This compound->Alpha1R Blocks ER->Ca2 Releases

Figure 4. α₁-Adrenergic Receptor Signaling Pathway.
Serotonin 5-HT₂ₐ Receptor Signaling

This compound is an antagonist at 5-HT₂ₐ receptors. The 5-HT₂ₐ receptor is also a Gq-coupled receptor. Its activation by serotonin leads to the activation of PLC and the subsequent production of IP₃ and DAG, which can influence mood, cognition, and perception.[3]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol HT2A 5-HT2A Receptor Gq Gq HT2A->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca2+ CellularResponse Cellular Response (e.g., Neuronal Excitation, Platelet Aggregation) Ca2->CellularResponse PKC->CellularResponse Serotonin Serotonin Serotonin->HT2A This compound This compound (Antagonist) This compound->HT2A Blocks ER->Ca2 Releases

Figure 5. Serotonin 5-HT₂ₐ Receptor Signaling Pathway.

References

Cross-Species Validation of Butriptyline's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profile of butriptyline with other tricyclic antidepressants (TCAs) across various species. The data presented herein is primarily derived from a key comparative study by Jaramillo and Greenberg (1975), offering valuable insights into the cross-species validation of this compound's mechanism of action.

Executive Summary

This compound, a tricyclic antidepressant, exhibits a distinct pharmacological profile compared to classic TCAs like imipramine and amitriptyline. Cross-species studies reveal that this compound is a weak inhibitor of norepinephrine and serotonin reuptake, a key mechanism for many antidepressants. However, it demonstrates potent anticholinergic and antihistaminic properties. This suggests that its therapeutic effects may be mediated through pathways other than monoamine reuptake inhibition, a characteristic that differentiates it from many other TCAs. This guide presents the supporting experimental data from preclinical animal models, details the methodologies of these key experiments, and visualizes the proposed signaling pathways.

Comparative Pharmacological Data

The following tables summarize the quantitative data from comparative studies of this compound and other TCAs across different animal models.

Table 1: Effect on Noradrenaline (NA) and 5-Hydroxytryptamine (5-HT) Induced Contractions of the Cat Nictitating Membrane

DrugDose (mg/kg, i.v.)Potentiation of NA responsePotentiation of 5-HT response
This compound 0.1 - 1.0IneffectiveIneffective
Imipramine 0.1 - 1.0PotentiationPotentiation
Amitriptyline 0.1 - 1.0PotentiationPotentiation
Iprindole 1.0 - 5.0IneffectiveIneffective

Data sourced from Jaramillo and Greenberg, 1975.[1][2]

Table 2: Antagonism of Guanethidine-Induced Adrenergic Neuron Blockade in the Guinea Pig Vas Deferens

DrugConcentration (µg/ml)Protection against Guanethidine Blockade
This compound 1.0Ineffective
Imipramine 0.1Significant Protection
Amitriptyline 0.1Significant Protection
Desipramine 0.01Significant Protection
Iprindole 1.0Ineffective

Data sourced from Jaramillo and Greenberg, 1975.[1][2]

Table 3: Effect on Physostigmine-Induced Arousal in Rabbits

DrugDose (mg/kg, i.v.)Effect on Physostigmine Arousal
This compound 1.0 - 5.0Potent Blocker
Imipramine 1.0 - 5.0Moderate Blocker
Amitriptyline 1.0 - 5.0Potent Blocker
Doxepin 1.0 - 5.0Potent Blocker

Data sourced from Jaramillo and Greenberg, 1975.[1][2]

Table 4: Effect on Sleep Patterns in Rats

DrugDose (mg/kg, i.p.)Effect on REM SleepEffect on Non-REM Sleep
This compound 20 - 30ReducedIncreased
Amitriptyline 10 - 20ReducedIncreased

Data sourced from Jaramillo and Greenberg, 1975.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cat Nictitating Membrane Contractions
  • Species: Cat

  • Objective: To assess the effect of this compound and other TCAs on the potentiation of responses to noradrenaline (NA) and 5-hydroxytryptamine (5-HT).

  • Methodology:

    • Cats were anesthetized, and the nictitating membrane was prepared for recording isometric contractions.

    • Dose-response curves for NA and 5-HT were established.

    • The test compounds (this compound, imipramine, amitriptyline, iprindole) were administered intravenously at varying doses.

    • The effects of NA and 5-HT were re-evaluated in the presence of the test compounds to determine any potentiation of the response.[1][2]

Guanethidine-Induced Adrenergic Neuron Blockade
  • Species: Guinea Pig

  • Objective: To determine the ability of this compound and other TCAs to antagonize the adrenergic neuron-blocking action of guanethidine.

  • Methodology:

    • The vas deferens was isolated from guinea pigs and mounted in an organ bath.

    • The tissue was stimulated electrically to elicit contractions mediated by the release of noradrenaline.

    • Guanethidine was added to the bath to induce a blockade of adrenergic transmission, observed as a reduction in the contractile response.

    • The ability of the test compounds to prevent or reverse the guanethidine-induced blockade was assessed by pre-incubating the tissue with the test drug before the addition of guanethidine.[1][2]

Physostigmine-Induced Arousal
  • Species: Rabbit

  • Objective: To evaluate the central anticholinergic activity of this compound and other TCAs by their ability to block the arousal reaction induced by physostigmine.

  • Methodology:

    • Electrodes were implanted in the skulls of rabbits to record electroencephalogram (EEG) activity.

    • A baseline EEG pattern of sleep was established.

    • Physostigmine, a cholinesterase inhibitor, was administered to induce a state of arousal, characterized by a shift in the EEG to a low-voltage, high-frequency pattern.

    • The test compounds were administered prior to physostigmine to assess their ability to block this arousal response.[1][2]

Rat Sleep Pattern Analysis
  • Species: Rat

  • Objective: To investigate the effects of this compound and amitriptyline on the sleep-wake cycle.

  • Methodology:

    • Rats were implanted with electrodes for EEG and electromyogram (EMG) recording.

    • Following a habituation period, baseline sleep patterns (including REM and non-REM sleep stages) were recorded for a 24-hour period.

    • The test compounds were administered intraperitoneally, and the subsequent effects on the duration and distribution of sleep stages were analyzed and compared to baseline recordings.[1][2]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for this compound and comparator TCAs based on the available experimental data.

Butriptyline_Mechanism This compound This compound mAChR Muscarinic Acetylcholine Receptors (mAChR) This compound->mAChR Potent Antagonist H1R Histamine H1 Receptors (H1R) This compound->H1R Potent Antagonist SERT Serotonin Transporter (SERT) This compound->SERT Weak Inhibitor NET Norepinephrine Transporter (NET) This compound->NET Weak Inhibitor Alpha1 α1-Adrenergic Receptors This compound->Alpha1 Moderate Antagonist Anticholinergic Anticholinergic Effects (e.g., dry mouth, blurred vision) mAChR->Anticholinergic Antihistaminic Antihistaminic Effects (Sedation) H1R->Antihistaminic Serotonin_Reuptake Weak Serotonin Reuptake Inhibition SERT->Serotonin_Reuptake Norepinephrine_Reuptake Weak Norepinephrine Reuptake Inhibition NET->Norepinephrine_Reuptake Alpha1_Blockade α1-Adrenergic Blockade (e.g., orthostatic hypotension) Alpha1->Alpha1_Blockade

Caption: Proposed mechanism of action for this compound.

TCA_Comparison TCAs Classic TCAs (Imipramine, Amitriptyline) SERT Serotonin Transporter (SERT) TCAs->SERT Potent Inhibitor NET Norepinephrine Transporter (NET) TCAs->NET Potent Inhibitor mAChR Muscarinic Acetylcholine Receptors (mAChR) TCAs->mAChR Antagonist H1R Histamine H1 Receptors (H1R) TCAs->H1R Antagonist Alpha1 α1-Adrenergic Receptors TCAs->Alpha1 Antagonist Antidepressant_Effect Antidepressant Effect SERT->Antidepressant_Effect NET->Antidepressant_Effect Side_Effects Side Effects (Anticholinergic, Sedative, etc.) mAChR->Side_Effects H1R->Side_Effects Alpha1->Side_Effects

Caption: General mechanism of action for classic TCAs.

Conclusion

The cross-species data strongly indicate that this compound's mechanism of action diverges from that of traditional tricyclic antidepressants like imipramine and amitriptyline. While the latter exert their primary effects through potent inhibition of serotonin and norepinephrine reuptake, this compound's profile is dominated by its strong anticholinergic and antihistaminic activities, with only weak effects on monoamine transporters.[1][2][3][4] This suggests that this compound may represent a subclass of TCAs with a different therapeutic mechanism, potentially offering an alternative approach for patients who do not respond to or cannot tolerate conventional monoamine reuptake inhibitors. Further research into the clinical implications of its potent anticholinergic and antihistaminic properties is warranted to fully understand its therapeutic potential and side-effect profile in different patient populations.

References

Butriptyline vs. Imipramine: A Comparative Analysis of Their Effects on 5-HT Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two tricyclic antidepressants (TCAs), butriptyline and imipramine, with a specific focus on their interactions within the serotonin (5-HT) system. While both belong to the same broad class, their pharmacological profiles reveal stark differences in their mechanisms of action, particularly concerning serotonin reuptake inhibition and receptor modulation. This analysis is supported by experimental data to elucidate their distinct effects.

Core Mechanism of Action: A Tale of Two Tricyclics

Imipramine, a prototypical TCA, exerts its therapeutic effects primarily by acting as a potent serotonin-norepinephrine reuptake inhibitor (SNRI). It binds with high affinity to the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.[1][2]

In contrast, this compound is classified as an atypical or "second-generation" TCA.[3] Its defining characteristic is its very weak activity as a monoamine reuptake inhibitor.[3][4] Experimental data show a significantly lower affinity for SERT compared to imipramine. Instead, this compound's pharmacological actions are thought to be mediated predominantly through its activity as an antagonist at various neurotransmitter receptors, including serotonin 5-HT2 receptors.[3][4]

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (Ki, in nM) of this compound and imipramine for the serotonin transporter and key 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Serotonin Transporter (SERT) Binding Affinity

CompoundSERT Ki (nM)SpeciesReference(s)
This compound 1,360Human[3][4]
Imipramine 1.4Human[5]

This table highlights the profound difference in affinity for the serotonin transporter, with imipramine being approximately 1000-fold more potent than this compound.

Table 2: 5-HT Receptor Binding Affinities

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)SpeciesReference(s)
This compound 7,000380N/AHuman[4]
Imipramine N/AAntagonist*136Human/Rat[6][7]

Data indicates both drugs act as antagonists at the 5-HT2A receptor. Imipramine also shows moderate affinity for the 5-HT2C receptor, while this compound's affinity for the 5-HT1A receptor is negligible.

Signaling Pathways and Visualization

Both this compound and imipramine act as antagonists at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gq pathway. Antagonism of this receptor blocks the downstream cascade initiated by serotonin, which involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately modulates intracellular calcium levels and protein kinase C (PKC) activity.[3][6][8]

Gq_Signaling_Pathway 5-HT2A Receptor Gq Signaling Pathway Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates Antagonist This compound / Imipramine (Antagonist) Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: Antagonism of the 5-HT2A receptor Gq signaling pathway.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and neurotransmitter reuptake inhibition assays.

Competitive Radioligand Binding Assay Protocol

This assay determines the affinity of a test compound (e.g., this compound or imipramine) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.

Methodology:

  • Membrane Preparation: A tissue source rich in the target receptor (e.g., rat brain cortex for 5-HT2A receptors) or cells engineered to express the receptor are homogenized and centrifuged to isolate cell membranes. The protein concentration of the membrane preparation is quantified.[2][9]

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated in a buffer solution containing:

    • A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A).

    • Varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.[10]

  • Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand binding is plotted against the concentration of the test compound. Non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[9][10]

Binding_Assay_Workflow Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Homogenize Tissue/ Cells Expressing Receptor p2 Isolate Membranes (Centrifugation) p1->p2 p3 Quantify Protein Concentration p2->p3 a1 Incubate Membranes with: 1. Radioligand 2. Test Compound (Varying Conc.) p3->a1 a2 Separate Bound from Free (Vacuum Filtration) a1->a2 a3 Measure Radioactivity (Scintillation Counting) a2->a3 d1 Plot Binding vs. Compound Concentration a3->d1 d2 Calculate IC50 d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: Generalized workflow for a radioligand binding assay.

Serotonin Reuptake Inhibition Assay Protocol

This functional assay measures a compound's ability to block the serotonin transporter (SERT), typically using synaptosomes or cell lines expressing the transporter.

Methodology:

  • Synaptosome/Cell Preparation:

    • Synaptosomes: Nerve terminals are isolated from brain tissue (e.g., rat forebrain) by homogenization in a sucrose solution followed by differential centrifugation.[11][12]

    • Cell Lines: Alternatively, cells (e.g., HEK293) stably expressing the human SERT are cultured and plated.[5]

  • Pre-incubation: The synaptosomes or cells are pre-incubated for a short period with varying concentrations of the test compound (e.g., this compound or imipramine).

  • Uptake Initiation: A fixed concentration of radiolabeled serotonin ([3H]5-HT) is added to the mixture, and the incubation continues (e.g., for 1-15 minutes at 37°C) to allow for transporter-mediated uptake.[5][11]

  • Uptake Termination: The uptake process is rapidly stopped by washing with ice-cold buffer and/or rapid filtration to remove extracellular [3H]5-HT.

  • Lysis and Quantification: The cells or synaptosomes are lysed, and the amount of intracellular [3H]5-HT is quantified using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a known potent SERT inhibitor (e.g., paroxetine) and subtracted from all readings. The percentage of inhibition of serotonin uptake is calculated for each concentration of the test compound, and the IC50 value is determined via non-linear regression.

Reuptake_Assay_Workflow Workflow for Serotonin Reuptake Inhibition Assay start Prepare Synaptosomes or SERT-expressing Cells preinc Pre-incubate with Test Compound (Varying Concentrations) start->preinc init Add [3H]Serotonin to Initiate Uptake preinc->init term Terminate Uptake (Ice-cold Wash / Filtration) init->term quant Lyse Cells and Quantify Intracellular Radioactivity term->quant analysis Calculate % Inhibition and Determine IC50 quant->analysis

Caption: Generalized workflow for a serotonin reuptake assay.

Conclusion

The comparative analysis of this compound and imipramine reveals two distinct pharmacological agents within the tricyclic antidepressant class. Imipramine functions as a potent serotonin reuptake inhibitor, a mechanism central to many modern antidepressants. This compound, conversely, has negligible effects on the serotonin transporter. Its interaction with the 5-HT system is primarily characterized by moderate antagonism at 5-HT2A receptors. These fundamental differences in their mechanisms of action underscore the importance of detailed pharmacological profiling beyond simple classification and have significant implications for their therapeutic applications and side-effect profiles. For drug development professionals, this comparison highlights the diverse pharmacology that can be achieved within a single chemical scaffold.

References

A Comparative Analysis of the Pharmacokinetics of Butriptyline and its Primary Metabolite, Norbutriptyline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the tricyclic antidepressant butriptyline and its active metabolite, northis compound. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key pharmacokinetic parameters, details the experimental methodologies for their determination, and visualizes the metabolic pathway and analytical workflow.

Pharmacokinetic Data Summary

The following tables present a summary of the available pharmacokinetic parameters for this compound and northis compound. It is important to note that the data for this compound and northis compound are derived from separate studies where each compound was administered as the parent drug. A direct comparison should be made with caution due to potential variations in study design, patient populations, and analytical methodologies.

Table 1: Pharmacokinetic Parameters of this compound (Conventional Formulation)

ParameterValueReference
Dose 75 mg (single oral dose)[1]
Cmax (Maximum Plasma Concentration) 46.5 ng/mL[1]
Tmax (Time to Maximum Plasma Concentration) 2.6 hours[1]
t½ (Elimination Half-life) ~20 hours[1]
Protein Binding >90%

Table 2: Pharmacokinetic Parameters of Northis compound

ParameterValueReference
t½ (Elimination Half-life) 17.6 ± 3.7 hours (prepubertal) to 27.1 ± 17.1 hours (adolescent)
t½ (Elimination Half-life) Mean = 39 hours (range 24-86 hours) in adults[2]
Therapeutic Plasma Concentration 50-150 ng/mL[3]

Metabolic Pathway and Bioactivation

This compound undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The main metabolic pathway is N-demethylation, which converts the tertiary amine this compound into its active secondary amine metabolite, northis compound.[4] Although the specific CYP isoforms responsible for this compound metabolism have not been extensively studied, it is known that for other tricyclic antidepressants like amitriptyline, CYP2C19 is the major enzyme responsible for N-demethylation, while CYP2D6 is involved in subsequent hydroxylation.[5]

metabolic_pathway This compound This compound Northis compound Northis compound This compound->Northis compound N-demethylation (CYP450) Hydroxylated Metabolites Hydroxylated Metabolites Northis compound->Hydroxylated Metabolites Hydroxylation (CYP450) Excretion Excretion Hydroxylated Metabolites->Excretion Renal Clearance

Metabolic pathway of this compound.

Experimental Protocols

The determination of this compound and northis compound concentrations in biological matrices typically involves the following steps:

1. Sample Collection and Preparation:

  • Biological Matrix: Human plasma is the most common matrix for pharmacokinetic studies of tricyclic antidepressants.

  • Sample Collection: Blood samples are collected at various time points after drug administration.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the analytes from plasma proteins and other interfering substances.

2. Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a widely used technique for the quantitative analysis of tricyclic antidepressants and their metabolites.

  • Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) or coupled with mass spectrometry (GC-MS) is another sensitive and specific method for the determination of these compounds.

The following diagram illustrates a general experimental workflow for the pharmacokinetic analysis of this compound and its metabolites.

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Blood Sample Collection Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Plasma Separation->Solid-Phase Extraction (SPE) HPLC or GC Analysis HPLC or GC Analysis Solid-Phase Extraction (SPE)->HPLC or GC Analysis Quantification Quantification HPLC or GC Analysis->Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, t½) Parameter Calculation (Cmax, Tmax, t½) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, t½)

Experimental workflow for pharmacokinetic analysis.

Discussion and Comparison

This compound is rapidly absorbed, with a Tmax of approximately 2.6 hours for the conventional formulation.[1] Its primary metabolite, northis compound, is also pharmacologically active. The elimination half-life of this compound is around 20 hours, suggesting that once-daily dosing may be feasible.[1]

Northis compound, being a secondary amine, is also an active antidepressant. Studies on nortriptyline (when administered directly) show a longer and more variable half-life compared to this compound, ranging from approximately 18 to 86 hours in adults.[2] This longer half-life of the active metabolite contributes to the overall therapeutic effect and duration of action of this compound.

The extensive first-pass metabolism of this compound highlights the importance of the liver in its clearance.[4] Genetic polymorphisms in CYP450 enzymes, particularly CYP2C19 and CYP2D6, can lead to significant inter-individual variability in the plasma concentrations of this compound and northis compound, potentially affecting both efficacy and toxicity.

References

Unveiling the Functional Landscape of Butriptyline and its Primary Metabolite: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological activity of the tricyclic antidepressant Butriptyline reveals a complex interplay of receptor interactions and monoamine transporter modulation. While comprehensive data on its primary metabolite, Northis compound, remains elusive in publicly available literature, a comparative analysis leveraging data from the parent drug and the analogous secondary amine metabolite, Nortriptyline, offers valuable insights into its potential functional significance.

This compound, a tertiary amine tricyclic antidepressant (TCA), undergoes N-demethylation to form its primary metabolite, Northis compound, a secondary amine. This metabolic conversion is a common pathway for tertiary amine TCAs, often resulting in metabolites with altered pharmacological profiles. The prevailing hypothesis suggests that tertiary amines like this compound may act as prodrugs, with their secondary amine metabolites contributing significantly to their overall therapeutic effect.

This guide provides a comparative overview of the functional activity of this compound, with Nortriptyline serving as a proxy for the uncharacterized Northis compound, based on available in vitro data. We will explore their interactions with key monoamine transporters and neurotransmitter receptors, crucial for their antidepressant and side-effect profiles.

Quantitative Comparison of Receptor Binding and Transporter Inhibition

To understand the functional differences between this compound and its potential metabolite profile, we have summarized the available quantitative data on their binding affinities (Ki) for various receptors and their inhibitory concentrations (IC50) for monoamine transporters. The data for Northis compound is not available, therefore data for Nortriptyline, a structurally similar secondary amine metabolite of amitriptyline, is presented as a comparator.

TargetThis compound (Ki in nM)Nortriptyline (Ki in nM)
Receptors
Histamine H11.11.0
Muscarinic Acetylcholine (mACh)3519
Alpha-1 Adrenergic (α1)57026
Alpha-2 Adrenergic (α2)4800940
Serotonin 5-HT2A3803.3
Transporters (IC50 in nM)
Serotonin (SERT)1360 (Human)4.3 (Human)
Norepinephrine (NET)5100 (Human)1.8 (Human)
Dopamine (DAT)3940 (Human)1140 (Human)

Note: Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Signaling Pathways and Metabolic Conversion

The therapeutic effects and side-effect profiles of tricyclic antidepressants are dictated by their interactions with various signaling pathways. The metabolic conversion of this compound to Northis compound is a critical step that likely alters this interaction profile.

This compound This compound (Tertiary Amine) CYP450 CYP450 Enzymes (N-demethylation) This compound->CYP450 Metabolism in Liver Northis compound Northis compound (Secondary Amine) CYP450->Northis compound

Caption: Metabolic conversion of this compound to Northis compound.

The primary mechanism of action of TCAs involves the inhibition of serotonin and norepinephrine reuptake, leading to increased neurotransmitter levels in the synaptic cleft. However, their affinity for other receptors contributes to their side-effect profile.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA This compound / Northis compound NET NET TCA->NET Inhibits SERT SERT TCA->SERT Inhibits NE NE NET->NE Reuptake Serotonin 5-HT SERT->Serotonin Reuptake NE_vesicle Norepinephrine (NE) NE_vesicle->NE Release Serotonin_vesicle Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds

Caption: General mechanism of monoamine reuptake inhibition by TCAs.

Experimental Protocols

The validation of the functional activity of compounds like this compound and its metabolites involves standardized in vitro assays. While specific protocols for these exact compounds are not detailed in the available literature, the general methodologies are well-established.

Radioligand Receptor Binding Assays

This experimental approach is used to determine the affinity of a compound for a specific receptor.

start Prepare cell membranes expressing the target receptor incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (e.g., this compound) start->incubate separate Separate bound from free radioligand by filtration incubate->separate measure Measure radioactivity of the membrane-bound fraction separate->measure analyze Analyze data to determine the Ki value (inhibition constant) measure->analyze end Determine receptor binding affinity analyze->end

Head-to-Head Comparison of Butriptyline and Nortriptyline Side Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive head-to-head comparison of the side effect profiles of two tricyclic antidepressants (TCAs), Butriptyline and Nortriptyline. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available data to inform preclinical and clinical research.

Introduction

This compound and Nortriptyline are both tricyclic antidepressants that have been used in the management of depressive disorders. While sharing a common therapeutic class, their distinct pharmacological profiles can lead to variations in their adverse effect profiles. This guide synthesizes available data to facilitate a comparative understanding of their side effects.

Data Presentation: Side Effect Profile Comparison

Side Effect CategoryThis compoundNortriptyline
Anticholinergic Effects
Dry MouthHigh incidence reported.[1][2]Frequently reported; in one study, almost 60% of participants experienced dry mouth.[3]
ConstipationCommonly reported.[1][2]Frequently reported.[3][4]
Blurred VisionCommonly reported.[1][2]Reported side effect.[4]
Urinary RetentionCommonly reported.[1]Reported side effect.
Central Nervous System (CNS) Effects
Sedation/DrowsinessPotent antihistamine effects lead to sedation and somnolence.[2]Common side effect.[4]
DizzinessCommonly reported.[1]Frequently reported.[3][4]
Headache-Reported side effect.
Insomnia-Reported side effect.[3]
Cardiovascular Effects
Orthostatic Hypotension (low blood pressure upon standing)Relatively weak effects as an alpha-1 blocker, suggesting a lower risk.[2]Nortriptyline is considered the TCA least likely to cause this side effect.[5]
Tachycardia (Increased Heart Rate)-A study reported an average increase of 14 beats per minute.[6][7]
Cardiac ArrhythmiasPossible serious side effect.[1]Possible rare, serious side effect.[4]
Other Side Effects
Weight GainPossible side effect.[1]Reported side effect.
Nausea-Frequently reported.[3]
Sweating-Reported side effect.

Experimental Protocols

While a specific protocol for a direct comparative trial of this compound and Nortriptyline is not available, a representative experimental design for a clinical trial evaluating the side effects of tricyclic antidepressants is outlined below. This protocol is based on common methodologies used in antidepressant clinical trials.

Objective: To compare the incidence and severity of adverse effects of a tricyclic antidepressant (TCA) compared to a placebo or another active comparator in patients with major depressive disorder.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population: Adult patients (18-65 years) with a diagnosis of Major Depressive Disorder according to DSM-5 criteria. Key exclusion criteria would include a history of hypersensitivity to TCAs, recent use of other antidepressants, significant cardiovascular, renal, or hepatic disease, and pregnancy or lactation.

Intervention:

  • Treatment Group: Daily oral administration of the investigational TCA, with a dose titration schedule over the first two weeks to a target therapeutic dose.

  • Control Group: Daily oral administration of a matching placebo or an active comparator.

Duration of Treatment: 8-12 weeks.

Assessment of Side Effects:

  • Primary Outcome: The incidence of treatment-emergent adverse events (TEAEs), systematically collected at each study visit using a standardized questionnaire, such as the Systematic Assessment for Treatment Emergent Events (SAFTEE) or the Toronto Side Effects Scale (TSES).[8]

  • Secondary Outcomes:

    • Severity of adverse events, rated on a scale (e.g., mild, moderate, severe).

    • Incidence of discontinuation due to adverse events.

    • Changes in vital signs (blood pressure, heart rate), weight, and electrocardiogram (ECG) parameters from baseline to the end of the study.

    • Laboratory assessments of hematology, blood chemistry, and urinalysis at baseline and specified follow-up visits.

Data Analysis: The incidence of adverse events will be summarized by treatment group. The relative risk or odds ratio of experiencing specific adverse events in the TCA group compared to the control group will be calculated with 95% confidence intervals. Statistical tests, such as the Chi-square test or Fisher's exact test, will be used to compare the incidence rates between groups.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the clinical evaluation of antidepressants.

G cluster_0 Pre-screening cluster_1 Screening & Enrollment cluster_2 Randomization & Treatment cluster_3 Data Collection & Analysis Patient Pool Patient Pool Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Pool->Inclusion/Exclusion Criteria Screening Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Eligible Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Consented Randomization Randomization Baseline Assessment->Randomization Enrolled This compound Group This compound Group Randomization->this compound Group Arm 1 Nortriptyline Group Nortriptyline Group Randomization->Nortriptyline Group Arm 2 Adverse Event Reporting Adverse Event Reporting This compound Group->Adverse Event Reporting Data Efficacy Assessment Efficacy Assessment This compound Group->Efficacy Assessment Data Nortriptyline Group->Adverse Event Reporting Data Nortriptyline Group->Efficacy Assessment Data Statistical Analysis Statistical Analysis Adverse Event Reporting->Statistical Analysis Efficacy Assessment->Statistical Analysis

Caption: Workflow of a comparative clinical trial for antidepressants.

G cluster_receptors Receptor Blockade cluster_effects Resulting Side Effects Tricyclic Antidepressants Tricyclic Antidepressants Muscarinic M1 Muscarinic M1 Tricyclic Antidepressants->Muscarinic M1 Histamine H1 Histamine H1 Tricyclic Antidepressants->Histamine H1 Alpha-1 Adrenergic Alpha-1 Adrenergic Tricyclic Antidepressants->Alpha-1 Adrenergic Anticholinergic Effects\n(Dry Mouth, Constipation, etc.) Anticholinergic Effects (Dry Mouth, Constipation, etc.) Muscarinic M1->Anticholinergic Effects\n(Dry Mouth, Constipation, etc.) Sedation, Drowsiness Sedation, Drowsiness Histamine H1->Sedation, Drowsiness Orthostatic Hypotension, Dizziness Orthostatic Hypotension, Dizziness Alpha-1 Adrenergic->Orthostatic Hypotension, Dizziness

Caption: Signaling pathway of common TCA side effects.

References

Butriptyline vs. Amitriptyline: A Comparative Analysis for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

A double-blind, multicenter controlled study provides evidence suggesting butriptyline holds a superior antidepressant efficacy compared to the well-established tricyclic antidepressant (TCA), amitriptyline, at similar dosages.[1] This comparison guide offers a detailed examination of the available clinical data, experimental protocols, and mechanisms of action for researchers and drug development professionals.

Efficacy and Tolerability: A Head-to-Head Comparison

In a study involving 77 inpatients diagnosed with primary depression, this compound demonstrated a statistically significant advantage over amitriptyline across several key efficacy measures.[1]

Outcome MeasureThis compoundAmitriptylineSignificance
Dropouts LowerHigherStatistically Significant
Overall Depression Scale (Total Score) Greater ImprovementLess ImprovementStatistically Significant
Overall Depression Scale Factors
- DepressionGreater ImprovementLess ImprovementStatistically Significant
- GuiltGreater ImprovementLess ImprovementStatistically Significant
- AnxietyGreater ImprovementLess ImprovementStatistically Significant
- SomatizationGreater ImprovementLess ImprovementStatistically Significant
- Somatic ComplaintsGreater ImprovementLess ImprovementStatistically Significant
Need for Rescue Medication (Haldol) Significantly LowerSignificantly HigherStatistically Significant
Overall Side Effects No Significant DifferenceNo Significant DifferenceNot Significant
Autonomic Symptoms No Significant DifferenceNo Significant DifferenceNot Significant

Experimental Protocol

The clinical trial was designed as a double-blind, randomized, controlled, multicenter study.[1]

  • Participants: 77 inpatients, aged 18-70 years, with a diagnosis of primary depression.[1]

  • Treatment Arms:

    • This compound

    • Amitriptyline (reference TCA)

  • Dosage Regimen: Both drugs were administered with an identical increasing schedule for the first week, reaching up to 150 mg daily. This was followed by a flexible dosing schedule for the subsequent three weeks of the trial. The mean daily doses after two weeks were 145 mg for this compound and 142 mg for amitriptyline. After four weeks, the mean daily doses were 77.5 mg for both this compound and amitriptyline.[1]

  • Concomitant Medication: Nitrazepam (5-10 mg) and haloperidol (5 mg) were permitted if deemed necessary.[1]

  • Efficacy Assessment: Symptomatology and antidepressant effects were evaluated using the Hamilton Depression Rating Scale (HDRS), the Overall Depression Scale, the Brief Psychiatric Rating Scale (BPRS), and the Clinical Global Impressions (CGI) scale.[1]

  • Safety Assessment: A side effect checklist was utilized to monitor adverse events. Hematological and biochemical variables, as well as electrocardiogram (ECG) and electroencephalogram (EEG) data, were also monitored.[1]

G cluster_screening Screening & Randomization cluster_treatment 4-Week Double-Blind Treatment cluster_dosing Dosage cluster_assessment Assessment p 77 Inpatients (18-70 years, Primary Depression) rand Randomization p->rand b_arm This compound Group rand->b_arm a_arm Amitriptyline Group rand->a_arm efficacy Efficacy: HDRS, Overall, BPRS, CGI b_arm->efficacy safety Safety: Side Effect Checklist, Labs, ECG, EEG b_arm->safety a_arm->efficacy a_arm->safety w1 Week 1: Up to 150 mg/day w2_4 Weeks 2-4: Flexible Dosing w1->w2_4

Experimental workflow of the double-blind controlled trial.

Mechanism of Action: Tricyclic Antidepressants

Tricyclic antidepressants, including this compound and amitriptyline, exert their therapeutic effects primarily by modulating the levels of monoamine neurotransmitters in the brain, specifically serotonin and norepinephrine.[2] The core mechanism involves the inhibition of the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3][4][5][6]

By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), TCAs increase the concentration of serotonin and norepinephrine in the synapse, thereby enhancing neurotransmission.[3][4][5] this compound is noted to be a very weak or negligible monoamine reuptake inhibitor in vitro, suggesting it may have a different primary mechanism of action or act as a prodrug.[7] However, it does exhibit strong antihistaminic and anticholinergic properties, along with moderate 5-HT2 and α1-adrenergic receptor antagonism.[7]

In addition to their primary mechanism, TCAs also interact with other receptor systems, which contributes to their side effect profile.[4][5] These include:

  • Muscarinic Acetylcholine Receptors: Blockade leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[4]

  • Histamine H1 Receptors: Antagonism results in sedation.[3][4]

  • Alpha-1 Adrenergic Receptors: Blockade can cause orthostatic hypotension.[4]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tca This compound / TCA sert SERT tca->sert Inhibits net NET tca->net Inhibits serotonin Serotonin sert->serotonin Reuptake norepinephrine Norepinephrine net->norepinephrine Reuptake ser_r Serotonin Receptors serotonin->ser_r Binds nor_r Norepinephrine Receptors norepinephrine->nor_r Binds

Simplified signaling pathway of tricyclic antidepressants.

References

Correlating Butriptyline Plasma Concentration with Behavioral Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of butriptyline, a tricyclic antidepressant (TCA), focusing on the relationship between its plasma concentration and behavioral outcomes. While direct correlational data for this compound is limited, this document synthesizes available information and draws comparisons with other well-studied antidepressants to offer a comprehensive resource for research and development.

Introduction to this compound

This compound is a tricyclic antidepressant that has been used in the treatment of depression.[1] Like other TCAs, its mechanism of action is thought to involve the modulation of neurotransmitter levels in the brain, primarily by inhibiting the reuptake of serotonin and norepinephrine.[2][3] However, its specific pharmacological profile distinguishes it from other TCAs. In vitro studies have shown this compound to be a strong antihistamine and anticholinergic agent, a moderate 5-HT2 and α1-adrenergic receptor antagonist, and a very weak monoamine reuptake inhibitor.[1] Despite its weaker reuptake inhibition compared to drugs like amitriptyline and imipramine, small clinical trials have suggested similar antidepressant efficacy.[1] This has led to hypotheses that this compound may have a different primary mechanism of action or act as a prodrug.[1]

A significant challenge in the clinical application of this compound is the lack of a well-established correlation between its plasma concentration and therapeutic response. One study explicitly found "no simple relationship" between the two. This contrasts with other TCAs, such as nortriptyline, for which a "therapeutic window" has been identified.

Comparative Pharmacokinetics and Therapeutic Concentrations

Effective therapeutic drug monitoring (TDM) relies on understanding the pharmacokinetic properties of a drug and establishing a therapeutic range for its plasma concentration. The following table compares the pharmacokinetic parameters and therapeutic plasma concentrations of this compound with other selected antidepressants.

Drug Class Therapeutic Plasma Concentration (ng/mL) Time to Peak Plasma Concentration (Tmax) Protein Binding Elimination Half-Life
This compound Tricyclic Antidepressant (TCA)60–280[1]~7.5 hours (sustained release)[4]>90%[1]~20 hours[4]
Amitriptyline Tricyclic Antidepressant (TCA)60–220 (Amitriptyline + Nortriptyline)[5]~6 hours[6]Extensively bound9 to 25 hours[6]
Nortriptyline Tricyclic Antidepressant (TCA)50–150[7][8][9]VariesExtensively boundVaries
Imipramine Tricyclic Antidepressant (TCA)>200 (Imipramine + Desipramine)[10]2-6 hours[11]60-96%[11]~12 hours (Imipramine), ~22.5 hours (Desipramine)[11]
Bupropion Atypical Antidepressant (NDRI)25-100 (curvilinear relationship)[12]~5 hours (extended release)[13]84%Varies

Correlation of Plasma Concentration with Behavioral Outcomes

The correlation between antidepressant plasma concentration and clinical response can be linear, curvilinear (therapeutic window), or absent. The table below summarizes the findings for this compound and comparator drugs. Behavioral outcomes in these studies are typically assessed using standardized rating scales.

Drug Correlation with Therapeutic Effect Key Findings and Citations
This compound No simple relationship establishedOne study reported no simple relationship between plasma this compound concentration and clinical response.
Amitriptyline Curvilinear (disputed)Some studies suggest a curvilinear relationship for the combination of amitriptyline and its metabolite nortriptyline, with a therapeutic window of 60-220 ng/mL for the best clinical effect.[5] However, other studies have found no significant linear or curvilinear relationships.[14]
Nortriptyline Curvilinear (Therapeutic Window)A therapeutic window of 50-150 ng/mL is often cited for optimal response, with reduced efficacy at both lower and higher concentrations.[7][8][9] A meta-analysis suggested an optimal range of 46-236 ng/mL.
Imipramine Positive CorrelationA significant correlation has been found between the plasma concentration of imipramine and its active metabolite desipramine and the decrease in Hamilton Depression Rating Scale (HDRS) scores.[15] An IMI/DMI ratio between 0.4 and 1 was associated with a better response.[15]
Bupropion CurvilinearA curvilinear relationship has been observed, with a maximal response at trough plasma concentrations of 25-100 ng/mL and virtually no response below 25 ng/mL.[12] Another study in elderly patients suggested optimal response at concentrations less than 30 ng/ml.[16]

Experimental Protocols

Measurement of Plasma Concentrations

Accurate quantification of antidepressant plasma levels is crucial for TDM and clinical research.

Sample Preparation:

  • Blood Collection: Whole blood is collected in appropriate tubes (e.g., with EDTA or heparin).

  • Plasma/Serum Separation: Plasma or serum is separated by centrifugation.

  • Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile, often containing an internal standard.

  • Extraction: The supernatant containing the drug is collected for analysis.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Historically, HPLC with UV detection has been a common method for TCA analysis.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the current gold standard, offering high sensitivity, selectivity, and specificity for quantifying tricyclic antidepressants and their metabolites.[17] High-resolution accurate-mass (HRAM) spectrometry with Orbitrap technology is also utilized.[17]

Assessment of Behavioral Outcomes

Standardized, clinician-rated scales are essential for objectively measuring the severity of depression and treatment response.

  • Hamilton Depression Rating Scale (HDRS or HAM-D):

    • Purpose: To assess the severity of depression.[18]

    • Administration: A clinician-administered interview that takes 20-30 minutes.[19] The original version has 17 items (HDRS-17).[18]

    • Scoring: Items are rated on 3- or 5-point scales. For the HDRS-17, scores are interpreted as: 0-7 (normal), 8-16 (mild depression), 17-23 (moderate depression), and ≥24 (severe depression).[20] A score of 20 or higher is often required for entry into clinical trials.[18]

    • Items: Covers mood, guilt, suicide, insomnia, anxiety, weight loss, and somatic symptoms.[18]

  • Montgomery-Åsberg Depression Rating Scale (MADRS):

    • Purpose: To measure the severity of depressive episodes and is particularly sensitive to changes resulting from antidepressant treatment.[21][22]

    • Administration: A 10-item questionnaire administered by a mental health professional based on a clinical interview.[21][22]

    • Scoring: Each item is scored from 0 to 6, with a total score range of 0 to 60.[21] General scoring guidelines are: 0-6 (normal/symptom absent), 7-19 (mild depression), 20-34 (moderate depression), and 35-60 (severe depression).[21]

    • Items: Includes apparent sadness, reported sadness, inner tension, reduced sleep, reduced appetite, concentration difficulties, lassitude, inability to feel, pessimistic thoughts, and suicidal thoughts.[21]

  • Cognitive Function Assessment:

    • Cognitive dysfunction is a common symptom of major depressive disorder.[23]

    • Antidepressant treatment may improve cognitive functioning, particularly in domains of memory, learning, and processing speed.[24][25][26]

    • Standardized cognitive batteries are used in clinical trials to assess these changes.[23] Tests may include the Digit Symbol Substitution Test (DSST) for psychomotor speed and various tests for delayed recall.[24]

Visualizations

Signaling Pathway of this compound

Butriptyline_Mechanism SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) H1_Receptor Histamine H1 Receptor mACh_Receptor Muscarinic ACh Receptor Alpha1_Receptor α1-Adrenergic Receptor HT2A_Receptor 5-HT2A Receptor This compound This compound This compound->SERT Weak Inhibition This compound->NET Weak Inhibition This compound->H1_Receptor Strong Antagonism This compound->mACh_Receptor Strong Antagonism This compound->Alpha1_Receptor Moderate Antagonism This compound->HT2A_Receptor Moderate Antagonism

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow for Correlating Plasma Concentration and Behavioral Outcomes

TDM_Workflow cluster_patient Patient Journey cluster_lab Laboratory Analysis cluster_analysis Data Analysis Start Initiate Antidepressant Therapy Dose Administer Fixed or Adjusted Dose Start->Dose SteadyState Achieve Steady State (approx. 5 half-lives) Dose->SteadyState BloodSample Collect Blood Sample (Trough Level) SteadyState->BloodSample Behavioral Assess Behavioral Outcomes (HDRS/MADRS) SteadyState->Behavioral Preparation Sample Preparation (e.g., Protein Precipitation) BloodSample->Preparation Correlation Correlate Plasma Concentration with Behavioral Scores Behavioral->Correlation Analysis LC-MS/MS Analysis Preparation->Analysis Concentration Determine Plasma Concentration Analysis->Concentration Concentration->Correlation Outcome Determine Therapeutic Window / Dose-Response Relationship Correlation->Outcome

References

Comparative analysis of gene expression changes after Butriptyline vs fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The treatment of major depressive disorder (MDD) has been significantly advanced by the development of various classes of antidepressants. Among these, tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) have been mainstays of pharmacotherapy. Butriptyline, a TCA, and fluoxetine, an SSRI, represent two distinct pharmacological approaches to alleviating depressive symptoms. While both modulate monoaminergic systems, their broader impact on gene expression and downstream signaling pathways is thought to underlie both their therapeutic efficacy and their distinct side-effect profiles.

This guide provides a comparative analysis of the gene expression changes induced by this compound and fluoxetine. Due to the limited availability of specific gene expression data for this compound, this analysis will utilize data from other well-studied TCAs, such as imipramine and amitriptyline, as a proxy to represent the broader class effects. This approach allows for a meaningful, albeit indirect, comparison with the extensively documented genomic effects of fluoxetine.

Comparative Summary of Gene Expression Changes

The following table summarizes the known effects of fluoxetine and representative TCAs on gene expression. It is important to note that a direct head-to-head study comparing this compound and fluoxetine is not currently available in the public domain.

FeatureFluoxetine (SSRI)Tricyclic Antidepressants (TCAs) - Imipramine/Amitriptyline
Primary Mechanism Selective inhibition of serotonin (5-HT) reuptake.Inhibition of both serotonin (5-HT) and norepinephrine (NE) reuptake.
Key Affected Pathways - Serotonergic signaling- Neurotrophic signaling (e.g., BDNF pathway)- Inflammatory pathways- Synaptic plasticity pathways- GABAergic synapse regulation[1]- Monoaminergic signaling (Serotonin and Norepinephrine)- cAMP metabolism- Neuroprotection-associated gene pathways[2]- Synaptic function and plasticity[3][4][5]
Commonly Regulated Genes - BDNF (Brain-Derived Neurotrophic Factor): Often upregulated with chronic treatment.- Tph2 (Tryptophan hydroxylase 2): Upregulation reported with long-term treatment.[6]- Genes involved in synaptic structure and function.- Immune and inflammatory response genes.- Atf3 (Activating transcription factor 3): Upregulated by amitriptyline.[2]- Hmox1 (Heme oxygenase 1): Upregulated by amitriptyline.[2]- Genes related to signal transduction and cell survival (e.g., midkine).[3][4]- Genes encoding postsynaptic membrane proteins.[5]
Brain Region Specificity Pronounced effects in the hippocampus, prefrontal cortex, and raphe nucleus.[7]Effects observed in the cortex, hippocampus, and nucleus accumbens.[3][4][7][8]
Temporal Effects Distinct changes in gene expression with acute versus chronic administration.Both acute and chronic treatment induce significant, but often different, changes in gene expression.[3][4][5]

Experimental Protocols

The methodologies employed in generating the gene expression data for fluoxetine and TCAs share common principles, though specific parameters may vary between studies. Below are generalized experimental protocols representative of the cited research.

Animal Model and Drug Administration
  • Subjects: Adult male Sprague-Dawley or Wistar rats, or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • Fluoxetine: Typically administered via oral gavage or in drinking water at doses ranging from 5 to 10 mg/kg/day for chronic studies lasting 14 to 28 days.

    • Imipramine/Amitriptyline: Administered via intraperitoneal injection or oral gavage at doses of 10 to 20 mg/kg/day for chronic studies.

  • Control Group: A control group receiving a vehicle (e.g., saline or water) is run in parallel.

Tissue Collection and RNA Extraction
  • Tissue Dissection: Following the treatment period, animals are euthanized, and specific brain regions (e.g., hippocampus, prefrontal cortex) are rapidly dissected on ice.

  • RNA Isolation: Total RNA is extracted from the brain tissue using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

Gene Expression Analysis
  • Microarray Analysis:

    • cDNA Synthesis and Labeling: A few micrograms of total RNA are reverse transcribed into cDNA. The cDNA is then labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).

    • Hybridization: Labeled cDNA is hybridized to a microarray chip containing thousands of gene probes.

    • Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

  • RNA-Sequencing (RNA-Seq):

    • Library Preparation: RNA is fragmented, and sequencing adapters are ligated to the fragments. The fragments are then reverse transcribed into cDNA and amplified.

    • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

    • Data Analysis: Raw sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified to determine its expression level.

  • Quantitative Real-Time PCR (qRT-PCR): Used to validate the results from microarray or RNA-Seq for a select number of genes. Specific primers for target genes are used to amplify cDNA in the presence of a fluorescent dye. The cycle at which fluorescence crosses a threshold is used to quantify the initial amount of template.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by fluoxetine and tricyclic antidepressants.

fluoxetine_pathway fluoxetine Fluoxetine sert Serotonin Transporter (SERT) fluoxetine->sert Inhibits serotonin Increased Synaptic Serotonin receptors Postsynaptic 5-HT Receptors serotonin->receptors Activates downstream Downstream Signaling (e.g., cAMP, Ca2+) receptors->downstream creb CREB Activation downstream->creb bdnf BDNF Expression creb->bdnf Promotes plasticity Synaptic Plasticity Neurogenesis bdnf->plasticity

Caption: Fluoxetine's primary mechanism of action.

tca_pathway tca Tricyclic Antidepressant (e.g., this compound) sert Serotonin Transporter (SERT) tca->sert Inhibits net Norepinephrine Transporter (NET) tca->net Inhibits serotonin Increased Synaptic Serotonin norepinephrine Increased Synaptic Norepinephrine receptors_5ht Postsynaptic 5-HT Receptors serotonin->receptors_5ht Activates receptors_ne Postsynaptic NE Receptors norepinephrine->receptors_ne Activates downstream Downstream Signaling (e.g., cAMP) receptors_5ht->downstream receptors_ne->downstream gene_expression Altered Gene Expression (e.g., Neurotrophic Factors, Synaptic Proteins) downstream->gene_expression

Caption: TCA's dual mechanism of action.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative gene expression study.

experimental_workflow animal_model Animal Model (e.g., Rats) treatment_groups Treatment Groups animal_model->treatment_groups control Vehicle Control treatment_groups->control fluoxetine Fluoxetine treatment_groups->fluoxetine This compound This compound/TCA treatment_groups->this compound tissue_collection Brain Tissue Collection (e.g., Hippocampus, PFC) control->tissue_collection fluoxetine->tissue_collection This compound->tissue_collection rna_extraction RNA Extraction & QC tissue_collection->rna_extraction gene_expression_profiling Gene Expression Profiling rna_extraction->gene_expression_profiling microarray Microarray gene_expression_profiling->microarray rnaseq RNA-Seq gene_expression_profiling->rnaseq data_analysis Bioinformatic Analysis microarray->data_analysis rnaseq->data_analysis deg_identification Differentially Expressed Gene (DEG) Identification data_analysis->deg_identification pathway_analysis Pathway & Functional Enrichment Analysis data_analysis->pathway_analysis validation Validation (qRT-PCR) deg_identification->validation

Caption: Gene expression analysis workflow.

Conclusion

While a direct comparative transcriptomic analysis of this compound and fluoxetine is not yet available, the existing body of research on fluoxetine and other TCAs like imipramine and amitriptyline provides valuable insights into their distinct and overlapping effects on gene expression. Fluoxetine, as an SSRI, primarily modulates the serotonergic system, leading to downstream effects on neurotrophic and synaptic plasticity pathways. This compound, as a TCA, is expected to have a broader initial impact by inhibiting the reuptake of both serotonin and norepinephrine, which likely translates to a different, and possibly more complex, gene expression signature.

Future research employing head-to-head comparisons of this compound and fluoxetine using modern transcriptomic techniques such as RNA-Seq is warranted. Such studies will be instrumental in elucidating the precise molecular mechanisms underlying their therapeutic actions and could pave the way for more personalized and effective treatments for major depressive disorder. Researchers in drug development can leverage the distinct pathways modulated by these drug classes to identify novel therapeutic targets and develop next-generation antidepressants with improved efficacy and tolerability.

References

Replicating Pivotal Butriptyline Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pivotal studies on Butriptyline, a tricyclic antidepressant. This document outlines the methodologies of key experiments, presents available quantitative data for comparison with alternative antidepressants, and visualizes relevant biological pathways and workflows to aid in the validation and replication of these foundational studies.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from pivotal clinical trials comparing this compound with the well-established tricyclic antidepressant, Amitriptyline. These early studies, primarily conducted in the 1970s and 1980s, laid the groundwork for understanding this compound's clinical profile.

Table 1: Antidepressant Efficacy of this compound vs. Amitriptyline
Parameter This compound Amitriptyline
Study Design Double-blind, controlled, multicenter trialDouble-blind, controlled, multicenter trial
Patient Population 77 primary depressive in-patients77 primary depressive in-patients
Dosage Up to 150 mg/day (first week), flexible (last 3 weeks)Up to 150 mg/day (first week), flexible (last 3 weeks)
Primary Outcome Measure Overall Depression Scale (Total Score and Factors)Overall Depression Scale (Total Score and Factors)
Key Findings Statistically significant better antidepressant effects on the total score and on the depression, guilt, anxiety, somatization, and somatic complaints factors of the Overall Depression Scale.[1]-
Dropouts Significantly lower number of dropouts.[1]-
Table 2: Side Effect Profile of this compound vs. Amitriptyline
Parameter This compound Amitriptyline
Overall Side Effects No significant difference in the overall frequency of side effects.[1]No significant difference in the overall frequency of side effects.[1]
Autonomic Symptoms No significant difference in the overall frequency of autonomic symptoms.[1]No significant difference in the overall frequency of autonomic symptoms.[1]
Concomitant Medication Significantly lower frequency of haloperidol prescription required.[1]-
Hematological & Biochemical Similar effects on hematological and biochemical variables.[1]Similar effects on hematological and biochemical variables.[1]
ECG and EEG Similar effects on ECG and EEG.[1]Similar effects on ECG and EEG.[1]

Experimental Protocols

Detailed replication of pivotal studies requires a thorough understanding of the original experimental protocols. Below are methodologies for key experiments cited in early this compound research.

Clinical Efficacy and Safety Assessment

1. Patient Population and Study Design:

  • Inclusion Criteria: Primary depressive in-patients, aged 18-70 years.

  • Study Design: A multi-center, double-blind, randomized controlled trial.

  • Treatment Arms: this compound and a comparator (e.g., Amitriptyline).

  • Dosage Regimen: An initial escalating dose up to 150 mg daily in the first week, followed by a flexible dosing schedule for the remainder of the trial (typically 3-4 weeks).[1] Concomitant medications such as nitrazepam (5-10 mg) and haloperidol (5 mg) were permitted if deemed necessary.[1]

2. Assessment of Antidepressant Efficacy:

  • Hamilton Depression Rating Scale (HDRS): A clinician-administered scale to assess the severity of depressive symptoms. The 17-item version is commonly used, with scores ranging from 0-52. A score of 0-7 is considered normal, 8-16 mild depression, 17-23 moderate depression, and ≥24 severe depression. The assessment is based on a clinical interview covering symptoms over the past week.

  • Brief Psychiatric Rating Scale (BPRS): This scale is used to assess the severity of a range of psychiatric symptoms. It consists of 18-24 items, each rated on a 7-point scale from "not present" to "extremely severe". The total score provides a global measure of psychopathology.

  • Clinical Global Impression (CGI) Scale: A three-item scale used to assess the overall severity of illness, global improvement, and therapeutic response.

Preclinical Pharmacological Assessment

1. Norepinephrine and Serotonin Reuptake Inhibition Assay (In Vitro):

  • Objective: To determine the potency of this compound to inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT) into presynaptic neurons.

  • Methodology:

    • Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., hypothalamus for NE, cortex for 5-HT) of laboratory animals (e.g., rats).

    • Incubation: Synaptosomes are incubated with varying concentrations of this compound and a radiolabeled neurotransmitter ([³H]-NE or [³H]-5-HT).

    • Uptake Measurement: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

2. Cat Nictitating Membrane Contraction Assay (In Vivo):

  • Objective: To assess the in vivo effect of this compound on sympathetic nerve function.

  • Methodology:

    • Animal Preparation: Cats are anesthetized, and the nictitating membrane (third eyelid) is prepared for recording contractions.

    • Drug Administration: this compound and other agents (e.g., norepinephrine, 5-hydroxytryptamine) are administered.

    • Stimulation: The preganglionic sympathetic nerve is electrically stimulated to induce contraction of the nictitating membrane.

    • Measurement: The potentiation or inhibition of the contraction by this compound is measured. Early studies showed that unlike amitriptyline and imipramine, this compound was ineffective in potentiating the effects of norepinephrine and 5-hydroxytryptamine on the nictitating membrane.[2]

Visualizing the Science: Diagrams and Workflows

To further clarify the mechanisms and processes involved in this compound research, the following diagrams are provided.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NE_Transporter Norepinephrine Transporter (NET) This compound->NE_Transporter Inhibits 5HT_Transporter Serotonin Transporter (SERT) This compound->5HT_Transporter Inhibits NE NE 5HT 5-HT Vesicle Synaptic Vesicle Vesicle->Synaptic_Cleft_Pre Release NE_Cleft NE 5HT_Cleft 5-HT NE_Cleft->NE_Transporter Reuptake NE_Receptor Norepinephrine Receptor NE_Cleft->NE_Receptor 5HT_Cleft->5HT_Transporter Reuptake 5HT_Receptor Serotonin Receptor 5HT_Cleft->5HT_Receptor Signaling_Cascade Downstream Signaling NE_Receptor->Signaling_Cascade 5HT_Receptor->Signaling_Cascade

Caption: Mechanism of this compound Action at the Synapse.

Start Start: Patient Recruitment Inclusion_Criteria Inclusion Criteria: Primary Depression (Ages 18-70) Start->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization Butriptyline_Arm Treatment Arm: This compound Randomization->Butriptyline_Arm Amitriptyline_Arm Comparator Arm: (e.g., Amitriptyline) Randomization->Amitriptyline_Arm Dosing Dosage Regimen: Up to 150mg/day (Week 1) Flexible (Weeks 2-4) Butriptyline_Arm->Dosing Amitriptyline_Arm->Dosing Assessment Assessments: - HDRS - BPRS - CGI - Side Effects Dosing->Assessment Weekly/ Bi-weekly Data_Analysis Data Analysis Assessment->Data_Analysis End End: Comparative Efficacy & Safety Profile Data_Analysis->End

Caption: Workflow of a Comparative Clinical Trial for this compound.

This compound This compound NET_SERT Inhibition of Norepinephrine (NET) and Serotonin (SERT) Transporters This compound->NET_SERT Neurotransmitter_Increase Increased Synaptic Levels of Norepinephrine and Serotonin NET_SERT->Neurotransmitter_Increase Receptor_Binding Binding to Postsynaptic Receptors Neurotransmitter_Increase->Receptor_Binding Downstream_Signaling Modulation of Intracellular Signaling Cascades Receptor_Binding->Downstream_Signaling Gene_Expression Alterations in Gene Expression Downstream_Signaling->Gene_Expression Neuroplasticity Changes in Synaptic Plasticity and Neuronal Function Gene_Expression->Neuroplasticity Antidepressant_Effect Therapeutic Antidepressant Effect Neuroplasticity->Antidepressant_Effect

Caption: Postulated Signaling Pathway of this compound's Antidepressant Action.

References

Safety Operating Guide

Proper Disposal of Butriptyline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Butriptyline, a tricyclic antidepressant, and its container must be disposed of as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory for the disposal of this compound.[1]

Immediate Safety and Handling Protocols

When handling this compound, it is crucial to use personal protective equipment, including gloves, and to work in a well-ventilated area to avoid contact with skin and eyes and to prevent inhalation.[1] In case of accidental exposure, immediate action is necessary:

  • Eyes: Immediately flush with fresh running water.[1]

  • Skin: Remove contaminated clothing and flush skin and hair with running water.[1]

  • Inhalation: Move to an area with fresh air, lay the person down, and keep them warm and rested.[1]

Step-by-Step Disposal Procedure

Given its classification, this compound cannot be disposed of through conventional means such as flushing down the drain or discarding in regular trash.[2][3][4] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste.[2][3]

  • Waste Identification and Segregation:

    • Identify this compound waste, including any unused or expired product, contaminated materials (e.g., weighing boats, gloves, paper towels), and empty containers.

    • This material is considered hazardous waste.[1] Segregate it from non-hazardous waste streams.

  • Container Management:

    • Ensure the primary container holding the this compound is tightly closed when not in use.[1]

    • Place the container in a designated, clearly labeled, and sealed secondary container for hazardous waste. The label should identify the contents as "Hazardous Waste," list "this compound," and include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Engage Professional Disposal Services:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. These entities are equipped to handle and transport hazardous materials in compliance with Department of Transportation (DOT) and EPA regulations.[1][3]

    • The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[3]

  • Documentation:

    • Maintain accurate records of the amount of this compound being discarded, the date of disposal, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.

Quantitative Data and Experimental Protocols

Currently, there is a lack of publicly available, specific quantitative data on disposal parameters for this compound, such as concentration limits for hazardous waste classification. Similarly, detailed experimental protocols for the chemical degradation of this compound prior to disposal are not readily found in safety and regulatory literature. The standard and required procedure is to transfer the hazardous waste to a licensed facility for proper treatment and disposal.[1][3]

The following table summarizes the key regulatory and safety parameters for this compound disposal:

ParameterGuidelineSource
Waste Classification Hazardous Waste[1]
Disposal Method Incineration by a licensed facility[3]
Prohibited Actions Do not dispose of in drains or regular trash[2][3][4]
Regulatory Oversight EPA, State, and Local Authorities[1][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

ButriptylineDisposalWorkflow start This compound Waste Generated (Unused, Expired, Contaminated Material) classify Classify as Hazardous Waste start->classify segregate Segregate from Non-Hazardous Waste classify->segregate package Package in a Labeled, Sealed Hazardous Waste Container segregate->package contact_ehs Contact Institutional EHS or Licensed Waste Contractor package->contact_ehs documentation Maintain Disposal Records contact_ehs->documentation transport Waste Collected by Licensed Professionals documentation->transport disposal Final Disposal via Permitted Incineration transport->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound as hazardous waste.

References

Essential Safety and Logistical Information for Handling Butriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Butriptyline.

This compound is a tricyclic antidepressant and should be handled with care in a laboratory setting.[1] While a specific OSHA Hazard Communication Standard classification is not listed, it is considered a hazardous substance.[2] Principal routes of exposure include skin and eye contact, as well as inhalation of vapors, especially at elevated temperatures.[2]

Personal Protective Equipment (PPE)

Consistent adherence to PPE guidelines is the most critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesWear protective gloves. Options include rubber or PVC gloves.[2] For handling hazardous drugs, it is often recommended to wear two pairs of powder-free nitrile gloves.[3] Change gloves regularly, at least every 30 to 60 minutes, or immediately if they are damaged or contaminated.
Eye and Face Protection Safety Glasses/GogglesWear safety glasses with side shields or chemical goggles.[2]
Face ShieldA face shield used in combination with goggles provides a fuller range of protection against splashes to the face and eyes.[4]
Body Protection Protective Clothing/GownWear protective clothing. A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3]
Sleeve CoversDisposable sleeve covers can protect the arms.[4]
Respiratory Protection RespiratorUse in a well-ventilated area.[2] A particulate dust filter respirator may be necessary.[2] For situations with a risk of spills or aerosol generation, a chemical cartridge-type respirator may be required.[5] All respirator use must comply with a comprehensive respiratory protection program in accordance with OSHA standards.[6]

Operational Plans: Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a protective gown, ensuring it is securely fastened.

  • Respiratory Protection: If required, put on the respirator. Ensure it is fit-tested and you have a proper seal.

  • Eye and Face Protection: Put on goggles and a face shield.

  • Gloves: Don the first pair of gloves, tucking the cuffs under the gown sleeves. Don the second pair of gloves over the gown cuffs.

Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is rolled down.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield and goggles.

  • Respirator: Remove the respirator.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Categorization: this compound and its container must be disposed of as hazardous waste.[2]

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) should be considered contaminated waste and disposed of accordingly. Place used PPE in a designated, sealed waste container.

  • Unused Product: For unused or expired this compound, follow institutional and local regulations for hazardous waste disposal.[7] Do not dispose of it in standard trash or down the drain unless specifically instructed to do so by local regulations.[7][8] Drug take-back programs are the preferred method for disposing of unused medicines.[8][9][10] If a take-back program is not available, the medication can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed bag, and then disposed of in the household trash.[7][8][10]

Experimental Workflow for PPE Selection

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Selection_Workflow cluster_0 Handling this compound Start Start: Assess Task Weighing Weighing Solid Start->Weighing Low Dust Potential Dissolving Dissolving in Solvent Start->Dissolving Volatile Solvent? Administering Administering Solution Start->Administering Splash Risk? Spill Spill Cleanup Start->Spill Accident PPE_Level1 Standard PPE: - Double Gloves - Gown - Goggles Weighing->PPE_Level1 Dissolving->PPE_Level1 No PPE_Level2 Enhanced PPE: - Standard PPE - Face Shield Dissolving->PPE_Level2 Yes Administering->PPE_Level1 No Administering->PPE_Level2 Yes PPE_Level3 Full Protection: - Enhanced PPE - Respirator Spill->PPE_Level3

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butriptyline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Butriptyline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.